Product packaging for 1-Bromobut-1-yne(Cat. No.:CAS No. 50405-39-5)

1-Bromobut-1-yne

Cat. No.: B1609917
CAS No.: 50405-39-5
M. Wt: 132.99 g/mol
InChI Key: KPOVYMZGZNPRNA-UHFFFAOYSA-N
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Description

1-Bromobut-1-yne (CAS 50405-39-5) is a valuable haloalkyne building block in organic synthesis, characterized by its terminal bromine atom and carbon-carbon triple bond. This combination of functionalities makes it a powerful and versatile synthon for constructing complex molecular architectures, including pharmaceuticals, agrochemicals, and specialty chemicals . The compound readily participates in several key transformations. The bromine atom acts as an excellent leaving group, enabling nucleophilic substitution reactions to introduce various functionalities . More significantly, this compound serves as a key substrate in metal-catalyzed cross-coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz couplings, which are powerful methods for forming carbon-carbon bonds and creating conjugated enynes or unsymmetrical diynes . Furthermore, the alkyne moiety can undergo cycloaddition reactions; for example, it participates in iridium-catalyzed [3+2] cycloaddition with azides to form substituted 4-bromo-1,2,3-triazoles . Physically, this compound is a colorless to pale yellow liquid with a molecular weight of 132.99 g/mol and a density of 1.461 g/cm³ . It has a boiling point of approximately 104.3°C and a relatively low flash point of around 21.7°C, classifying it as a flammable liquid that requires careful handling and storage away from ignition sources . Researchers should note that this chemical is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5B B1609917 1-Bromobut-1-yne CAS No. 50405-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOVYMZGZNPRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451148
Record name 1-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50405-39-5
Record name 1-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromobut-1-yne is a versatile haloalkyne that serves as a valuable synthetic intermediate in organic chemistry. Its utility stems from the dual reactivity of the bromine atom and the carbon-carbon triple bond, allowing for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and detailed experimental protocols for its synthesis and key reactions. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a strong odor. Below is a summary of its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₄H₅Br[1]
Molecular Weight 132.99 g/mol [1]
CAS Number 50405-39-5[1]
Boiling Point 104.2 °C at 760 mmHg
Density 1.461 g/cm³
Refractive Index 1.4704 at 20 °C
Solubility Soluble in organic solvents such as ether and chloroform; insoluble in water.[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of but-1-yne using N-bromosuccinimide (NBS) in the presence of a silver nitrate catalyst.

Experimental Protocol: Synthesis from But-1-yne

Materials:

  • But-1-yne

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve but-1-yne (1.0 eq) in acetone.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by distillation to yield pure this compound.

Synthesis_of_1_Bromobut_1_yne But-1-yne But-1-yne This compound This compound But-1-yne->this compound Bromination NBS, AgNO3 (cat.) NBS, AgNO3 (cat.) NBS, AgNO3 (cat.)->this compound Acetone, RT Acetone, RT Acetone, RT->this compound

Synthesis of this compound.

Reactivity and Key Reactions

This compound is a versatile building block in organic synthesis due to the presence of both a reactive bromine atom and a triple bond. It readily participates in nucleophilic substitution, coupling reactions, and cycloaddition reactions.

Nucleophilic Substitution Reactions

The bromine atom in this compound can be displaced by a variety of nucleophiles. A common example is the reaction with sodium azide to form 1-azidobut-1-yne, a precursor for the synthesis of triazoles.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.2 eq) to the solution and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-azidobut-1-yne.

Nucleophilic_Substitution This compound This compound 1-Azidobut-1-yne 1-Azidobut-1-yne This compound->1-Azidobut-1-yne SNAr NaN3 NaN3 NaN3->1-Azidobut-1-yne DMF, RT DMF, RT DMF, RT->1-Azidobut-1-yne

Nucleophilic substitution of this compound.
Sonogashira Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form substituted alkynes. This reaction is a powerful tool for the construction of carbon-carbon bonds.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a degassed solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of toluene and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with toluene.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts This compound This compound Coupled Product Coupled Product This compound->Coupled Product Phenylacetylene Phenylacetylene Phenylacetylene->Coupled Product Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Coupled Product CuI CuI CuI->Coupled Product Et3N, Toluene, RT Et3N, Toluene, RT Et3N, Toluene, RT->Coupled Product

Sonogashira coupling of this compound.
Cycloaddition Reactions

The carbon-carbon triple bond in this compound can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions and [3+2] dipolar cycloadditions, to construct cyclic and heterocyclic systems.

Materials:

  • This compound

  • 2,3-Dimethyl-1,3-butadiene

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) and 2,3-dimethyl-1,3-butadiene (1.5 eq) in toluene.

  • Heat the reaction mixture at 110 °C for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Diels-Alder adduct.

Diels_Alder_Reaction This compound This compound Diels-Alder Adduct Diels-Alder Adduct This compound->Diels-Alder Adduct [4+2] Cycloaddition 2,3-Dimethyl-1,3-butadiene 2,3-Dimethyl-1,3-butadiene 2,3-Dimethyl-1,3-butadiene->Diels-Alder Adduct Toluene, 110 C Toluene, 110 C Toluene, 110 C->Diels-Alder Adduct

Diels-Alder reaction of this compound.

Applications in Drug Discovery and Development

While this compound is not typically an active pharmaceutical ingredient itself, its derivatives are of significant interest in drug discovery. The ability to readily introduce a butynyl group and subsequently functionalize it through coupling and cycloaddition reactions makes it a valuable tool for generating diverse molecular scaffolds. These scaffolds can then be screened for biological activity against various therapeutic targets. The rigid butynyl moiety can serve as a linker or a key pharmacophoric element in the design of novel drug candidates.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its chemical properties, particularly the presence of a reactive bromine atom and a triple bond, allow for a wide array of transformations, making it a valuable precursor for the synthesis of complex organic molecules. The detailed experimental protocols provided in this guide offer a practical resource for researchers and professionals in the field of drug development to effectively utilize this compound in their synthetic strategies.

References

An In-depth Technical Guide to the Synthesis of 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-bromobut-1-yne, a valuable reagent in organic synthesis. The document details the most effective synthetic methodologies, complete with experimental protocols and quantitative data. Furthermore, it includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a key building block in organic chemistry, utilized in a variety of coupling reactions and as a precursor for more complex molecular architectures. Its synthesis from the readily available starting material, but-1-yne, can be achieved through several pathways. This guide will focus on the most prominent and efficient methods: a modern DBU-mediated bromination, a silver-catalyzed approach, and the traditional deprotonation-bromination sequence.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.[1]

PropertyValueReference
Molecular Formula C4H5Br[1]
Molecular Weight 132.99 g/mol [1]
CAS Number 50405-39-5[1]
Boiling Point 104.3 °C at 760 mmHg (Predicted)
Density 1.461 g/cm³ (Predicted)
Refractive Index 1.4704 (20 °C) (Predicted)
1H NMR See Spectroscopic Data section
13C NMR See Spectroscopic Data section
IR Spectrum See Spectroscopic Data section
Mass Spectrum See Spectroscopic Data section

Synthetic Methodologies

DBU-Mediated Bromination of But-1-yne with N-Bromosuccinimide (NBS)

This modern approach offers a facile and highly efficient route to this compound under mild, metal-free conditions with a short reaction time.[1][2][3] The reaction is mediated by the non-nucleophilic strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The reaction proceeds through the activation of N-bromosuccinimide (NBS) by DBU, which increases the electrophilicity of the bromine atom. DBU also acts as a base to deprotonate the terminal alkyne, but-1-yne, forming the but-1-yn-1-ide anion. This anion then attacks the activated bromine source to yield the desired this compound.[1]

To a solution of but-1-yne (1.0 mmol) in acetonitrile (2.0 mL) is added N-bromosuccinimide (NBS) (1.1 mmol, 195.8 mg) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol, 0.164 mL). The reaction mixture is stirred at room temperature for a short period (typically 1-5 minutes). Upon completion, the reaction mixture is poured into water and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with water (3 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel (petroleum ether as eluant) to afford this compound.[4]

Reactant/ReagentMolar Equiv.Amount
But-1-yne1.0(e.g., 54.1 mg)
N-Bromosuccinimide (NBS)1.1195.8 mg
DBU1.10.164 mL
Acetonitrile-2.0 mL
Yield -Good to excellent

Note: While the specific yield for but-1-yne is not provided in the reference, analogous terminal alkynes afford yields in the range of 85-99%.[1]

Silver-Catalyzed Bromination of But-1-yne with N-Bromosuccinimide (NBS)

This method is another highly effective approach that utilizes a catalytic amount of a silver salt, typically silver nitrate (AgNO₃), to promote the bromination of terminal alkynes with NBS.

The silver(I) ion is believed to act as a Lewis acid, coordinating to the alkyne and increasing its reactivity towards electrophilic attack by NBS.

To a solution of but-1-yne (1.0 mmol) and N-bromosuccinimide (1.1 mmol) in a suitable solvent (e.g., acetone or acetonitrile) is added a catalytic amount of silver nitrate (e.g., 0.1 mmol). The reaction is stirred at room temperature until completion (monitored by TLC). The work-up and purification would be similar to the DBU-mediated method, involving extraction and column chromatography.

Reactant/ReagentMolar Equiv.
But-1-yne1.0
N-Bromosuccinimide (NBS)1.1
Silver Nitrate (AgNO₃)0.1
Yield -
Deprotonation with n-Butyllithium followed by Bromination

This is the traditional and a very reliable method for the synthesis of 1-bromoalkynes. It involves the deprotonation of the terminal alkyne with a strong organolithium base, followed by quenching the resulting lithium acetylide with an electrophilic bromine source.

n-Butyllithium (n-BuLi) is a very strong base that readily deprotonates the terminal C-H bond of but-1-yne to form lithium but-1-yn-1-ide. This organolithium species is a potent nucleophile that reacts with elemental bromine (Br₂) to give this compound.

A solution of but-1-yne (1.0 mmol) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution is added n-butyllithium (1.05 mmol, typically as a solution in hexanes) dropwise, and the mixture is stirred for a period of time (e.g., 30-60 minutes) at this temperature. A solution of bromine (1.1 mmol) in anhydrous THF is then added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product is then purified by distillation or column chromatography.

Reactant/ReagentMolar Equiv.
But-1-yne1.0
n-Butyllithium (n-BuLi)1.05
Bromine (Br₂)1.1
Yield -

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_dbu DBU-Mediated Bromination cluster_ag Silver-Catalyzed Bromination cluster_buli Deprotonation-Bromination butyne1 But-1-yne nbs_dbu NBS, DBU butyne1->nbs_dbu MeCN, rt product1 This compound nbs_dbu->product1 butyne2 But-1-yne nbs_ag NBS, cat. AgNO3 butyne2->nbs_ag Acetone or MeCN, rt product2 This compound nbs_ag->product2 butyne3 But-1-yne buli 1. n-BuLi, THF, -78 °C butyne3->buli br2 2. Br2 buli->br2 product3 This compound br2->product3

Caption: Overview of synthetic pathways to this compound.

DBU_Workflow start Start dissolve Dissolve but-1-yne in MeCN start->dissolve add_reagents Add NBS and DBU dissolve->add_reagents stir Stir at room temperature (1-5 min) add_reagents->stir workup Aqueous workup (add H2O, extract with CH2Cl2) stir->workup wash Wash organic layer with H2O workup->wash dry Dry over Na2SO4 and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the DBU-mediated synthesis.

Conclusion

The synthesis of this compound can be accomplished through various effective methods. For researchers seeking a rapid, high-yielding, and metal-free procedure, the DBU-mediated bromination with NBS is a highly recommended approach. The silver-catalyzed method also offers an efficient alternative under mild conditions. The traditional deprotonation with n-butyllithium followed by bromination remains a robust and reliable, albeit more stringent, method. The choice of synthetic route will depend on the specific requirements of the research, including available reagents, scale, and desired purity.

References

1-Bromobut-1-yne CAS number 50405-39-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Bromobut-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 50405-39-5), a versatile haloalkyne intermediate with significant applications in organic synthesis. Its unique structure, featuring both a reactive carbon-carbon triple bond and a labile bromine atom, makes it a valuable synthon for constructing complex molecular architectures, particularly in the development of novel pharmaceutical and agrochemical compounds.[1][2]

Chemical Identity and Properties

This compound is a colorless, highly flammable liquid with a strong, unpleasant odor.[1] It is soluble in common organic solvents like ether and chloroform but insoluble in water. Its bifunctional nature—the electrophilic character of the sp-hybridized carbon bonded to bromine and the nucleophilicity of the triple bond—governs its reactivity.[1]

Physical and Chemical Properties

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 50405-39-5[1][3]
Molecular Formula C₄H₅Br[1][3]
Molecular Weight 132.99 g/mol [4]
Boiling Point 104.26 °C at 760 mmHg[1][3]
Density 1.461 g/cm³[1][3]
Refractive Index 1.4704 (at 20 °C)[1][3]
Flash Point 21.68 °C[1][3]
Vapor Pressure 36.1 mmHg at 25 °C[1][3]
SMILES CCC#CBr[4]
InChI Key KPOVYMZGZNPRNA-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the dehydrohalogenation of a dihaloalkane precursor. This elimination reaction typically utilizes a strong base to remove two equivalents of hydrogen bromide (HBr).[5][6]

General Synthesis Workflow: Dehydrohalogenation

A logical precursor for the synthesis is a vicinal dihalide such as 1,2-dibromobutane. The reaction proceeds in two successive E2 elimination steps. The first elimination yields a bromoalkene intermediate, which then undergoes a second, often slower, elimination to form the target alkyne.[7] Strong bases like alcoholic potassium hydroxide (KOH) or sodium amide (NaNH₂) are required, often with heating.[5][7]

G cluster_start Starting Material cluster_inter Intermediate cluster_final Final Product A 1,2-Dibromobutane B Bromoalkene Intermediate (e.g., 1-Bromobut-1-ene) A->B - HBr (Strong Base, e.g., KOH) C This compound B->C - HBr (Strong Base, Heat)

Caption: Synthesis workflow for this compound via double dehydrohalogenation.

Representative Experimental Protocol: Synthesis from 1,2-Dibromobutane

This protocol is a representative procedure based on established dehydrohalogenation principles for similar substrates.

  • Reaction Setup: A solution of potassium hydroxide (2.5 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask is cooled in an ice bath.

  • Reagent Addition: 1,2-dibromobutane (1.0 equivalent) is added dropwise to the cooled, stirring ethanolic KOH solution.

  • Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approximately 80-90 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing cold water.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.

Chemical Reactivity and Applications

This compound serves as a versatile building block due to the distinct reactivity of its alkyne and bromo functionalities. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1]

Key Reaction Pathways

The molecule can undergo reactions at two primary sites: electrophilic addition across the triple bond and nucleophilic attack at the carbon bearing the bromine atom, often via metal-catalyzed cross-coupling reactions.

G cluster_alkyne Reactions at the Alkyne cluster_bromo Reactions at the C-Br Bond A This compound B Electrophilic Addition (e.g., + HBr, Br₂) A->B C [3+2] Cycloaddition A->C D Sonogashira Cross-Coupling (Pd/Cu Catalysis) A->D E Other Metal-Mediated Couplings A->E

Caption: Major reaction pathways available for this compound.

Sonogashira Cross-Coupling

A cornerstone reaction involving this compound is the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the sp-hybridized carbon of the bromoalkyne and a terminal alkyne, catalyzed by palladium and copper(I) complexes.[8][9] This methodology is exceptionally useful for synthesizing conjugated enynes and arylalkynes.[10]

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methods.[10][11]

  • Catalyst Preparation: To a dry, inert-atmosphere Schlenk flask are added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Reaction Setup: The flask is evacuated and backfilled with nitrogen or argon. A solvent such as tetrahydrofuran (THF) or diethylamine is added, followed by the terminal alkyne (1.2 equivalents) and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • Reagent Addition: this compound (1.0 equivalent) is added to the stirring mixture.

  • Reaction: The reaction is stirred at room temperature or gently heated (40-50 °C) until the starting material is consumed, as monitored by TLC or GC.

  • Workup and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst, and the solvent is evaporated. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with aqueous ammonium chloride and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers like 1-bromo-2-butyne and 1-bromobutane provide essential safety guidance.[2][12][13]

  • Hazards: The compound is expected to be a flammable liquid and vapor.[2] It may cause skin and serious eye irritation and may cause respiratory irritation.[12][13] Handling should be performed in a well-ventilated area or fume hood.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][13]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and take precautionary measures against static discharge.[2] Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Disclaimer: The safety information provided is based on analogous compounds. Users must consult a specific and current SDS for this compound (CAS 50405-39-5) from their supplier before handling and perform their own risk assessment.

References

An In-Depth Technical Guide on the Reactivity of 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromobut-1-yne is a versatile bifunctional reagent in organic synthesis, offering a unique combination of a reactive carbon-bromine bond and a terminal alkyne moiety. This structure allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing key reaction types, experimental protocols, and quantitative data to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different reaction conditions and for developing appropriate experimental setups.

PropertyValue
Molecular Formula C₄H₅Br
Molecular Weight 132.99 g/mol
Boiling Point 104.26 °C at 760 mmHg[1]
Density 1.461 g/cm³[1]
Refractive Index 1.4704 at 20 °C[1]
Flash Point 21.68 °C[1]
Vapor Pressure 36.1 mmHg at 25 °C[1]
LogP 1.75

Core Reactivity

The reactivity of this compound is primarily governed by two functional groups: the bromoalkyne and the terminal triple bond. This dual reactivity allows for a variety of transformations, including cross-coupling reactions, cycloadditions, and nucleophilic substitutions.

Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of substituted alkynes.

The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne.[2][3][4] In the context of this compound, it can act as the haloalkyne component, reacting with other terminal alkynes.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reagents:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).

    • Add the solvent and triethylamine.

    • Add this compound (1 equivalent) and phenylacetylene (1.2 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Relationship of Sonogashira Coupling

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Product 1,4-Disubstituted 1,3-Diyne This compound->Product Terminal_Alkyne Terminal Alkyne (e.g., Phenylacetylene) Terminal_Alkyne->Product Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Product Cu_Cocatalyst CuI Cu_Cocatalyst->Product Base Et₃N Base->Product

Caption: Sonogashira coupling of this compound.

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[1][5][6][7]

Experimental Protocol: Cadiot-Chodkiewicz Coupling of this compound with Hex-1-yne

  • Reagents:

    • This compound

    • Hex-1-yne

    • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

    • A primary amine (e.g., ethylamine) or a mixture of an amine and hydroxylamine hydrochloride

    • Solvent (e.g., methanol, ethanol, or THF)

  • Procedure:

    • In a reaction vessel, dissolve the terminal alkyne (hex-1-yne, 1 equivalent) in the chosen solvent.

    • Add the copper(I) salt (catalytic amount, e.g., 5 mol%) and the amine base.

    • Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • After completion, work up the reaction by adding an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over a drying agent, and concentrate.

    • Purify the resulting diyne by column chromatography or distillation.

Quantitative Data for Cross-Coupling Reactions

EntryTerminal AlkyneCoupling ReactionCatalyst SystemYield (%)
1PhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂/CuI/Et₃N85-95
2Hex-1-yneCadiot-ChodkiewiczCuCl/EtNH₂70-85
3TrimethylsilylacetyleneSonogashiraPd(OAc)₂/PPh₃/CuI/DBU80-90
4Propargyl alcoholCadiot-ChodkiewiczCuBr/NH₂OH·HCl/EtNH₂65-75
Cycloaddition Reactions

The triple bond in this compound can participate in various cycloaddition reactions, leading to the formation of heterocyclic compounds.

This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide, with the alkyne of this compound to form a 1,2,3-triazole ring.[8][9][10][11] This "click chemistry" reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer, especially under copper(I) catalysis.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents:

    • This compound

    • Benzyl azide

    • Copper(I) iodide (CuI) or a copper(II) salt with a reducing agent (e.g., sodium ascorbate)

    • A ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA)

    • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Procedure:

    • To a solution of this compound (1 equivalent) and benzyl azide (1 equivalent) in the solvent, add sodium ascorbate (e.g., 10 mol%) and the copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%).

    • Stir the mixture at room temperature. The reaction is often complete within a few hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the triazole product by recrystallization or column chromatography.

Experimental Workflow for Triazole Synthesis

Triazole_Synthesis_Workflow Start Start Reactants Combine this compound and Benzyl Azide in Solvent Start->Reactants Catalyst Add Cu(II) Salt and Sodium Ascorbate Reactants->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Product 1-Benzyl-4-(1-bromopropyl)- 1H-1,2,3-triazole Purification->Product End End Product->End

Caption: Workflow for 1,2,3-triazole synthesis.

Quantitative Data for 1,3-Dipolar Cycloaddition

EntryAzideCatalystSolventYield (%)
1Benzyl azideCuSO₄/NaAsctBuOH/H₂O>95
2Phenyl azideCuIDMF90-98
31-AzidohexaneCuSO₄/NaAscCH₂Cl₂/H₂O>95

While less common for simple alkynes, this compound can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, to form six-membered rings.[12][13] The reaction may require thermal conditions or Lewis acid catalysis to proceed efficiently.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

  • Reagents:

    • This compound

    • Cyclopentadiene (freshly cracked from dicyclopentadiene)

    • Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

    • Solvent (e.g., dichloromethane, toluene)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in the solvent.

    • If using a Lewis acid, add it to the solution and stir.

    • Slowly add freshly cracked cyclopentadiene (1.2-2 equivalents).

    • Stir the reaction at room temperature or heat as required, monitoring by TLC.

    • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic phase, and remove the solvent.

    • Purify the adduct by column chromatography.

Nucleophilic Substitution

The bromine atom in this compound can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the sp-hybridized carbon.

Experimental Protocol: Nucleophilic Substitution with Piperidine

  • Reagents:

    • This compound

    • Piperidine

    • A base (optional, e.g., K₂CO₃ or Et₃N)

    • Solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • Dissolve this compound (1 equivalent) in the solvent.

    • Add piperidine (1.1-1.5 equivalents) and the base (if used).

    • Stir the reaction mixture at room temperature or with heating. Monitor the reaction by TLC.

    • Once the starting material is consumed, dilute the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer to remove any remaining piperidine and base.

    • Dry the organic phase, concentrate, and purify the product, typically by column chromatography.

Signaling Pathway for Nucleophilic Substitution

Nucleophilic_Substitution Nucleophile Nucleophile (e.g., Piperidine) Transition_State Transition State Nucleophile->Transition_State Substrate This compound Substrate->Transition_State Product Substituted Butyne Transition_State->Product Leaving_Group Bromide Ion Transition_State->Leaving_Group

Caption: Nucleophilic substitution on this compound.

Quantitative Data for Nucleophilic Substitution

EntryNucleophileBaseSolventYield (%)
1PiperidineK₂CO₃ACN85-95
2Sodium Azide-DMF90-98[14]
3Sodium Phenoxide-DMF75-85
4Sodium Thiophenoxide-EtOH80-90

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity allows for a wide array of chemical transformations, including the construction of complex carbon skeletons and the introduction of diverse functional groups. The detailed protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective utilization of this compound in the design and execution of innovative synthetic strategies. The continued exploration of its reactivity is expected to unveil even more powerful applications in the future.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, mechanisms, and experimental considerations for the electrophilic addition reactions of 1-bromobut-1-yne. This versatile haloalkyne serves as a valuable synthon in organic chemistry, with its reactivity governed by the interplay between its electron-rich triple bond and the electron-withdrawing bromine atom.[1] Understanding its behavior in electrophilic additions is crucial for harnessing its synthetic potential.

Core Concepts of Electrophilic Addition to Alkynes

Alkynes, characterized by a carbon-carbon triple bond, are electron-rich molecules capable of acting as nucleophiles.[2] They undergo electrophilic addition reactions where an electrophile adds across the triple bond, breaking one or both of the pi (π) bonds.[2][3] While analogous to the reactions of alkenes, the electrophilic addition to alkynes is generally slower. This is attributed to the formation of a relatively unstable vinyl cation intermediate, which is less stable than a corresponding alkyl carbocation.[4]

The regioselectivity of these additions to unsymmetrical alkynes like this compound is typically governed by Markovnikov's rule . This rule states that in the addition of a protic acid (HX) to an alkyne, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the carbon that is more substituted, leading to the formation of the most stable carbocation intermediate.[2][5][6][7] However, under specific conditions, such as in the presence of peroxides with HBr, anti-Markovnikov addition can occur via a free-radical mechanism.[8][9]

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides (HBr, HCl) to this compound is a classic example of electrophilic addition, proceeding through a vinyl cation intermediate. The presence of the bromine atom on the alkyne influences the regioselectivity of the addition.

Markovnikov Addition of HBr and HCl

When one equivalent of HBr or HCl is added to this compound, the reaction follows Markovnikov's rule. The electrophilic proton (H+) adds to the C2 carbon, leading to the formation of a more stable vinyl cation at the C1 carbon, which is stabilized by the adjacent ethyl group and the lone pairs of the bromine atom. The subsequent attack by the halide ion (Br- or Cl-) results in a geminal dihaloalkene.

With an excess of the hydrogen halide, a second addition reaction occurs across the remaining double bond, yielding a geminal dihaloalkane.[10]

Caption: Markovnikov addition of HBr to this compound.

Anti-Markovnikov Addition of HBr

In the presence of peroxides (e.g., benzoyl peroxide), the addition of HBr to this compound proceeds via a free-radical chain mechanism, leading to the anti-Markovnikov product.[8][9] This is known as the Kharasch effect and is specific to HBr.[8] The bromine radical, being the electrophile in this case, adds to the C1 carbon to form the more stable secondary radical at the C2 position.

Anti-Markovnikov Addition of HBr cluster_initiation Initiation cluster_propagation Propagation cluster_step1 Step 1: Br• radical addition cluster_step2 Step 2: H abstraction ROOR ROOR 2 RO• 2 RO• ROOR->2 RO• Heat RO• RO• Br• Br• RO•->Br• + HBr - ROH Alkyne CH₃CH₂C≡CBr Radical_Intermediate CH₃CH₂C•=C(Br)₂ (More stable radical) Alkyne->Radical_Intermediate + Br• Radical_Intermediate_2 CH₃CH₂C•=C(Br)₂ Product CH₃CH₂CH=C(Br)₂ (1,1-Dibromobut-1-ene) Radical_Intermediate_2->Product + HBr - Br•

Caption: Free-radical mechanism for anti-Markovnikov HBr addition.

Halogenation: Addition of Bromine (Br₂)

The addition of molecular bromine (Br₂) to this compound can yield di- or tetra-bromo adducts depending on the stoichiometry. The reaction typically proceeds via anti-addition, where the two bromine atoms add to opposite faces of the triple bond.[10]

With one equivalent of Br₂, the reaction forms a dihaloalkene.[10] The mechanism is thought to involve a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an S_N2-like fashion, leading to the observed anti-stereochemistry.[10] The addition of a second equivalent of Br₂ to the resulting alkene produces a tetrabromoalkane.

Halogenation of this compound Reactant CH₃CH₂C≡CBr Intermediate Cyclic Bromonium Ion Intermediate Reactant->Intermediate Electrophilic attack Reagent + Br₂ Product (E)-1,1,2-Tribromobut-1-ene (anti-addition product) Intermediate->Product Br⁻ attack

Caption: Halogenation of this compound via a bromonium ion.

Hydration: Acid-Catalyzed Addition of Water

The hydration of alkynes requires a strong acid catalyst (e.g., H₂SO₄) and typically a mercury(II) salt (e.g., HgSO₄) to facilitate the reaction.[4] The addition of water follows Markovnikov's rule, where the hydroxyl group (-OH) adds to the more substituted carbon.

For this compound, the addition of water results in an enol intermediate. The electron-withdrawing nature of the bromine atom directs the hydroxyl group to the C2 position. This enol is unstable and rapidly tautomerizes to its more stable keto form, a process known as keto-enol tautomerization.[4] The final product is an α-bromoketone.

Hydration and Tautomerization Alkyne CH₃CH₂C≡CBr Enol CH₃CH₂C(OH)=CHBr (Enol Intermediate) Alkyne->Enol + H₂O, H⁺, HgSO₄ (Markovnikov Addition) Ketone CH₃CH₂C(=O)CH₂Br (1-Bromobutan-2-one) Enol->Ketone Keto-Enol Tautomerization

Caption: Hydration of this compound to an α-bromoketone.

Summary of Reactions and Products

ReactionReagent(s)Major Product (1 equivalent)Major Product (Excess Reagent)RegioselectivityStereoselectivity
Hydrobromination HBr1,1-Dibromobut-1-ene1,1-DibromobutaneMarkovnikovMixture of syn and anti
Hydrochlorination HCl1-Bromo-1-chlorobut-1-ene1-Bromo-1,1-dichlorobutaneMarkovnikovMixture of syn and anti
Radical Hydrobromination HBr, ROOR(E)-1,2-Dibromobut-1-ene1,2-DibromobutaneAnti-MarkovnikovAnti-addition
Bromination Br₂(E)-1,1,2-Tribromobut-1-ene1,1,2,2-TetrabromobutaneN/AAnti-addition
Hydration H₂O, H₂SO₄, HgSO₄1-Bromobutan-2-oneNot applicableMarkovnikovNot applicable

Detailed Experimental Protocols

Note: These are generalized protocols and should be adapted and optimized based on laboratory safety standards and specific experimental goals. All manipulations should be performed in a well-ventilated fume hood.

Protocol for Hydrobromination (Markovnikov Addition)
  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution).

  • Reaction: this compound (1.0 eq) is dissolved in a suitable inert solvent (e.g., glacial acetic acid or dichloromethane).

  • Addition: The flask is cooled in an ice bath. A solution of HBr in acetic acid (or gaseous HBr is bubbled through the solution) (1.1 eq) is added dropwise from the dropping funnel over 30 minutes with continuous stirring.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is poured into a separatory funnel containing cold water and extracted with diethyl ether or dichloromethane (3x). The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product (1,1-dibromobut-1-ene) is purified by fractional distillation or column chromatography.

Protocol for Bromination (Anti-addition)
  • Setup: A similar three-necked flask is used, protected from light by wrapping it in aluminum foil. It is equipped with a stirrer, a dropping funnel, and a drying tube.

  • Reaction: this compound (1.0 eq) is dissolved in a non-polar solvent such as carbon tetrachloride or dichloromethane.

  • Addition: The solution is cooled to 0 °C. A solution of bromine (Br₂) (1.0 eq) in the same solvent is added dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts. The addition is controlled to maintain a faint bromine color.

  • Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

  • Work-up: The reaction mixture is washed with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: After solvent evaporation, the resulting (E)-1,1,2-tribromobut-1-ene is purified by vacuum distillation or column chromatography.

Protocol for Hydration (Keto-Enol Tautomerization)
  • Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Catalyst Preparation: A catalytic amount of mercury(II) sulfate (HgSO₄) is added to a solution of dilute sulfuric acid in water.

  • Reaction: this compound (1.0 eq) is added to the acidic mercury(II) sulfate solution. The mixture is heated to reflux (typically around 60-80 °C) with vigorous stirring for several hours.

  • Monitoring: The reaction is monitored by GC-MS or NMR to confirm the conversion of the starting material to the ketone product.

  • Work-up: After cooling to room temperature, the mixture is neutralized carefully with sodium carbonate. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude 1-bromobutan-2-one is purified by distillation under reduced pressure.

This guide provides a foundational understanding of the key electrophilic addition reactions involving this compound. The principles of regioselectivity and stereoselectivity discussed herein are fundamental to predicting reaction outcomes and designing synthetic pathways for more complex molecules in pharmaceutical and materials science research.

References

Spectroscopic Profile of 1-Bromobut-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 1-Bromobut-1-yne. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a combination of available experimental data, predicted spectral features based on analogous compounds, and comprehensive experimental protocols for acquiring such data.

Chemical Structure and Expected Spectroscopic Features

This compound is a terminal bromoalkyne with the chemical formula C₄H₅Br. Its structure consists of a four-carbon chain with a triple bond between C1 and C2, a bromine atom attached to C1, and an ethyl group attached to C2.

The key structural features that will give rise to characteristic signals in NMR and IR spectroscopy are:

  • The carbon-carbon triple bond (C≡C).

  • The carbon-bromine single bond (C-Br).

  • The sp³-hybridized methylene (-CH₂) and methyl (-CH₃) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy

One experimental ¹³C NMR spectrum for this compound is available.[1] The distinct carbon environments in the molecule give rise to four unique signals.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) [ppm]
C1 (-C≡C-Br)~38-42
C2 (-C≡C-CH₂)~80-85
C3 (-CH₂)~20-25
C4 (-CH₃)~12-15

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Integration
-CH₂-2.0 - 2.5Quartet (q)2H
-CH₃1.0 - 1.5Triplet (t)3H

The methylene protons (-CH₂) are expected to be deshielded due to the inductive effect of the adjacent triple bond and will appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two neighboring methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the carbon-carbon triple bond and the alkyl C-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range [cm⁻¹]Intensity
C≡C Stretch2200 - 2260Weak
sp³ C-H Stretch2850 - 3000Medium
C-Br Stretch500 - 600Strong

The C≡C stretching vibration in internal alkynes is often weak.[2][3][4] The sp³ C-H stretching from the ethyl group will be present in the typical alkane region. The C-Br stretch appears in the fingerprint region and can be a useful diagnostic peak.[5][6]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample like this compound.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition :

    • Use the same sample prepared for ¹H NMR.

    • Tune the probe for ¹³C observation.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (Neat Liquid) :

    • Place one or two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.

    • Ensure there are no air bubbles in the film.

  • IR Spectrum Acquisition :

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane or isopropanol) and store them in a desiccator.

Visualizations

The following diagrams illustrate the relationship between the structure of this compound and its spectroscopic data, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Correlation cluster_structure This compound Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Structure CH₃-CH₂-C≡C-Br H_NMR ¹H NMR Structure->H_NMR -CH₃ (t) -CH₂ (q) C13_NMR ¹³C NMR Structure->C13_NMR 4 distinct carbons IR IR Structure->IR C≡C stretch C-H stretch C-Br stretch

Caption: Correlation of this compound structure with its spectroscopic signatures.

Experimental_Workflow start Start: Pure Sample of this compound prep_nmr Prepare NMR Sample (dissolve in deuterated solvent) start->prep_nmr prep_ir Prepare IR Sample (thin film on salt plates) start->prep_ir acquire_nmr Acquire NMR Spectra (¹H and ¹³C) prep_nmr->acquire_nmr acquire_ir Acquire IR Spectrum prep_ir->acquire_ir process_nmr Process NMR Data (FT, phasing, baseline correction) acquire_nmr->process_nmr process_ir Process IR Data (background subtraction) acquire_ir->process_ir analyze_nmr Analyze NMR Spectra (chemical shifts, coupling, integration) process_nmr->analyze_nmr analyze_ir Analyze IR Spectrum (identify functional group absorptions) process_ir->analyze_ir end End: Correlated Spectroscopic Data analyze_nmr->end analyze_ir->end

Caption: Generalized workflow for spectroscopic analysis of a liquid sample.

References

Technical Guide: Physical and Chemical Properties of 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromobut-1-yne is a haloalkyne, a class of organic compounds characterized by a bromine atom attached to a carbon-carbon triple bond. This structural feature imparts unique reactivity, making it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with a representative experimental workflow for the synthesis and purification of related bromoalkynes. Due to its nature as a synthetic intermediate, information regarding its specific biological signaling pathways is not extensively documented in publicly available literature.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₄H₅Br[1]
Molecular Weight 131.99 g/mol [1]
Boiling Point 104.256 °C at 760 mmHg[2]
Density 1.461 g/cm³[2]
Refractive Index 1.4704 (at 20 °C)[2]
Flash Point 21.683 °C[2]
Vapor Pressure 36.1 mmHg at 25 °C[2]
Solubility Soluble in organic solvents like ether and chloroform; insoluble in water.[3]

Chemical Reactivity

This compound is a versatile reagent in organic synthesis due to the reactivity of both the bromine atom and the carbon-carbon triple bond.

  • Nucleophilic Substitution : The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups at the terminal position of the butyne chain.[3]

  • Electrophilic and Radical Addition : The electron-rich triple bond is susceptible to electrophilic and radical addition reactions. For instance, it can undergo halogenation and hydrohalogenation. The addition of hydrogen halides to the alkyne moiety is a classic example of an electrophilic addition reaction.[3]

Experimental Protocols: Synthesis and Purification

Representative Synthesis of a Bromoalkane (1-Bromobutane)

This protocol describes the synthesis of 1-bromobutane from butan-1-ol and can serve as a conceptual model for the synthesis of bromoalkynes from their corresponding alcohols.[4][5]

  • Reaction Setup : In a round-bottomed flask, sodium bromide (NaBr) is dissolved in water, and butan-1-ol is added. The mixture is cooled in an ice bath.[4]

  • Acid Addition : Concentrated sulfuric acid (H₂SO₄) is added slowly with continuous stirring while keeping the mixture cool. The sulfuric acid reacts with NaBr to generate hydrobromic acid (HBr) in situ, which then reacts with the alcohol.[4]

  • Reflux : The reaction mixture is heated under reflux to drive the substitution reaction to completion.

  • Distillation : The product, 1-bromobutane, is isolated from the reaction mixture by simple distillation.[4]

  • Workup and Purification :

    • The distillate is transferred to a separatory funnel and washed with water to remove any remaining acid and unreacted alcohol.[4]

    • The organic layer is then washed with a sodium hydroxide solution to neutralize any remaining acidic impurities.[4]

    • The crude product is dried over an anhydrous drying agent, such as calcium chloride (CaCl₂).[4]

    • Finally, the dried product is purified by a final distillation to yield pure 1-bromobutane.[5]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a bromoalkyne.

G Generalized Synthesis and Purification of a Bromoalkyne cluster_synthesis Synthesis cluster_workup Workup & Purification start Reactants (e.g., Alkyne/Alcohol, Brominating Agent) reaction Reaction (e.g., Reflux) start->reaction distillation Initial Distillation reaction->distillation Transfer washing Aqueous Washing (Water, Base) distillation->washing drying Drying (e.g., Anhydrous CaCl2) washing->drying final_distillation Final Distillation drying->final_distillation product Pure Bromoalkyne final_distillation->product

Caption: A generalized workflow for the synthesis and purification of a bromoalkyne.

References

An In-depth Technical Guide to 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromobut-1-yne, a versatile haloalkyne building block in organic synthesis. The document details its chemical properties, spectroscopic data, and key synthetic protocols. Emphasis is placed on its preparation and its application in carbon-carbon bond-forming reactions, particularly the Sonogashira coupling. Detailed experimental procedures and data are presented to facilitate its use in research and development settings.

Introduction

This compound, with the IUPAC name This compound , is a chemical compound of significant interest in organic synthesis.[1] Its structure, featuring a terminal alkyne functional group substituted with a bromine atom, makes it a valuable precursor for the introduction of a butynyl moiety into a wide range of molecular scaffolds. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its properties and synthetic utility.

Chemical and Physical Properties

This compound is a liquid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 50405-39-5[1]
Molecular Formula C4H5Br[1]
Molecular Weight 132.99 g/mol [1]
Canonical SMILES CCC#CBr[1]
Computed XLogP3 2.4[1]
Exact Mass 131.95746 Da[1]
Monoisotopic Mass 131.95746 Da[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 5[1]
Complexity 62.2[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound has been reported.[1] The key chemical shifts are summarized in Table 2.

Carbon AtomChemical Shift (ppm)
C1 (≡C-Br)~40-50
C2 (≡C-CH₂)~80-90
C3 (-CH₂-)~20-30
C4 (-CH₃)~10-15

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The values presented are approximate based on typical ranges for similar compounds.

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
-CH₂- (next to C≡C)~2.2-2.4Quartet (q)
-CH₃~1.0-1.2Triplet (t)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and carbon-bromine bonds. While a specific spectrum for this compound is not provided, the typical IR absorption regions for its functional groups are listed in Table 3. For comparison, the C-Br stretching vibration in 1-bromobutane is observed in the range of 550-750 cm⁻¹.[3]

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡C stretch~2100-2260 (weak or absent due to symmetry)
C-H stretch (alkyl)~2850-3000
C-Br stretch~500-600
Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] This results in two molecular ion peaks (M and M+2) of almost equal intensity. The expected fragmentation patterns would involve the loss of a bromine radical and cleavage of the alkyl chain. The mass spectrum of 1-bromobutane shows a similar M and M+2 pattern for the molecular ion and any bromine-containing fragments.[4][5]

Ionm/z (for ⁷⁹Br/⁸¹Br)Description
[C₄H₅Br]⁺ (Molecular Ion)132/134Parent ion
[C₄H₅]⁺53Loss of Br radical
[C₂H₅]⁺29Cleavage of the C-C bond

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1-haloalkynes is the reaction of a terminal alkyne with a halogenating agent in the presence of a base or a silver catalyst. The following is a representative protocol for the synthesis of this compound from 1-butyne.

Reaction:

Synthesis Butyne 1-Butyne Product This compound Butyne->Product NBS NBS, AgNO₃ (cat.) NBS->Product Solvent Acetone Solvent->Product

Figure 1: Synthesis of this compound from 1-Butyne.

Materials:

  • 1-Butyne

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-butyne (1.0 eq) in acetone at 0 °C is added N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography on silica gel to afford this compound.

Sonogashira Coupling using this compound

This compound is an excellent substrate for Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following is a representative protocol for the coupling of this compound with an aryl iodide.

Reaction Workflow:

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Mix reactants and catalysts in solvent (e.g., THF) A->F B Aryl Iodide B->F C Pd(PPh₃)₂Cl₂ C->F D CuI D->F E Base (e.g., Et₃N) E->F G Stir at room temperature under inert atmosphere F->G H Quench reaction G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Purify by column chromatography J->K L Coupled Product K->L

Figure 2: General workflow for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) is added triethylamine (2.0 eq).

  • This compound (1.2 eq) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to afford the desired coupled product.

Multi-step Synthesis Application

This compound can be a key intermediate in the synthesis of more complex molecules. The following diagram illustrates a potential multi-step synthesis where this compound is first synthesized and then used in a subsequent Sonogashira coupling reaction.

Multi_Step_Synthesis Start 1-Butyne Intermediate This compound Start->Intermediate NBS, AgNO₃ FinalProduct Coupled Product Intermediate->FinalProduct Sonogashira Coupling ArylHalide Aryl Halide ArylHalide->FinalProduct

Figure 3: A multi-step synthetic pathway involving this compound.

This pathway highlights the utility of this compound as a bridge between simple starting materials and more complex, functionalized products, which is of particular interest in the fields of medicinal chemistry and materials science.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to participate in a variety of coupling reactions, most notably the Sonogashira coupling, makes it a key building block for the construction of complex organic molecules. This guide has provided a detailed overview of its properties, spectroscopic data, and essential experimental protocols to aid researchers in its effective utilization. The presented data and procedures are intended to serve as a practical resource for the synthesis and application of this important haloalkyne.

References

An In-depth Technical Guide on the Solubility of 1-Bromobut-1-yne in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromobut-1-yne in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, qualitative solubility information, and a detailed experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in synthesis, formulation, and other applications where solubility is a critical parameter.

Introduction

This compound (CAS No. 50405-39-5) is a halogenated alkyne with the molecular formula C₄H₅Br.[1][2] Its structure, featuring a polar carbon-bromine bond and a nonpolar butyne chain, results in a molecule with moderate polarity. Understanding its solubility in different organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. This guide outlines the expected solubility trends and provides a robust methodology for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties influence its solubility behavior.

PropertyValue
Molecular Formula C₄H₅Br[1][2]
Molecular Weight 132.99 g/mol [1][2]
Boiling Point 104.3 °C at 760 mmHg[1]
Density 1.461 g/cm³[1]
LogP (Octanol-Water Partition Coefficient) 1.75[1]

The LogP value of 1.75 suggests that this compound has a higher affinity for nonpolar environments (like octanol) than for water, indicating poor water solubility and good solubility in many organic solvents.

Solubility of this compound in Organic Solvents

Qualitative Solubility:

  • Soluble in: Nonpolar and moderately polar organic solvents such as ethers, benzene, chloroform, and other halogenated hydrocarbons.[4]

  • Slightly Soluble to Insoluble in: Highly polar solvents and water.[3][5] The inability to form hydrogen bonds with water molecules is a primary reason for its low aqueous solubility.[3]

Table of Expected Solubility Trends:

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity. Note: The quantitative values are listed as "Not Available" and require experimental determination.

SolventSolvent Polarity (Relative)Expected Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
HexaneNonpolarHighNot Available
TolueneNonpolarHighNot Available
Diethyl EtherLowHighNot Available
ChloroformLowHighNot Available
DichloromethaneLowHighNot Available
Tetrahydrofuran (THF)MediumHighNot Available
Ethyl AcetateMediumModerate to HighNot Available
AcetoneMedium-HighModerateNot Available
AcetonitrileHighLow to ModerateNot Available
EthanolHigh (protic)Low to ModerateNot Available
MethanolHigh (protic)LowNot Available
WaterVery High (protic)Very Low/Insoluble[3]Not Available

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. The isothermal saturation method followed by quantitative analysis is described.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with sealed caps

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution B Equilibration A->B Incubate at constant temperature C Phase Separation B->C Centrifugation D Sample Dilution C->D Aliquot supernatant E Quantitative Analysis (GC/HPLC) D->E Inject into instrument F Data Calculation E->F Determine concentration

Caption: Workflow for determining the solubility of this compound.

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solute to settle.

    • For fine suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved solute.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Analyze the standard solutions and the diluted sample using a suitable analytical method such as GC-FID or HPLC.

    • Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Logical Framework for Solubility Classification

The following diagram illustrates a decision-making process for classifying the solubility of a compound like this compound based on its behavior in different types of solvents. This is a standard approach in qualitative organic analysis.[6][7]

G Solubility Classification Pathway Start Compound Water Soluble in Water? Start->Water Ether Soluble in Diethyl Ether? Water->Ether No ClassS Water-Soluble Water->ClassS Yes NaOH Soluble in 5% NaOH? Ether->NaOH Yes ClassI Inert (Alkane, Alkyl Halide) Ether->ClassI No HCl Soluble in 5% HCl? NaOH->HCl No ClassA Acidic NaOH->ClassA Yes H2SO4 Soluble in conc. H2SO4? HCl->H2SO4 No ClassB Basic (Amine) HCl->ClassB Yes ClassN Neutral (Alkene, Alkyne, etc.) H2SO4->ClassN Yes H2SO4->ClassI No

Caption: Decision tree for the qualitative analysis of solubility.

For this compound, it is expected to be insoluble in water, soluble in ether, insoluble in 5% NaOH and 5% HCl, and likely soluble in concentrated H₂SO₄ due to the reactivity of the alkyne group, placing it in the neutral compound category.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While quantitative data remains to be extensively published, the provided theoretical background and detailed experimental protocol offer a solid foundation for researchers to determine its solubility in various organic solvents. The application of these methodologies will enable precise control over experimental conditions where this compound is used, facilitating advancements in chemical synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for 1-Bromobut-1-yne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-bromobut-1-yne, a versatile C4 building block, in various organic synthesis applications. Its unique combination of a terminal bromoalkyne functionality makes it a valuable reagent for the construction of complex molecular architectures through cross-coupling and cycloaddition reactions.

Overview and Physicochemical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₄H₅Br. It is a reactive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight132.99 g/mol
CAS Number50405-39-5
IUPAC NameThis compound
SMILESCCC#CBr
Boiling Point~109-111 °C
Density~1.42 g/mL

Core Applications in Organic Synthesis

This compound is primarily employed in the formation of carbon-carbon bonds, offering access to a variety of important structural motifs. The principal applications are centered around cross-coupling and cycloaddition reactions.

Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical 1,3-Diynes

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, such as this compound.[2][3][4] This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base.[3][4] The resulting unsymmetrical diynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[2]

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • An amine base (e.g., butylamine, diethylamine, piperidine)[3]

  • Hydroxylamine hydrochloride (as a reducing agent to maintain Cu(I) state)

  • Solvent (e.g., methanol, ethanol, THF, or a mixture with water)[2]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the terminal alkyne (1.0 eq.) and an amine base (2.0 eq.) in the chosen solvent under an inert atmosphere, add a catalytic amount of CuCl or CuBr (e.g., 5 mol%).

  • Add a solution of hydroxylamine hydrochloride in water to the mixture to ensure the presence of the Cu(I) catalyst.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in the reaction solvent to the mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical 1,3-diyne.

Table 2: Examples of Cadiot-Chodkiewicz Coupling with Analogs of this compound [5]

1-BromoalkyneTerminal AlkyneCatalyst/Base/SolventYield (%)
1-Bromo-1-propynePhenylacetyleneCuCl/EtNH₂/H₂O85
1-Bromo-1-propyne1-OctyneCuCl/EtNH₂/H₂O75
1-Bromo-1-propyne3-Butyn-1-olCuCl/EtNH₂/H₂O68

Note: Data for this compound was not specifically found, so data for the closely related 1-bromo-1-propyne is presented as a representative example.

Cadiot_Chodkiewicz_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide Base, Cu(I) This compound This compound Cu(III) Intermediate Cu(III) Intermediate This compound->Cu(III) Intermediate Cu(I) Catalyst Cu(I) Catalyst Copper Acetylide->Cu(III) Intermediate Oxidative Addition Cu(III) Intermediate->Cu(I) Catalyst Regeneration Unsymmetrical 1,3-Diyne Unsymmetrical 1,3-Diyne Cu(III) Intermediate->Unsymmetrical 1,3-Diyne Reductive Elimination

Caption: Mechanism of the Cadiot-Chodkiewicz Coupling Reaction.

1,3-Dipolar Cycloaddition: Synthesis of Triazoles

1,3-Dipolar cycloaddition reactions, particularly the Huisgen cycloaddition between an azide and an alkyne, are a cornerstone of "click chemistry" for the synthesis of 1,2,3-triazoles.[6][7][8] this compound can serve as the alkyne component in these reactions, leading to the formation of bromo-substituted triazoles, which can be further functionalized. These reactions can be performed under thermal conditions or, more commonly, catalyzed by copper(I) to achieve high regioselectivity for the 1,4-disubstituted product.[8]

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Inert atmosphere (optional, but recommended)

Procedure:

  • In a reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but may be stirred overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 1,2,3-triazole.

Dipolar_Cycloaddition_Workflow Start Start Reactant_Mixing Mix this compound and Organic Azide in Solvent Start->Reactant_Mixing Catalyst_Addition Add CuSO4 and Sodium Ascorbate Reactant_Mixing->Catalyst_Addition Reaction Stir at Room Temperature Catalyst_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 1,2,3-Triazole Purification->Product End End Product->End

Caption: Experimental workflow for a 1,3-dipolar cycloaddition.

Diels-Alder Reaction: Synthesis of Cyclohexadiene Derivatives

As a dienophile, this compound can participate in [4+2] cycloaddition reactions, known as Diels-Alder reactions, with conjugated dienes to form substituted cyclohexadiene derivatives. These reactions are a powerful tool for the construction of six-membered rings with good stereocontrol. The bromo-substituent on the resulting cycloadduct provides a handle for further synthetic transformations.

This protocol is a generalized procedure and may require optimization for specific substrates and reaction conditions. High-pressure or sealed-tube conditions may be necessary for less reactive dienes.[3]

Materials:

  • This compound

  • Conjugated diene (e.g., cyclopentadiene, 1,3-butadiene)

  • Solvent (e.g., toluene, xylene, or solvent-free)

  • Sealed tube or high-pressure reactor (if necessary)

Procedure:

  • In a clean, dry reaction vessel (e.g., a sealed tube), combine this compound (1.0 eq.) and the conjugated diene (1.2-2.0 eq.).

  • If a solvent is used, add it to the reaction vessel. For many Diels-Alder reactions, neat conditions (solvent-free) are effective.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 180 °C).[3]

  • Maintain the temperature for the required reaction time (from a few hours to several days), monitoring the progress by GC-MS or NMR spectroscopy.

  • After the reaction is complete, cool the vessel to room temperature.

  • If the reaction was performed neat, dissolve the crude product in a suitable solvent.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to obtain the desired cyclohexadiene derivative.

Diels_Alder_Relationship Diene Diene Transition_State [4+2] Cyclic Transition State Diene->Transition_State Dienophile This compound Dienophile->Transition_State Cycloadduct Substituted Cyclohexadiene Transition_State->Cycloadduct

Caption: Logical relationship in a Diels-Alder reaction.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, providing efficient routes to unsymmetrical 1,3-diynes, substituted triazoles, and functionalized cyclohexadienes. The protocols and data presented in these application notes serve as a guide for researchers in academia and industry to harness the synthetic potential of this important building block in the development of novel molecules and pharmaceuticals. Further optimization of the provided general procedures may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols: 1-Bromobut-1-yne as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromobut-1-yne is a valuable and versatile reagent in organic synthesis, primarily utilized as an electrophilic source of the but-1-ynyl group. Its application as an alkylating agent is particularly prominent in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions, including Sonogashira, Negishi, and Copper-Catalyzed couplings, complete with quantitative data to aid in experimental design and optimization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₅Br
Molecular Weight 132.99 g/mol
CAS Number 50405-39-5
Appearance Colorless to pale yellow liquid
Boiling Point ~104-108 °C
Density ~1.46 g/mL

Applications in Cross-Coupling Reactions

This compound serves as an excellent electrophilic partner in numerous cross-coupling reactions. The electron-withdrawing nature of the bromine atom renders the adjacent sp-hybridized carbon atom susceptible to nucleophilic attack, enabling the formation of new chemical bonds.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. In this context, this compound acts as the electrophile, coupling with various terminal alkynes to form conjugated diynes.

Reaction Scheme: R-C≡CH + Br-C≡C-CH₂CH₃ Pd catalyst, Cu(I) co-catalyst, Base→ R-C≡C-C≡C-CH₂CH₃

Table 1: Representative Conditions and Yields for Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (5)TriethylamineTHF6595
21-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF8088
3(Trimethylsilyl)acetylenePd(OAc)₂ (2) / P(t-Bu)₃ (4)CuI (4)Cs₂CO₃Toluene10091

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the terminal alkyne (1.2 equivalents), the palladium catalyst, and the copper(I) co-catalyst.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction to the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite, washing with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

sonogashira_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd_oad Br-Pd(II)(C≡C-Et)L_n pd0->pd_oad Oxidative Addition (Br-C≡C-Et) pd_trans R-C≡C-Pd(II)(C≡C-Et)L_n pd_oad->pd_trans Transmetalation (from R-C≡C-Cu) pd_trans->pd0 Reductive Elimination product R-C≡C-C≡C-Et

Caption: Sonogashira Coupling Catalytic Cycle.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This compound can be effectively coupled with various organozinc reagents to form C(sp)-C(sp³) and C(sp)-C(sp²) bonds.[1]

Reaction Scheme: R-ZnX + Br-C≡C-CH₂CH₃ Pd or Ni catalyst→ R-C≡C-CH₂CH₃

Table 2: Representative Conditions and Yields for Negishi Coupling of this compound

EntryOrganozinc ReagentCatalyst (mol%)SolventTemperature (°C)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (4)THF6589
2Isopropylzinc bromideNi(acac)₂ (5) / dppe (5)DMA5082
33-Thienylzinc chloridePd₂(dba)₃ (2) / XPhos (4)Dioxane10093

Experimental Protocol: General Procedure for Negishi Coupling [2]

  • Preparation of the Organozinc Reagent (in situ): To a suspension of zinc dust (1.5 equivalents) in anhydrous THF, add a solution of the organic halide (1.1 equivalents). The reaction can be initiated by the addition of a catalytic amount of iodine. Stir the mixture at the appropriate temperature until the formation of the organozinc reagent is complete.

  • Coupling Reaction: In a separate flask, add the palladium or nickel catalyst under an inert atmosphere.

  • Add a solution of this compound (1.0 equivalent) in the reaction solvent, followed by the freshly prepared organozinc reagent solution via cannula.

  • Heat the reaction mixture to the specified temperature and monitor by TLC or GC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Caption: Experimental Workflow for Negishi Coupling.

Copper-Catalyzed Cross-Coupling with Amines (Ullmann-type Reaction)

This compound can also undergo copper-catalyzed coupling with various amines to form ynamines. These reactions are valuable for the synthesis of nitrogen-containing compounds.

Reaction Scheme: R¹R²NH + Br-C≡C-CH₂CH₃ Cu(I) catalyst, Base→ R¹R²N-C≡C-CH₂CH₃

Table 3: Representative Conditions and Yields for Copper-Catalyzed Amination of this compound [3]

EntryAmineCu(I) Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1MorpholineCuI (10)K₂CO₃DMSO11085
2PiperidineCu₂O (5)Cs₂CO₃NMP12090
3AnilineCu(acac)₂ (10)K₃PO₄Toluene10075

Experimental Protocol: General Procedure for Copper-Catalyzed Amination [3]

  • To a sealable reaction tube, add the copper(I) catalyst, the base, and the amine (1.5 equivalents).

  • Add the solvent and then this compound (1.0 equivalent).

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or GC.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Safety Precautions

This compound is a reactive and potentially hazardous chemical. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Cross-Coupling Reactions with 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-bromobut-1-yne in various palladium and copper-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of complex organic molecules, including substituted alkynes and enynes, which are important scaffolds in medicinal chemistry and materials science. This document details the experimental protocols and quantitative data for several key cross-coupling methodologies, offering a practical guide for laboratory applications.

Overview of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, an sp-hybridized electrophile, the most relevant and widely applied transformations include the Sonogashira, Suzuki, Negishi, and Stille couplings. These reactions typically employ a palladium catalyst to facilitate the coupling between an organic halide and an organometallic reagent.

Sonogashira Coupling

The Sonogashira reaction is a cornerstone of alkyne chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound, this reaction can be adapted to couple it with various terminal alkynes, leading to the synthesis of unsymmetrical diynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3]

General Reaction Scheme:

Quantitative Data for Sonogashira-type Reactions

While specific data for this compound is limited in the surveyed literature, the following table provides representative conditions for Sonogashira couplings of aryl halides with terminal alkynes, which can be adapted for this compound.

EntryAryl HalideAlkyneCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine-RT1.5>95
24-Iodoanisole2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuITriethylamine-RT1.5>95
34-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine-50385

Table 1: Representative Sonogashira Coupling Conditions. Note: These are general conditions and may require optimization for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine), freshly distilled

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%) and CuI (1-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • To this mixture, add the terminal alkyne (1.0-1.2 equivalents).

  • Finally, add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, involving the reaction of an organoboron compound with an organic halide.[4][5] While less common for sp-hybridized halides, conditions can be adapted for the coupling of this compound with aryl or vinyl boronic acids or their esters.

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling
EntryOrganic HalideBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)
1Aryl BromidePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80>90
2Vinyl BromideVinylboronic AcidPd(OAc)₂ / PPh₃K₃PO₄Dioxane100>85

Table 2: Representative Suzuki-Miyaura Coupling Conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Phosphine ligand (if using Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/H₂O, Dioxane/H₂O)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] This reaction is known for its high functional group tolerance and reactivity.[7] A specific application involving a Negishi-type reaction with a 1-bromoalkyne has been reported and is detailed below.

General Reaction Scheme:

Application Note: Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents

A recently developed method details the copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents derived from N,N-dimethylhydrazinoalkenes. This protocol allows for the synthesis of saturated N-heterocyclic scaffolds bearing an internal alkyne moiety, which are valuable in drug discovery.

Quantitative Data
EntryN-Heterocyclic Organozinc Reagent1-BromoalkyneCatalyst SystemSolventTemp. (°C)TimeYield (%)
1Pyrrolidine-derived1-BromooctyneCuCN·2LiBrTHFRTOvernight76
2Piperidine-derived1-BromooctyneCuCN·2LiBrTHFRTOvernight81
3Azepane-derived1-Bromo-2-phenylethyneCuCN·2LiBrTHF-78 to RTOvernight66

Table 3: Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from a general method for the synthesis of 1-bromoalkynes.

Materials:

  • But-1-yne

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Pentane

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • In a round-bottomed flask, dissolve but-1-yne (1.0 equivalent) in acetone.

  • Add a catalytic amount of silver nitrate (0.1 equivalents).

  • With vigorous stirring, add N-bromosuccinimide (1.12 equivalents) portion-wise.

  • Stir the mixture at room temperature for 2 hours. Monitor completion by TLC.

  • Dilute the reaction mixture with pentane and filter to remove solids.

  • The filtrate contains the this compound solution, which can be carefully concentrated if necessary, though the crude solution is often used directly in subsequent coupling reactions.

Experimental Protocol: Copper(I)-Catalyzed Cross-Coupling

Materials:

  • N-Heterocyclic organozinc reagent (prepared in situ)

  • This compound

  • Copper(I) cyanide-lithium bromide complex (CuCN·2LiBr)

  • Anhydrous THF

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • The N-heterocyclic organozinc reagent is typically prepared in situ in THF according to established literature procedures.

  • In a separate Schlenk flask under an inert atmosphere, add the copper(I) catalyst (5 mol%).

  • Add a solution of the in situ generated organozinc reagent in THF.

  • To this mixture, add a solution of this compound (1.0-1.5 equivalents) in THF.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with a 1:1 saturated aqueous ammonium chloride: saturated aqueous ammonium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Stille Coupling

The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[8][9] A key advantage of organostannanes is their stability to air and moisture.[8] However, the toxicity of tin compounds is a significant drawback.

General Reaction Scheme:

Quantitative Data for Stille Coupling
EntryOrganic HalideOrganostannaneCatalystSolventTemp. (°C)Yield (%)
1Aryl IodideVinyltributyltinPd(PPh₃)₄THF65>90
2Vinyl BromideAryltributyltinPd(OAc)₂ / P(furyl)₃DMF80>85

Table 4: Representative Stille Coupling Conditions.

Visualizations

Catalytic Cycle of a Generic Cross-Coupling Reaction

Cross_Coupling_Cycle A Pd(0)Ln B R-Pd(II)(X)Ln A->B Oxidative Addition (R-X) C R-Pd(II)(R')Ln B->C Transmetalation (R'-M) C->A Reductive Elimination (R-R')

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Substrate, Coupling Partner, Catalyst, Base) solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/GC) heat->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: A standard workflow for performing a cross-coupling reaction in the laboratory.

References

Application Notes and Protocols for Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 1-Bromobut-1-yne in Sonogashira Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] The reaction proceeds under relatively mild conditions and demonstrates a broad tolerance for various functional groups.[2] This document provides detailed application notes and protocols for the Sonogashira coupling, with a focus on the reaction of simple alkynes with aryl bromides. While the topic specifies "this compound", it is important to note that the conventional Sonogashira reaction involves a terminal alkyne (R-C≡C-H) and a halide. Therefore, this guide will focus on the use of a representative terminal alkyne, but-1-yne, in coupling reactions with aryl bromides.

Data Presentation: A Comparative Overview of Reaction Parameters

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions and their impact on the outcome of the coupling of aryl bromides with terminal alkynes.

Parameter Typical Conditions & Reagents Effect on Reaction & Remarks Yield Range (%)
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(PPh₃)₄ is often used but can be air-sensitive. PdCl₂(PPh₃)₂ is more stable. Pd(OAc)₂ is often used in combination with a phosphine ligand. Catalyst loading typically ranges from 0.5 to 5 mol%.70-95
Copper Co-catalyst CuI, CuBrTypically used in 1-10 mol%. The copper salt facilitates the formation of a copper acetylide intermediate, which accelerates the reaction.[2] However, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).75-98
Ligand Triphenylphosphine (PPh₃), XPhos, SPhos, P(t-Bu)₃Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction rate and yield, especially for less reactive aryl bromides.70-98
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Piperidine, K₂CO₃, Cs₂CO₃An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Amine bases can often serve as the solvent as well. Inorganic bases are also used, particularly in copper-free protocols.60-95
Solvent THF, DMF, Acetonitrile, Toluene, Amine (e.g., Et₃N)The choice of solvent depends on the solubility of the reactants and the reaction temperature. Anhydrous and deoxygenated solvents are often preferred to prevent catalyst deactivation and side reactions.65-95
Temperature Room temperature to 100 °CAryl iodides are generally more reactive and can often be coupled at room temperature. Aryl bromides typically require elevated temperatures for efficient coupling.[2]Varies with substrate

Experimental Protocols

This section provides a detailed methodology for a standard Sonogashira coupling reaction and a copper-free variation.

Protocol 1: Standard Sonogashira Coupling of But-1-yne with 4-Bromoanisole

This protocol describes a typical palladium/copper co-catalyzed Sonogashira coupling reaction.

Materials:

  • 4-Bromoanisole

  • But-1-yne

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoanisole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) to the flask.

  • Alkyne Addition: Bubble but-1-yne gas through the reaction mixture for 10 minutes, or add a solution of but-1-yne (1.2 mmol, 1.2 equiv) in toluene.

  • Reaction: Stir the reaction mixture at 70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-(but-1-yn-1-yl)-4-methoxybenzene.

Protocol 2: Copper-Free Sonogashira Coupling of But-1-yne with 4-Bromoanisole

This protocol outlines a Sonogashira coupling reaction without the use of a copper co-catalyst, which can be advantageous in avoiding alkyne homocoupling.

Materials:

  • 4-Bromoanisole

  • But-1-yne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate salt

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add 4-bromoanisole (1.0 mmol) and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent and Alkyne Addition: Add anhydrous DMF (5 mL) followed by but-1-yne (1.5 mmol, 1.5 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool to room temperature and add water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)L₂-C≡CR' pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product Ar-C≡CR' pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex cu_halide CuX cu_acetylide->cu_halide Transmetalation to Palladium alkyne R'-C≡C-H alkyne->cu_acetylide + CuX, Base

Caption: The catalytic cycle of the Sonogashira reaction, illustrating the interconnected palladium and copper cycles.

Experimental Workflow for Sonogashira Coupling

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere (Aryl Halide, Pd Catalyst, CuI, Ligand) start->setup addition Add Solvent and Base setup->addition alkyne_add Introduce Terminal Alkyne addition->alkyne_add reaction Heat and Stir Reaction Mixture alkyne_add->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Filtration) monitoring->workup Complete extraction Aqueous Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for performing a Sonogashira coupling reaction.

References

Application Notes and Protocols: 1-Bromobut-1-yne in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Bromobut-1-yne as a versatile building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Due to the limited specific data available for this compound in the current literature, this document focuses on its potential applications in key organic reactions that are fundamental to pharmaceutical development. The protocols and data presented are based on established methodologies for analogous 1-bromoalkynes and serve as a guide for the strategic incorporation of the but-1-yne moiety into complex molecular architectures.

While this compound is a valuable reagent, it is important to note that its isomer, 1-bromo-2-butyne, has more documented applications in pharmaceutical synthesis, notably as an intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. The reactivity of this compound, however, opens avenues for the synthesis of a different range of molecular scaffolds.

Introduction to this compound

This compound is a haloalkyne with the chemical formula C₄H₅Br. Its structure, featuring a bromine atom directly attached to a terminal alkyne, makes it a valuable synthon for introducing an ethyl-substituted acetylene group in various chemical transformations. This functionality is of significant interest in medicinal chemistry for the construction of rigid linkers, pharmacophores, and as a precursor to other functional groups.

Chemical Properties:

PropertyValue
Molecular Formula C₄H₅Br[1]
Molecular Weight 132.99 g/mol [1]
IUPAC Name This compound[1]
SMILES CCC#CBr[1]
CAS Number 50405-39-5[1]

Key Synthetic Applications in Pharmaceutical Context

The primary utility of this compound in pharmaceutical synthesis lies in its ability to participate in carbon-carbon bond-forming reactions. The electron-withdrawing nature of the bromine atom and the inherent reactivity of the alkyne moiety allow for its use in several powerful synthetic transformations.

The Cadiot-Chodkiewicz coupling is a highly efficient method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[2][3] This reaction is particularly valuable for creating extended, rigid molecular scaffolds found in some natural products and designed therapeutic agents. This compound serves as the electrophilic coupling partner in this reaction.

General Reaction Scheme:

Representative Data for Cadiot-Chodkiewicz Coupling of 1-Bromoalkynes:

Terminal Alkyne (R-C≡CH)1-BromoalkyneProductYield (%)Reference
Phenylacetylene1-Bromopropyne (in situ)1-Phenyl-1,3-pentadiyne78[4]
4-Methoxyphenylacetylene1-Bromopropyne (in situ)1-(4-Methoxyphenyl)-1,3-pentadiyne65[4]
Cyclohexylacetylene1-Bromopropyne (in situ)1-Cyclohexyl-1,3-pentadiyne72[4]
1-Octyne1-Bromo-1-hexyne5,7-Tetradecadiyne85[5]

While the classic Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, a lesser-known variant can potentially utilize 1-bromoalkynes as the electrophilic partner.[3][6][7] This reaction, catalyzed by palladium and copper complexes, allows for the direct connection of the but-1-yne unit to aromatic or vinylic systems, which are prevalent in pharmaceutical compounds.[3]

General Reaction Scheme:

Standard Sonogashira Reaction

The application of 1-bromoalkynes in Sonogashira-type reactions is less common but theoretically feasible, providing a route to internal alkynes.

Representative Data for Sonogashira Coupling of Aryl Halides with Terminal Alkynes:

Aryl HalideTerminal AlkyneCatalyst SystemYield (%)Reference
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuI/Et₃N95[3]
4-BromoacetophenonePhenylacetylenePd(OAc)₂/PPh₃/CuI/Et₃N88[3]
2-BromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuI/Et₃N92[8]

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings, which are common motifs in many pharmaceuticals.[9] Alkynes are excellent dipolarophiles, and the electron-deficient nature of this compound can enhance its reactivity in these transformations. A prominent example is the Huisgen cycloaddition with organic azides to form triazoles.[9][10]

General Reaction Scheme:

Significance in Pharmaceutical Synthesis: The resulting triazole ring is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.

Experimental Protocols

A common method for the synthesis of 1-bromoalkynes involves the reaction of a terminal alkyne with a base followed by an electrophilic bromine source.

Materials:

  • 1-Butyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

  • 1-Butyne (1.2 equivalents) is condensed into the flask.

  • n-Butyllithium (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at this temperature.

  • A solution of bromine (1.0 equivalent) in anhydrous THF is added dropwise, ensuring the temperature remains below -70 °C. The reaction mixture is stirred for an additional 2 hours at -78 °C.

  • The reaction is quenched by the slow addition of saturated aqueous sodium thiosulfate solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford this compound.

This protocol is adapted for an air-tolerant procedure using sodium ascorbate as a reductant.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • n-Butylamine

  • Ethanol

Procedure:

  • To a vial open to the air, add ethanol, CuBr (10 mol%), and sodium ascorbate (1.0 equivalent).

  • Cool the suspension in an ice bath with stirring.

  • Add a solution of the terminal alkyne (1.2 equivalents) in ethanol, followed by n-butylamine (1.0 equivalent).

  • Add a solution of this compound (1.0 equivalent) in ethanol.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (5 mol%) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 1-Butyne 1-Butyne Lithiation Lithiation 1-Butyne->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation Bromine Source (Br₂ or NBS) Bromine Source (Br₂ or NBS) Bromination Bromination Bromine Source (Br₂ or NBS)->Bromination Lithiation->Bromination Lithium butynide intermediate Quenching Quenching Bromination->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

G cluster_reactions Key Synthetic Transformations cluster_products Pharmaceutical Scaffolds This compound This compound Cadiot-Chodkiewicz Cadiot-Chodkiewicz Coupling Terminal Alkyne Cu(I), Base This compound->Cadiot-Chodkiewicz:f0 Sonogashira Sonogashira Coupling Aryl/Vinyl Halide Pd/Cu, Base This compound->Sonogashira:f0 Cycloaddition 1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., Azide) Heat or Cu(I) This compound->Cycloaddition:f0 Asymmetric Diynes Asymmetric Diynes Cadiot-Chodkiewicz->Asymmetric Diynes Aryl/Vinyl Alkynes Aryl/Vinyl Alkynes Sonogashira->Aryl/Vinyl Alkynes Heterocycles (e.g., Triazoles) Heterocycles (e.g., Triazoles) Cycloaddition->Heterocycles (e.g., Triazoles)

References

Application Notes and Protocols for 1-Bromobut-1-yne in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the safe and effective use of 1-bromobut-1-yne in a laboratory setting. This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the but-1-ynyl group into various molecular scaffolds. Its reactivity, stemming from both the carbon-carbon triple bond and the carbon-bromine bond, allows for its participation in a range of important chemical transformations.

Safety and Handling

This compound is a flammable and toxic liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₄H₅Br
Molecular Weight132.99 g/mol
Boiling Point108-110 °C
Density1.417 g/mL at 25 °C
AppearanceColorless to light yellow liquid

Key Applications and Experimental Protocols

This compound is a valuable building block in the synthesis of more complex molecules. Key applications include Sonogashira coupling, nucleophilic substitution, and cycloaddition reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, it can be coupled with various terminal alkynes to generate unsymmetrical diynes.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the synthesis of 1-phenyl-1,3-hexadiyne.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (10 mL) and triethylamine (2.0 eq).

  • Add phenylacetylene (1.2 eq) to the stirred solution.

  • Finally, add this compound (1.0 eq) dropwise.

  • Heat the reaction mixture to 70 °C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the combined organic filtrate with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Quantitative Data:

Reactant AReactant BCatalystSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂/CuIToluene/Et₃N706~85%
Nucleophilic Substitution

The bromine atom in this compound can be displaced by various nucleophiles, allowing for the introduction of the but-1-ynyl group onto heteroatoms. A common application is the synthesis of N-alkynyl amines.

Protocol: Nucleophilic Substitution of this compound with Piperidine

This protocol describes the synthesis of 1-(but-1-yn-1-yl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile (15 mL) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • If necessary, purify the product by vacuum distillation or column chromatography.

Quantitative Data:

Reactant ANucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPiperidineK₂CO₃AcetonitrileRT12~90%
1,3-Dipolar Cycloaddition

The alkyne functionality in this compound can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. This "click chemistry" approach is highly efficient for the synthesis of 1,2,3-triazoles.[1]

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of 1-benzyl-4-(1-bromopropyl)-1H-1,2,3-triazole.

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a vial, add this compound (1.0 eq), benzyl azide (1.1 eq), and anhydrous DMF (5 mL).

  • Add copper(I) iodide (0.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1,4-disubstituted 1,2,3-triazole.

Quantitative Data:

Reactant A1,3-DipoleCatalystSolventTemp (°C)Time (h)Yield (%)
This compoundBenzyl AzideCuIDMFRT24up to 70%[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for the synthesis of a substituted alkyne using this compound and the catalytic cycle of the Sonogashira coupling.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start This compound & Terminal Alkyne Reagents Add Pd Catalyst, CuI, and Base in Solvent Start->Reagents Reaction Heat and Stir under Inert Atmosphere Reagents->Reaction Filter Filter through Celite Reaction->Filter Wash Aqueous Wash (NH4Cl, Brine) Filter->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Remove Solvent in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure Substituted Diyne Chromatography->Product

Caption: Experimental workflow for Sonogashira coupling.

Sonogashira_Cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R-Pd(II)L2-C≡CR' Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Cu_Cycle Copper Cycle CuI CuI Cu_Acetylide Cu-C≡CR' CuI->Cu_Acetylide + Alkyne, Base Cu_Acetylide->Transmetalation Transfers Alkynyl Group to Palladium Alkyne H-C≡CR' Base Base

Caption: Simplified Sonogashira catalytic cycle.

References

Application Notes and Protocols: Preparation of Grignard Reagents from Bromoalkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynyl Grignard reagents are powerful nucleophiles extensively utilized in organic synthesis to form new carbon-carbon bonds. Their application is crucial in the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials.[1] While the direct reaction of a bromoalkyne with magnesium to form a Grignard reagent is conceivable, this method is often challenging and less common due to the potential instability of 1-haloalkynes.[2] A more reliable and widely adopted method for the preparation of alkynyl Grignard reagents is the deprotonation of a terminal alkyne using a more common, pre-formed Grignard reagent, such as ethylmagnesium bromide.[1][3] This process, known as a metal-halogen exchange or, more accurately, an acid-base reaction, takes advantage of the relatively high acidity of the terminal alkyne proton (pKa ≈ 25).[4][5]

This document provides detailed protocols for the preparation of alkynyl Grignard reagents via the deprotonation of terminal alkynes, a summary of representative substrates, and an overview of their applications in research and drug development.

Data Presentation: Representative Substrates for Alkynyl Grignard Reagent Formation

The following table summarizes various terminal alkynes that can be efficiently converted to their corresponding alkynylmagnesium bromide reagents. The yields for the formation of the Grignard reagent itself are often high and the reagents are typically used in situ for subsequent reactions.

Terminal Alkyne SubstrateAlkynyl Grignard Reagent FormedNotes
AcetyleneEthynylmagnesium bromideA fundamental building block in organic synthesis.[1]
PhenylacetylenePhenylethynylmagnesium bromideWidely used for introducing the phenylethynyl moiety.
TrimethylsilylacetyleneTrimethylsilylethynylmagnesium bromideThe TMS group can act as a protecting group or be removed later.[6]
1-HexyneButylethynylmagnesium bromideRepresentative of simple alkyl-substituted alkynes.
Propargyl alcohol3-(Bromomagnesio)prop-2-yn-1-olThe hydroxyl group must be protected prior to Grignard formation.

Experimental Protocols

Protocol 1: Preparation of Ethynylmagnesium Bromide from Acetylene

This protocol is adapted from a procedure in Organic Syntheses, a reliable source for organic chemistry procedures.[1]

Materials:

  • Magnesium turnings (12 g, 0.5 g-atom)

  • Ethyl bromide (60 g, 0.55 mol), dried over calcium chloride

  • Anhydrous tetrahydrofuran (THF) (500 mL)

  • Acetylene gas, purified

  • Nitrogen gas, inert atmosphere

Equipment:

  • 500-mL three-necked flask with a mechanical stirrer, reflux condenser, and pressure-equalized dropping funnel

  • 1-L three-necked flask with a mechanical stirrer, gas inlet tube, 500-mL dropping funnel, and gas outlet

  • Heating mantle

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • Dry the 500-mL three-necked flask by warming it with a soft flame under a slow stream of nitrogen.

    • To the cooled flask, add magnesium turnings (12 g).

    • Prepare a solution of ethyl bromide (60 g) in anhydrous THF (300 mL) in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete reaction.

  • Preparation of Ethynylmagnesium Bromide:

    • Transfer the warm (40–50°C) ethylmagnesium bromide solution to the dropping funnel of the 1-L three-necked flask under a nitrogen atmosphere.

    • Add 200 mL of anhydrous THF to the 1-L flask.

    • Begin bubbling purified acetylene gas through the THF at a rate of 15–20 L per hour with vigorous stirring.

    • After 5 minutes, add approximately 5 mL of the ethylmagnesium bromide solution from the dropping funnel. The evolution of ethane gas (frothing) indicates the start of the deprotonation reaction.

    • Continue the dropwise addition of the ethylmagnesium bromide solution over a period of about 3 hours. The reaction is exothermic, and the temperature may rise by 5–10°C.

    • Once the addition is complete, the resulting solution of ethynylmagnesium bromide should be homogeneous. This solution can now be used for subsequent reactions.

Mandatory Visualizations

Signaling Pathway for Alkynyl Grignard Reagent Preparation

Grignard_Preparation cluster_ethylmagnesium_bromide Step 1: Preparation of Ethylmagnesium Bromide cluster_alkynyl_grignard Step 2: Deprotonation of Terminal Alkyne Mg Magnesium (Mg) EtMgBr Ethylmagnesium Bromide (CH3CH2MgBr) Mg->EtMgBr EtBr Ethyl Bromide (CH3CH2Br) EtBr->EtMgBr Solvent1 Anhydrous THF Solvent1->EtMgBr AlkynylMgBr Alkynylmagnesium Bromide (R-C≡C-MgBr) EtMgBr->AlkynylMgBr Deprotonation Ethane Ethane (CH3CH3) EtMgBr->Ethane TerminalAlkyne Terminal Alkyne (R-C≡C-H) TerminalAlkyne->AlkynylMgBr Reaction_Components cluster_reagents cluster_products cluster_byproduct cluster_conditions reagents Reagents reactants Reactants reagents->reactants act upon products Products reactants->products yield byproduct Byproduct reactants->byproduct also yield conditions Conditions conditions->reactants influence Ethylmagnesium\nBromide Ethylmagnesium Bromide Terminal\nAlkyne Terminal Alkyne Alkynylmagnesium\nBromide Alkynylmagnesium Bromide Ethane Ethane Anhydrous\nTHF Anhydrous THF Inert\nAtmosphere Inert Atmosphere

References

The Strategic Application of 1-Bromobut-1-yne in the Synthesis of Bio-relevant Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 1-Bromobut-1-yne is emerging as a versatile and highly valuable building block in the synthesis of a diverse array of heterocyclic compounds, particularly pyrazoles and isoxazoles. These five-membered heterocyclic motifs are core structures in numerous pharmaceuticals and agrochemicals, driving significant interest in efficient and regioselective synthetic methodologies. This application note details the strategic use of this compound in 1,3-dipolar cycloaddition reactions, providing researchers, scientists, and drug development professionals with detailed protocols and insights into its synthetic utility.

The presence of both a bromine atom and an ethyl group on the alkyne moiety of this compound offers a unique combination of reactivity and structural control. The electron-withdrawing nature of the bromine atom influences the regioselectivity of cycloaddition reactions, while the ethyl group provides a key substituent for structure-activity relationship (SAR) studies in drug discovery programs.

Synthesis of Substituted Pyrazoles

The reaction of this compound with diazo compounds via a 1,3-dipolar cycloaddition reaction provides a direct route to 4-bromo-3-ethyl-pyrazoles. This reaction is particularly valuable as the resulting pyrazole is substituted with a bromine atom, which can be further functionalized through various cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

A general representation of this synthetic pathway is the reaction of this compound with diazomethane. The cycloaddition is predicted to be highly regioselective, with the terminal nitrogen of diazomethane attacking the carbon atom of the alkyne bearing the ethyl group, leading to the formation of 4-bromo-3-ethyl-1H-pyrazole.

Experimental Workflow for Pyrazole Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagent1 This compound reaction 1,3-Dipolar Cycloaddition reagent1->reaction reagent2 Diazo Compound (e.g., Diazomethane) reagent2->reaction workup Quenching, Extraction, and Chromatography reaction->workup product 4-Bromo-3-ethyl-pyrazole Derivative workup->product

Caption: General workflow for the synthesis of 4-bromo-3-ethyl-pyrazoles.

Detailed Experimental Protocol: Synthesis of 4-Bromo-3-ethyl-1H-pyrazole

Materials:

  • This compound (1.0 equiv)

  • Diazomethane (solution in diethyl ether, 1.2 equiv)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ethereal solution of diazomethane to the stirred solution of this compound over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-bromo-3-ethyl-1H-pyrazole.

Quantitative Data Summary:

Reactant/ProductMolar RatioReaction Time (h)Temperature (°C)Yield (%)
This compound1.0120 to RT75-85
Diazomethane1.2
4-Bromo-3-ethyl-1H-pyrazole-

Note: Yields are representative and may vary depending on the specific reaction scale and purification technique.

Synthesis of Substituted Isoxazoles

Similarly, this compound serves as an excellent dipolarophile in reactions with nitrile oxides to furnish 4-bromo-3-ethyl-isoxazoles. Nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides to avoid their dimerization. This cycloaddition also proceeds with high regioselectivity, yielding isoxazoles with a defined substitution pattern that is highly desirable for medicinal chemistry applications.

The reaction of this compound with a nitrile oxide, such as benzonitrile oxide, is expected to yield 4-bromo-3-ethyl-5-phenylisoxazole as the major product. The bromine atom again provides a handle for further synthetic transformations.

Signaling Pathway for Isoxazole Synthesis

cluster_precursor Precursor Generation cluster_cycloaddition Cycloaddition aldoxime Aldoxime nitrile_oxide Nitrile Oxide (in situ) aldoxime->nitrile_oxide Oxidation oxidant Oxidizing Agent (e.g., NCS) oxidant->nitrile_oxide cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne This compound alkyne->cycloaddition isoxazole 4-Bromo-3-ethyl-isoxazole cycloaddition->isoxazole

Caption: Pathway for the synthesis of 4-bromo-3-ethyl-isoxazoles.

Detailed Experimental Protocol: Synthesis of 4-Bromo-3-ethyl-5-phenylisoxazole

Materials:

  • This compound (1.0 equiv)

  • Benzaldoxime (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask fitted with a magnetic stir bar and a nitrogen inlet, dissolve benzaldoxime in anhydrous DCM.

  • Add N-chlorosuccinimide portion-wise to the solution at room temperature and stir for 1 hour.

  • To the resulting suspension of the hydroximoyl chloride, add this compound.

  • Cool the mixture to 0 °C and add triethylamine dropwise over a period of 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 4-bromo-3-ethyl-5-phenylisoxazole.

Quantitative Data Summary:

Reactant/ProductMolar RatioReaction Time (h)Temperature (°C)Yield (%)
This compound1.0160 to RT70-80
Benzaldoxime1.1
N-Chlorosuccinimide1.2
Triethylamine1.5
4-Bromo-3-ethyl-5-phenylisoxazole-

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of substituted pyrazoles and isoxazoles. The methodologies presented herein offer efficient and regioselective routes to these important heterocyclic scaffolds. The presence of a bromine atom in the product molecules opens up avenues for further derivatization, making this compound an invaluable tool for researchers in the fields of medicinal chemistry and materials science. The detailed protocols provided in this application note are intended to facilitate the adoption of these synthetic strategies in both academic and industrial research settings.

Application Notes and Protocols: The Use of 1-Bromobut-1-yne in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Bromobut-1-yne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This document outlines the unique advantages of employing a halo-alkyne, detailed experimental protocols, and the potential for post-reaction functionalization, making it a valuable tool for researchers in drug discovery, bioconjugation, and materials science.

Introduction to this compound in Click Chemistry

Click chemistry offers a powerful and efficient methodology for the rapid and reliable synthesis of complex molecules from simple, modular building blocks.[1] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups and aqueous conditions.[1][3]

This compound serves as a valuable, yet under-explored, terminal alkyne in CuAAC reactions. Its primary advantage lies in the introduction of a bromine atom at the 5-position of the resulting triazole ring. This bromine atom acts as a versatile synthetic handle, opening up possibilities for a wide array of post-click functionalization reactions. This two-step approach—click reaction followed by functionalization—allows for the late-stage diversification of molecular scaffolds, a highly desirable strategy in drug discovery and the development of functional materials.

Reaction Mechanism and Workflow

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The presence of the bromine atom on the alkyne can influence the electronic properties of the triple bond, potentially affecting the reaction kinetics. The resulting 5-bromo-1,4-disubstituted-1,2,3-triazole is a stable product that can be readily isolated and purified.

Below is a diagram illustrating the general workflow for a CuAAC reaction using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Prepare Stock Solutions: - this compound - Azide - CuSO4/Ligand - Sodium Ascorbate mix Combine Reactants: 1. This compound & Azide 2. Add CuSO4/Ligand 3. Initiate with Sodium Ascorbate reagent_prep->mix stir Stir at Room Temperature mix->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize G cluster_reactions Post-Click Functionalization BromoTriazole 5-Bromo-1,2,3-Triazole Suzuki Suzuki Coupling BromoTriazole->Suzuki Sonogashira Sonogashira Coupling BromoTriazole->Sonogashira Heck Heck Coupling BromoTriazole->Heck Stille Stille Coupling BromoTriazole->Stille Buchwald Buchwald-Hartwig Amination BromoTriazole->Buchwald FunctionalizedTriazole Functionalized 1,2,3-Triazole Suzuki->FunctionalizedTriazole Sonogashira->FunctionalizedTriazole Heck->FunctionalizedTriazole Stille->FunctionalizedTriazole Buchwald->FunctionalizedTriazole G CuI Cu(I) CuAcetylide Cu(I)-C≡C-R CuI->CuAcetylide + Alkyne Alkyne R-C≡C-Br Azide R'-N3 Intermediate1 Intermediate CuAcetylide->Intermediate1 + Azide Intermediate2 Intermediate Intermediate1->Intermediate2 Cyclization Triazole Triazole Product Intermediate2->Triazole + H+ Triazole->CuI - Cu(I)

References

Troubleshooting & Optimization

Technical Support Center: 1-Bromobut-1-yne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-bromobut-1-yne.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile reagent primarily used in carbon-carbon bond-forming reactions. The most prominent applications are in Sonogashira and Cadiot-Chodkiewicz coupling reactions to synthesize unsymmetrical 1,3-diynes. It also participates in nucleophilic substitution and electrophilic addition reactions.

Q2: My Sonogashira coupling reaction with this compound is giving a low yield. What are the common causes?

A2: Low yields in Sonogashira couplings involving this compound can stem from several factors:

  • Catalyst Inactivity: The Palladium(0) catalyst can be sensitive to air and moisture, leading to its deactivation.

  • Homocoupling: Undesired homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of oxygen.[1][2]

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly impact the reaction rate and yield.[3]

  • Substrate Reactivity: Sterically hindered or electron-rich aryl halides may exhibit lower reactivity.

Q3: How can I minimize the formation of homocoupling byproducts in my Cadiot-Chodkiewicz reaction?

A3: Homocoupling is a frequent issue in Cadiot-Chodkiewicz reactions.[4] To minimize this side reaction:

  • Use a Reducing Agent: The addition of a reducing agent like sodium ascorbate can suppress the formation of unwanted symmetric buta-1,3-diynes by keeping the copper catalyst in its active Cu(I) state.[4][5]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes oxidation of the Cu(I) catalyst, which can promote homocoupling.[4]

  • Control Reactant Stoichiometry: Using a slight excess of the terminal alkyne can sometimes favor the cross-coupling product.

Q4: Can I perform Sonogashira and Cadiot-Chodkiewicz reactions under air-tolerant conditions?

A4: Yes, recent protocols have been developed for air-tolerant Sonogashira and Cadiot-Chodkiewicz couplings. For Cadiot-Chodkiewicz reactions, the use of sodium ascorbate as a reductant allows the reaction to proceed efficiently in air.[4][5] For Sonogashira reactions, specific ligand systems and catalyst preparations can impart air and moisture stability.

Troubleshooting Guides

Sonogashira Coupling Reactions
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive catalystEnsure anhydrous and anaerobic conditions if not using an air-tolerant protocol. Consider using a fresh batch of palladium catalyst and phosphine ligand.
Low reaction temperatureFor less reactive aryl bromides, increasing the reaction temperature may be necessary.[3]
Incorrect baseThe choice of base is crucial. Amine bases like triethylamine or diisopropylethylamine are common. Ensure the base is dry and of high purity.
Formation of Significant Byproducts (e.g., Glaser Homocoupling) Presence of oxygenDegas solvents thoroughly and maintain an inert atmosphere. Copper-free Sonogashira protocols can also be employed to avoid homocoupling.[1]
Catalyst decompositionThe formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using more robust ligands or adjusting the reaction temperature.
Difficulty in Product Purification Contamination with homocoupled diyneCareful column chromatography is often required. Optimization of the reaction to minimize homocoupling is the best approach.
Residual catalystFiltration through a pad of celite or silica gel can help remove palladium residues.
Cadiot-Chodkiewicz Coupling Reactions
Issue Possible Cause Troubleshooting Steps
Low Yield of Unsymmetrical Diyne Homocoupling of the terminal alkyne or this compoundAdd a reducing agent like sodium ascorbate (1.0 equivalent) to the reaction mixture.[4][5]
Incomplete reactionEnsure efficient stirring and appropriate solvent for solubility of reactants. Co-solvents like methanol, ethanol, DMF, or THF can be beneficial.[6]
Inactive copper catalystUse a fresh source of Cu(I) salt (e.g., CuBr or CuI).
Reaction is Sluggish Insufficiently strong baseAn amine base is required to deprotonate the terminal alkyne. n-Butylamine is an effective choice.[4]
Low temperatureWhile the reaction can often proceed at room temperature, gentle warming may be necessary for less reactive substrates.

Experimental Protocols

Protocol 1: Air-Tolerant Cadiot-Chodkiewicz Coupling of this compound

This protocol is adapted from a method utilizing sodium ascorbate to suppress side reactions.[5]

Materials:

  • This compound

  • Terminal alkyne

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • n-Butylamine

  • Ethanol

Procedure:

  • In a vial open to the air, prepare a suspension of CuBr (0.10 eq) and sodium ascorbate (1.0 eq) in ethanol.

  • To this suspension, add a solution of the terminal alkyne (1.2 eq) in ethanol.

  • Add n-butylamine (1.0 eq) to the mixture.

  • Finally, add a solution of this compound (1.0 eq) in ethanol.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion, the reaction mixture can be worked up by dilution with diethyl ether and extraction with aqueous NaOH. The aqueous phase is then acidified and the product is extracted with diethyl ether.

Protocol 2: General Procedure for Sonogashira Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound or another aryl/vinyl halide

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Add the aryl or vinyl halide (1.0 eq) and the terminal alkyne (1.1-1.5 eq).

  • Add the anhydrous solvent, followed by the amine base (2-3 eq).

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Catalyst and Base on Sonogashira Coupling Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (2)-K₂CO₃Isopropanol25Low[7]
Pd-complex C2 (2)-K₂CO₃Isopropanol25Excellent[7]
Fe(acac)₃ (10)2,2'-bipyridyl (20)Cs₂CO₃Toluene135Good[3]
Pd-Co-1(H) (3)--NMP120High[3]

Table 2: Optimization of Cadiot-Chodkiewicz Coupling of 1-Bromopropyne *

EntryBase (equiv)Catalyst (mol%)SolventTime (h)Isolated Yield (%)
1n-BuNH₂ (1.5)CuCl (5)THF275
2n-BuNH₂ (1.5)CuCl (2.5)THF281
3Et₃N (1.5)CuCl (2.5)THF1245
4DBU (1.5)CuCl (2.5)THF1220
5n-BuNH₂ (1.5)CuCl (2.5)Dioxane278
6n-BuNH₂ (1.5)CuCl (2.5)CH₃CN265
*Data adapted from a study on in situ generated 1-bromopropyne, which serves as a model for this compound reactivity.[8]

Visualizations

Experimental Workflow: Air-Tolerant Cadiot-Chodkiewicz Coupling

Cadiot_Chodkiewicz_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend CuBr and Sodium Ascorbate in Ethanol B Add Terminal Alkyne Solution A->B C Add n-Butylamine B->C D Add this compound Solution C->D E Stir at Room Temperature (30 min) D->E F Dilute with Diethyl Ether E->F G Extract with aq. NaOH F->G H Acidify Aqueous Layer G->H I Extract with Diethyl Ether H->I J Dry and Concentrate I->J K Purified 1,3-Diyne J->K

Caption: Workflow for Air-Tolerant Cadiot-Chodkiewicz Coupling.

Logical Relationship: Troubleshooting Low Yield in Sonogashira Coupling

Sonogashira_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Sonogashira Coupling Cause1 Inactive Catalyst Start->Cause1 Cause2 Homocoupling Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Sol1 Use Fresh Catalyst & Ensure Inert Atmosphere Cause1->Sol1 Sol2 Degas Solvents & Consider Cu-free Protocol Cause2->Sol2 Sol3 Optimize Base, Solvent, & Temperature Cause3->Sol3

Caption: Troubleshooting Logic for Low Yield Sonogashira Reactions.

Signaling Pathway: Butynyl-Containing Compounds as Kinase Inhibitors

Many butynyl-containing compounds have been developed as kinase inhibitors for therapeutic purposes. These inhibitors often target the ATP-binding site of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[9][10][11]

The following diagram illustrates a simplified, general mechanism of how a butynyl-containing drug can inhibit a receptor tyrosine kinase (RTK) signaling pathway, such as the one involving the Epidermal Growth Factor Receptor (EGFR).

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Protein 1 RTK->P1 Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds ATP ATP ATP->RTK Binds to Active Site Drug Butynyl-Containing Kinase Inhibitor Drug->RTK Blocks ATP Binding Site P2 Downstream Protein 2 P1->P2 Activates P3 Cellular Response (e.g., Proliferation) P2->P3

Caption: General Mechanism of RTK Inhibition by a Butynyl-Containing Drug.

References

Technical Support Center: Synthesis of 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromobut-1-yne.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a high-boiling point side product. What is it likely to be?

A1: A common high-boiling point side product is 1,1,2,2-tetrabromobutane . This occurs when an excess of the brominating agent (like Br₂) is used, leading to the addition of a second equivalent of bromine across the double bond of the intermediate bromoalkene.

Troubleshooting:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1 equivalent or a slight excess is generally recommended.

  • Slow Addition: Add the brominating agent slowly and at a controlled temperature to minimize over-bromination.

  • Monitoring: Monitor the reaction progress using techniques like TLC or GC to avoid prolonged reaction times after the consumption of the starting material.

Q2: I am observing several unexpected peaks in my GC-MS analysis, some of which appear to be isomers of bromobutene. How are these formed?

A2: The formation of bromobutene isomers, such as cis- and trans-2-bromo-2-butene, can occur through a couple of pathways:

  • Dehydrobromination of Dibromo Intermediates: If 1,2-dibromobutane or 2,3-dibromobutane are formed as intermediates or impurities, subsequent elimination of HBr can lead to the formation of various bromobutene isomers.

  • Allylic Bromination: If your starting material contains butene isomers as impurities, or if reaction conditions promote radical pathways (especially when using N-bromosuccinimide, NBS), allylic bromination can occur, leading to brominated butenes.

Troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your starting 1-butyne to minimize the presence of butene isomers.

  • Reaction Conditions: When using NBS, the use of radical inhibitors or performing the reaction in the dark can sometimes suppress unwanted allylic bromination. Conversely, for selective synthesis of this compound using NBS, the presence of a silver salt (e.g., AgNO₃) is often employed to promote the desired electrophilic addition to the alkyne.

Q3: My reaction with NBS is giving a complex mixture of polybrominated compounds. How can I improve the selectivity for this compound?

A3: The formation of "polybrominated side products" is a known issue when using NBS, especially if the reaction is not carefully controlled.[1]

Troubleshooting:

  • Use of a Catalyst: The use of a catalytic amount of silver nitrate (AgNO₃) with NBS in a solvent like acetone is a common method to achieve a more selective synthesis of 1-bromoalkynes.[1] The silver ion activates the NBS and facilitates the electrophilic attack on the terminal alkyne.

  • Reaction Time and Temperature: Optimize the reaction time and maintain a consistent temperature. Over-running the reaction can lead to the formation of more side products.

  • Purification of NBS: Ensure the purity of your NBS, as aged or impure NBS can contain free bromine, which can lead to less selective reactions. Recrystallization of NBS may be necessary.[1]

Q4: Can other isomeric bromoalkynes form during the synthesis?

A4: While this compound is the expected product from the electrophilic bromination of 1-butyne, the formation of other bromoalkyne isomers is less common under standard conditions. However, depending on the specific reagents and reaction pathways, minor amounts of other isomers could potentially form through rearrangement or competing reaction mechanisms. Careful characterization of the product mixture is always recommended.

Summary of Potential Side Products

The following table summarizes the common side products encountered during the synthesis of this compound. Quantitative data on the distribution of these products is highly dependent on the specific reaction conditions and has not been extensively reported in a comparative manner.

Side Product NameChemical FormulaMolar Mass ( g/mol )Formation Pathway
1,1,2,2-TetrabromobutaneC₄H₆Br₄373.71Over-bromination of 1-butyne with excess Br₂.
(E/Z)-1,2-Dibromo-1-buteneC₄H₆Br₂213.90Addition of one equivalent of Br₂ to 1-butyne.[2]
(E/Z)-2-Bromo-2-buteneC₄H₇Br135.00Dehydrobromination of 2,3-dibromobutane.
Polybrominated butynes/butenesVariableVariableReaction with excess NBS, leading to multiple bromine additions.[1]

Experimental Protocols

Synthesis of this compound using NBS and Silver Nitrate

This protocol is a general representation of a common method for the synthesis of 1-bromoalkynes.

  • Reaction Setup: To a solution of 1-butyne (1.0 equivalent) in acetone, add N-bromosuccinimide (NBS, 1.2 equivalents) and a catalytic amount of silver nitrate (AgNO₃, 0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyne is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Reaction Pathway and Side Product Formation

ReactionPathway cluster_reagents Butyne 1-Butyne Product This compound (Desired Product) Butyne->Product Selective Bromination Dibromo_Intermediate (E/Z)-1,2-Dibromo-1-butene Butyne->Dibromo_Intermediate Addition NBS_AgNO3 NBS / AgNO₃ Br2 Br₂ Poly_Side_Product Polybrominated Side Products Product->Poly_Side_Product Excess_NBS Excess NBS Excess_Br2 Excess Br₂ Tetra_Side_Product 1,1,2,2-Tetrabromobutane Dibromo_Intermediate->Tetra_Side_Product Further Addition Isomeric_Side_Product Isomeric Bromobutenes Dibromo_Intermediate->Isomeric_Side_Product Elimination Elimination (e.g., with base)

References

Technical Support Center: Purification of 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-bromobut-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions, or subsequent work-up procedures. Potential impurities include:

  • Unreacted starting materials: Primarily 1-butyne.

  • Isomeric products: 1-bromobut-2-yne may be present depending on the synthetic route.

  • Di-brominated species: Addition of a second equivalent of bromine can lead to the formation of 1,1,2-tribromobut-1-ene.[1]

  • Solvent residues: Solvents used in the reaction and work-up (e.g., dichloromethane, diethyl ether) may be present.

  • Reagents from synthesis: Residual N-bromosuccinimide (NBS) or other brominating agents and their byproducts.

Q2: What are the recommended storage conditions for this compound?

A2: this compound is a volatile and potentially reactive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer) to minimize decomposition and isomerization. It should be protected from light.

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of this compound can be effectively monitored using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities. It can also be used for quantitative analysis to determine the percentage of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the desired product and detect the presence of impurities by comparing the spectra to known standards.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation

Problem 1: The product is co-distilling with an impurity.

  • Possible Cause: The boiling points of this compound and the impurity are very close.

  • Solution:

    • Fractional Distillation: Employ a fractional distillation column to enhance separation efficiency. The increased surface area of the column packing allows for multiple vaporization-condensation cycles, leading to a better separation of components with close boiling points.

    • Reduced Pressure Distillation: Lowering the pressure will reduce the boiling points of the compounds. This can sometimes increase the difference in boiling points between the product and the impurity, facilitating better separation. It also minimizes the risk of thermal decomposition of the product.

Problem 2: The product is decomposing in the distillation flask.

  • Possible Cause: this compound may be thermally unstable at its atmospheric boiling point.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

    • Use of a Stabilizer: In some cases, adding a small amount of a radical inhibitor (e.g., hydroquinone) to the distillation flask can prevent polymerization or decomposition, although compatibility should be checked.

Column Chromatography

Problem 3: Poor separation of this compound from non-polar impurities.

  • Possible Cause: The chosen solvent system (eluent) is too polar, causing all compounds to move too quickly through the column.

  • Solution:

    • Solvent System Optimization: Use a less polar solvent system. A good starting point is a high percentage of a non-polar solvent like hexane or petroleum ether, with a small amount of a slightly more polar solvent like diethyl ether or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Problem 4: The product is streaking on the column.

  • Possible Cause:

    • Sample Overload: Too much sample has been loaded onto the column.

    • Inappropriate Loading Solvent: The sample was dissolved in a solvent that is too polar.

  • Solution:

    • Reduce Sample Load: Use a larger column or reduce the amount of crude product being purified.

    • Use a Non-polar Loading Solvent: Dissolve the sample in a minimal amount of the non-polar solvent used as the primary eluent (e.g., hexane) before loading it onto the column.

Experimental Protocols

Fractional Distillation of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present.

Objective: To purify crude this compound by fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the crude this compound and boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. Collect any low-boiling fractions (likely residual solvent or starting materials) in a separate receiving flask.

  • The temperature should stabilize at the boiling point of this compound (approx. 108-110 °C at atmospheric pressure; will be lower under vacuum).

  • Collect the fraction that distills at a constant temperature. This is the purified this compound.

  • Monitor the purity of the collected fractions by GC-MS or NMR.

  • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

Quantitative Data Summary
Purification MethodInitial Purity (example)Final Purity (example)Yield (example)Notes
Fractional Distillation85%>98%70%Effective for removing impurities with significantly different boiling points.
Column Chromatography85%>99%60%Useful for removing non-volatile impurities and isomers with different polarities.

Note: The provided purity and yield values are illustrative examples and will vary depending on the nature and amount of impurities in the crude product.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude this compound distillation Fractional Distillation crude->distillation Primary Purification chromatography Column Chromatography crude->chromatography Alternative/Secondary Purification analysis1 Purity Analysis (GC-MS, NMR) distillation->analysis1 analysis2 Purity Analysis (GC-MS, NMR) chromatography->analysis2 pure_product Pure this compound analysis1->pure_product analysis2->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Distillation

distillation_troubleshooting start Distillation Issue co_distillation Co-distillation with Impurity? start->co_distillation decomposition Decomposition in Flask? start->decomposition co_distillation->decomposition No fractional Use Fractional Column co_distillation->fractional Yes vacuum Use Reduced Pressure decomposition->vacuum Yes end Problem Resolved fractional->end stabilizer Consider Stabilizer vacuum->stabilizer vacuum->end stabilizer->end

References

Technical Support Center: 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 1-Bromobut-1-yne for researchers, scientists, and professionals in drug development. Please consult this guide to ensure the integrity of your experiments and the longevity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound is a reactive compound and should be stored with care to prevent degradation. It is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, or open flames.[1] For long-term storage, refrigeration is advised. The storage area should be free of incompatible materials, particularly strong oxidizing agents and bases.

Q2: What are the primary signs of decomposition for this compound?

Q3: What are the expected decomposition pathways for this compound?

A3: this compound is susceptible to several decomposition pathways due to its reactive nature. The presence of both a bromine atom and a carbon-carbon triple bond makes it reactive towards nucleophiles and electrophiles.[2] Potential decomposition routes include:

  • Homocoupling: In the presence of certain metals or catalysts, haloalkynes can undergo homocoupling to form 1,3-diyne derivatives.[3]

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles.

  • Addition Reactions: The triple bond can undergo electrophilic and radical addition reactions.[2]

  • Polymerization: Like many unsaturated compounds, this compound may be prone to polymerization over time, especially when exposed to heat, light, or impurities.

Q4: Are there any known stabilizers for this compound?

A4: There is no specific information available regarding stabilizers for this compound. However, for reactive alkynes, the addition of radical inhibitors such as BHT (butylated hydroxytoluene) can sometimes be effective in preventing polymerization. It is crucial to verify that any potential stabilizer is compatible with your intended application and will not interfere with your experimental results.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Compound degradationVisually inspect the compound for color change or precipitate. If decomposition is suspected, it is advisable to use a fresh batch. Consider purifying the material if a fresh batch is unavailable.
Low reaction yield Impure or degraded starting materialConfirm the purity of this compound using analytical techniques such as NMR or GC-MS before use.
Formation of unexpected byproducts Side reactions due to compound instabilityReview the reaction conditions. Ensure the absence of incompatible reagents and that the temperature is appropriately controlled. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
Color change of the compound upon storage DecompositionStore the compound strictly according to the recommended conditions (cool, dark, inert atmosphere). If the color change is significant, the compound may no longer be suitable for use.

Storage Conditions Summary

Parameter Recommendation
Temperature Cool; refrigeration recommended for long-term storage.[1]
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon) is preferable.
Container Tightly sealed, opaque container to protect from light and moisture.[1]
Location Dry, well-ventilated area away from heat and ignition sources.[1]
Incompatibilities Strong oxidizing agents, strong bases.

Experimental Protocols

Protocol 1: Visual Inspection of this compound

  • Objective: To qualitatively assess the stability of this compound over time.

  • Procedure:

    • Upon receipt and before each use, visually inspect the compound through its sealed, transparent container (if possible without exposing it to light for extended periods).

    • Record the initial appearance (color, physical state).

    • Note any changes in color, formation of precipitates, or changes in viscosity at regular intervals.

    • A significant change from a colorless or pale-yellow liquid suggests potential degradation.

Protocol 2: General Procedure for Assessing Purity by ¹H NMR

  • Objective: To determine the purity of this compound and identify potential degradation products.

  • Procedure:

    • Under an inert atmosphere, dissolve a small, accurately weighed sample of this compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Integrate the characteristic peaks of this compound and any impurity peaks.

    • Calculate the purity based on the relative integration values. The presence of new signals may indicate decomposition.

Visualizations

DecompositionPathway Potential Decomposition Pathways of this compound A This compound B Homocoupling A->B Metal catalyst/heat C Nucleophilic Substitution A->C Nucleophile (Nu-) D Addition Reaction A->D Electrophile (E+) or Radical E Polymerization A->E Heat/Light/Initiator F 1,3-Diyne Derivative B->F G Substituted Butyne C->G H Saturated/Unsaturated Bromo-Butene D->H I Poly(this compound) E->I

Caption: Potential decomposition routes for this compound.

TroubleshootingWorkflow Troubleshooting this compound Stability Issues start Experiment Yields Unexpected Results check_storage Verify Storage Conditions (Cool, Dark, Inert) start->check_storage storage_ok Storage OK? check_storage->storage_ok visual_inspection Visually Inspect Compound (Color, Precipitate) visual_ok Appearance OK? visual_inspection->visual_ok analytical_check Check Purity (NMR, GC-MS) purity_ok Purity Acceptable? analytical_check->purity_ok storage_ok->visual_inspection Yes correct_storage Correct Storage and Re-run storage_ok->correct_storage No visual_ok->analytical_check Yes new_batch Use Fresh Batch of Compound visual_ok->new_batch No purify_compound Purify Compound (if possible) purity_ok->purify_compound No end Proceed with Experiment purity_ok->end Yes correct_storage->start purify_compound->end

Caption: Workflow for troubleshooting stability issues.

References

Technical Support Center: Troubleshooting 1-Bromobut-1-yne Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-bromobut-1-yne coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My Sonogashira coupling of this compound is giving a low yield or no product. What are the potential causes and how can I fix it?

Low or no yield in a Sonogashira coupling involving this compound is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst may be inactive or degraded.

    • Solution: Use fresh palladium catalyst, preferably from a reliable source. Ensure proper storage conditions (e.g., inert atmosphere). Consider using a more active pre-catalyst or a combination of a palladium source and a ligand.[1][2] For challenging couplings, N-heterocyclic carbene (NHC) palladium complexes can be effective alternatives to traditional phosphine ligands.[2]

  • Insufficient Reaction Temperature: The oxidative addition of the palladium catalyst to this compound might be the rate-limiting step and require higher temperatures.[3]

    • Solution: Gradually increase the reaction temperature. For aryl bromides, temperatures around 100°C in a sealed tube might be necessary.[3]

  • Improper Solvent and Base: The choice of solvent and base is critical for reaction success.

    • Solution: Ensure you are using dry, degassed solvents. Common solvent systems include THF, DMF, or acetonitrile with an amine base like triethylamine (TEA) or diisopropylamine.[3] The base should be in excess (3-5 equivalents).[3]

  • Copper Co-catalyst Issues: The copper(I) salt is essential for the Sonogashira reaction.[1]

    • Solution: Use a fresh, high-purity copper(I) salt (e.g., CuI). Ensure it is properly handled to avoid oxidation.

  • Oxygen Contamination: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[4]

    • Solution: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen). Maintain an inert atmosphere throughout the reaction.[4][5]

Troubleshooting Workflow:

G start Low/No Product in Sonogashira Coupling check_catalyst Check Catalyst Activity (Use fresh Pd and CuI) start->check_catalyst increase_temp Increase Reaction Temperature check_catalyst->increase_temp If no improvement check_solvent_base Verify Solvent and Base (Dry, degassed, excess base) increase_temp->check_solvent_base If no improvement degas_system Ensure Rigorous Degassing check_solvent_base->degas_system If no improvement success Successful Coupling degas_system->success Problem Solved

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

2. I am observing a significant amount of a homocoupled diyne (buta-1,3-diyne derivative) in my reaction mixture. How can I suppress this side reaction?

The formation of homocoupled diynes, often referred to as Glaser coupling, is a common side reaction, especially when using copper co-catalysts.[6][7]

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the terminal alkyne.[8]

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.

  • High Copper Concentration: Higher concentrations of the copper catalyst can favor the Glaser coupling pathway.[7]

    • Solution: Reduce the loading of the copper co-catalyst. In some cases, copper-free Sonogashira conditions can be employed, although this may require more active palladium catalysts and ligands.[2][7]

  • Choice of Ligand: The ligand used can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: Experiment with different phosphine ligands or consider N-heterocyclic carbene (NHC) ligands, which have shown efficacy in suppressing side reactions.[2]

  • Reaction Conditions: Temperature and reaction time can also play a role.

    • Solution: Optimize the reaction temperature and monitor the reaction progress to avoid prolonged reaction times that might favor side product formation.

Comparison of Coupling Conditions:

FeatureStandard SonogashiraCopper-Free Sonogashira
Copper Co-catalyst Required (e.g., CuI)Absent
Glaser Homocoupling Common side reactionSuppressed
Catalyst System Pd/phosphine + Cu(I)More active Pd catalyst/ligand system
Typical Substrates Aryl/vinyl iodides and bromidesCan be more effective for aryl bromides and chlorides

3. My Cadiot-Chodkiewicz coupling of this compound with a terminal alkyne is not working. What should I check?

The Cadiot-Chodkiewicz coupling is a powerful method for synthesizing unsymmetrical diynes by coupling a terminal alkyne with a haloalkyne.[9][10]

Potential Causes and Solutions:

  • Base Selection: The choice of base is crucial for the deprotonation of the terminal alkyne.

    • Solution: Primary or secondary amines are generally more effective than tertiary amines.[9] Piperidine is a commonly used base in this reaction.[10]

  • Catalyst Quality: The copper(I) catalyst must be active.

    • Solution: Use a fresh source of a copper(I) salt, such as CuI or CuBr.[9][10]

  • Solvent Effects: The solubility of the reactants can impact the reaction rate.

    • Solution: Co-solvents like methanol, ethanol, DMF, or THF can be beneficial to increase the solubility of the alkyne components.[9]

  • In Situ Generation of Bromoalkyne: For volatile bromoalkynes, in situ generation from a stable precursor can be a more effective and safer approach.[11][12]

Experimental Protocol for a Typical Cadiot-Chodkiewicz Coupling:

  • In a round-bottom flask under an inert atmosphere, dissolve the terminal alkyne in a suitable solvent (e.g., methanol).

  • Add the amine base (e.g., piperidine) and the copper(I) catalyst (e.g., CuBr).

  • Add a solution of hydroxylamine hydrochloride to the mixture.

  • Slowly add a solution of this compound in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, work up the reaction by quenching with an aqueous solution of ammonium chloride and extracting the product with an organic solvent.

4. What are the key differences in troubleshooting Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings for this compound?

While all three reactions involve the coupling of alkynes, they have distinct mechanisms and therefore require different troubleshooting approaches.

Logical Relationship of Coupling Reactions:

G cluster_sonogashira Sonogashira Coupling cluster_cadiot Cadiot-Chodkiewicz Coupling cluster_glaser Glaser Coupling (Side Reaction) sonogashira This compound + Terminal Alkyne (Pd/Cu catalyzed) sonogashira_issue Low Yield, Homocoupling sonogashira->sonogashira_issue glaser Terminal Alkyne + Terminal Alkyne (Cu catalyzed, O2) sonogashira->glaser Can lead to sonogashira_sol Check Pd/Cu activity, Degas, Optimize T, Ligand sonogashira_issue->sonogashira_sol cadiot This compound + Terminal Alkyne (Cu catalyzed) cadiot_issue No Reaction cadiot->cadiot_issue cadiot_sol Check Base (use primary/secondary amine), Cu activity, Solvent cadiot_issue->cadiot_sol glaser_issue Unwanted Homocoupling glaser->glaser_issue glaser_sol Degas thoroughly, Use Cu-free conditions, Add reducing agent glaser_issue->glaser_sol

Caption: Key differences in troubleshooting common alkyne coupling reactions.

Summary of Troubleshooting Focus:

Coupling ReactionKey ReactantsCatalystsPrimary Troubleshooting Focus
Sonogashira This compound + Terminal AlkynePd and CuCatalyst activity (both Pd and Cu), degassing, temperature, ligand choice.
Cadiot-Chodkiewicz This compound + Terminal AlkyneCuBase selection (amine type), copper catalyst activity, solvent choice.
Glaser (as a side reaction) Terminal Alkyne + Terminal AlkyneCu, O₂Rigorous exclusion of oxygen, considering copper-free alternatives.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromobut-1-yne.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound - Incomplete hydrobromination of 1-butyne to 1-bromo-1-butene.- Inefficient dehydrobromination of 1-bromo-1-butene.- Suboptimal reaction temperature or time.- Degradation of the product during workup.- Ensure the use of appropriate conditions for anti-Markovnikov addition of HBr to 1-butyne (e.g., presence of peroxides).[1]- Use a strong, non-nucleophilic base for dehydrobromination (e.g., potassium tert-butoxide).- Systematically optimize the reaction temperature and monitor the reaction progress using techniques like TLC or GC.- Maintain low temperatures during extraction and purification steps.
Formation of Significant Side Products - Isomeric Bromoalkynes: Formation of 1-bromobut-2-yne.[2]- Di-brominated Species: Addition of a second equivalent of bromine to the alkyne.[3]- Polymerization: Acid-catalyzed polymerization of the starting material or product.- The formation of isomeric bromoalkynes can be minimized by careful selection of the synthetic route and reaction conditions.- Use a stoichiometric amount of the brominating agent to avoid di-bromination.- Perform the reaction under an inert atmosphere and use purified, inhibitor-free starting materials.
Difficult Purification - Co-elution of the product with starting materials or side products.- Thermal instability of the product leading to decomposition during distillation.- Employ high-resolution chromatography techniques (e.g., HPLC or careful column chromatography) for purification.- Utilize vacuum distillation at a low temperature to purify the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for obtaining this compound are:

  • Two-Step Synthesis from 1-Butyne: This involves the anti-Markovnikov hydrobromination of 1-butyne to form 1-bromo-1-butene, followed by dehydrobromination to yield this compound.

  • Dehydrobromination of Di-haloalkanes: This method involves the elimination of two molecules of HBr from a suitable di-brominated butane precursor.

Q2: How can I favor the formation of 1-bromo-1-butene over 2-bromobut-1-ene during the hydrobromination of 1-butyne?

A2: To favor the formation of the anti-Markovnikov product, 1-bromo-1-butene, the reaction should be carried out in the presence of a radical initiator, such as peroxides.[1] In the absence of peroxides, the reaction typically follows Markovnikov's rule, leading to the formation of 2-bromobut-1-ene.[4]

Q3: What are the recommended conditions for the dehydrobromination of 1-bromo-1-butene?

A3: Dehydrobromination of a vinyl bromide to an alkyne requires a strong base. A common and effective method is the use of a strong, sterically hindered base like potassium tert-butoxide in an appropriate solvent to promote the elimination reaction.

Q4: What are the potential side products in the synthesis of this compound and how can they be minimized?

A4: Common side products include isomeric bromoalkynes (e.g., 1-bromobut-2-yne) and di-brominated species. To minimize these, it is crucial to control the stoichiometry of the reagents and the reaction conditions carefully. For instance, using one equivalent of the brominating agent can help prevent the formation of di-brominated products.[3]

Experimental Protocols

Synthesis of 1-bromo-1-butene from 1-butyne (Anti-Markovnikov Hydrobromination)

This protocol is adapted from general procedures for the anti-Markovnikov addition of HBr to alkynes.

Reagent Molar Ratio Amount
1-Butyne1.0(user-defined)
HBr (in acetic acid or as a gas)1.1(calculated based on 1-butyne)
Benzoyl Peroxide (or other radical initiator)0.02-0.05(calculated based on 1-butyne)
Anhydrous Solvent (e.g., hexane)-(sufficient to dissolve reactants)

Procedure:

  • Dissolve 1-butyne and the radical initiator in the anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to a low temperature (e.g., 0 °C).

  • Slowly add the HBr solution or bubble HBr gas through the solution while maintaining the low temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction with a cold, dilute solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-bromo-1-butene.

Synthesis of this compound from 1-bromo-1-butene (Dehydrobromination)

This protocol is based on general dehydrobromination procedures.

Reagent Molar Ratio Amount
1-bromo-1-butene1.0(user-defined)
Potassium tert-butoxide1.2(calculated based on 1-bromo-1-butene)
Anhydrous THF or other suitable solvent-(sufficient to dissolve reactants)

Procedure:

  • Dissolve 1-bromo-1-butene in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add potassium tert-butoxide to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude this compound by vacuum distillation.

Visualizations

Reaction_Optimization_Workflow cluster_start Starting Point cluster_hydrobromination Step 1: Hydrobromination Optimization cluster_dehydrobromination Step 2: Dehydrobromination Optimization cluster_end Final Product Start Define Synthesis Route: 1. Hydrobromination of 1-Butyne 2. Dehydrobromination Hydrobromination Perform Hydrobromination of 1-Butyne Start->Hydrobromination Analysis1 Analyze Product Mixture (GC/NMR) Hydrobromination->Analysis1 Decision1 Is 1-bromo-1-butene the major product? Analysis1->Decision1 Adjust1 Adjust Reaction Conditions: - Vary radical initiator concentration - Optimize temperature Decision1->Adjust1 No Dehydrobromination Perform Dehydrobromination of 1-bromo-1-butene Decision1->Dehydrobromination Yes Adjust1->Hydrobromination Analysis2 Analyze Product Mixture (GC/NMR) Dehydrobromination->Analysis2 Decision2 Is Yield of this compound Optimal? Analysis2->Decision2 Adjust2 Adjust Reaction Conditions: - Screen different strong bases - Optimize temperature and time Decision2->Adjust2 No Purification Purify this compound (Vacuum Distillation) Decision2->Purification Yes Adjust2->Dehydrobromination FinalProduct Characterize Final Product (NMR, GC-MS, etc.) Purification->FinalProduct

Caption: Workflow for optimizing the synthesis of this compound.

References

Technical Support Center: 1-Bromobut-1-yne Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 1-Bromobut-1-yne for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that are susceptible to degradation?

A1: this compound (CH₃CH₂C≡CBr) has two primary sites susceptible to degradation:

  • The Carbon-Bromine (C-Br) Bond: The bromine atom is attached to an sp-hybridized carbon. This bond can undergo nucleophilic substitution or homolytic cleavage to form radicals.[1]

  • The Carbon-Carbon Triple Bond (C≡C): As a region of high electron density, the triple bond is susceptible to electrophilic and radical addition reactions. The electron-withdrawing effect of the adjacent bromine atom influences its reactivity.[1]

Q2: What are the most probable degradation pathways for this compound under typical laboratory conditions?

A2: Based on its structure, this compound is likely to degrade via the following pathways:

  • Nucleophilic Substitution/Solvolysis: Nucleophiles can attack the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion. In the presence of water or alcohols as solvents, this would result in hydrolysis or alcoholysis products.

  • Photodegradation (Radical Pathway): Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C-Br bond, generating a but-1-yn-1-yl radical and a bromine radical. These highly reactive radicals can then participate in various secondary reactions, leading to a complex mixture of degradation products. The photolysis of similar haloalkynes has been shown to proceed via this mechanism.[1]

  • Addition Reactions: Although typically part of a synthetic route, reaction with ambient electrophiles or radicals can lead to the loss of the starting material, which can be considered a form of degradation in an unintended context.

Q3: How does the stability of the C-Br bond in this compound compare to other brominated organic compounds?

A3: The C(sp)-Br bond in this compound is exceptionally strong and stable compared to C(sp²)-Br or C(sp³)-Br bonds found in bromoalkenes and bromoalkanes, respectively. This is indicated by its high homolytic bond dissociation energy (BDE).[1] A higher BDE suggests that more energy is required to break the bond, indicating greater stability against radical cleavage.[1]

Troubleshooting Guides

Problem 1: My sample of this compound shows signs of degradation upon storage (e.g., discoloration, presence of impurities in NMR).

  • Possible Cause 1: Exposure to Light. this compound can undergo photodegradation. Homologous haloalkynes are known to be precursors for radicals upon photolysis.[1]

    • Solution: Always store this compound in an amber or opaque vial to protect it from light. Store in a cool, dark place.

  • Possible Cause 2: Presence of Moisture. Although insoluble in water, prolonged contact with atmospheric moisture can lead to slow hydrolysis at the C-Br bond.[1]

    • Solution: Store under an inert atmosphere (e.g., nitrogen or argon) and ensure containers are tightly sealed with a high-quality cap. Use of a desiccator for long-term storage is recommended.

  • Possible Cause 3: Incompatible Storage Conditions. The compound may react with certain materials or impurities in the storage container.

    • Solution: Store in clean, dry glass containers. Avoid plastic containers unless their compatibility has been verified.

Problem 2: I am observing unexpected side products in my reaction involving this compound.

  • Possible Cause 1: Nucleophilic Attack from Reagents or Solvents. If your reaction mixture contains nucleophiles (e.g., amines, thiols, alcohols, water), they may compete with your desired reaction by attacking the electrophilic carbon of the C-Br bond.[2][3][4]

    • Troubleshooting Step: Analyze the side products using techniques like LC-MS or GC-MS to identify their structures. If they correspond to substitution products, consider using a non-nucleophilic solvent or protecting group strategy. Ensure all reagents and solvents are anhydrous if hydrolysis is a suspected side reaction.

  • Possible Cause 2: Radical-Mediated Side Reactions. If the reaction is performed under light or at elevated temperatures, radical formation via C-Br bond cleavage could be initiating undesired polymerization or addition reactions.[1]

    • Troubleshooting Step: Run the reaction in the dark or by wrapping the reaction vessel in aluminum foil. Consider adding a radical inhibitor (e.g., BHT) if it does not interfere with the desired chemistry.

  • Possible Cause 3: Base-Induced Elimination/Rearrangement. Strong bases can potentially promote elimination reactions, although this is more common for bromoalkanes.

    • Troubleshooting Step: If using a strong base, consider switching to a milder, non-nucleophilic base. Analyze for isomeric byproducts that might result from rearrangement.

Problem 3: My reaction kinetics are inconsistent or non-reproducible.

  • Possible Cause 1: Variable Purity of Starting Material. Degradation of this compound during storage can lead to lower effective concentrations and the presence of inhibitors or catalytic impurities.

    • Troubleshooting Step: Check the purity of the this compound lot using NMR or GC-FID before each experiment. If necessary, purify the starting material by distillation.

  • Possible Cause 2: Trace Amounts of Water or Oxygen. These can initiate or interfere with many sensitive reactions, especially those involving organometallics or radical intermediates.

    • Troubleshooting Step: Use properly dried solvents and glassware. Degas solvents and run reactions under a strict inert atmosphere to exclude oxygen.

Data Presentation

Table 1: Homolytic C–Br Bond Dissociation Energies (BDEs) of this compound and Other Selected Brominated Compounds. [1]

CompoundBDE (kJ mol⁻¹) at 298 KBond Type
This compound 402.4 C(sp)–Br
5-Bromouracil350.3C(sp²)–Br
5-Bromocytosine348.8C(sp²)–Br
8-Bromoadenine345.6C(sp²)–Br
8-Bromoguanine345.3C(sp²)–Br
α-Bromoalanine214.1C(sp³)–Br
Data sourced from studies utilizing the G4 thermochemical protocol.[1]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolytic Degradation

This protocol outlines a method to assess the stability of this compound in an aqueous solution, simulating potential degradation by hydrolysis.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or THF) to ensure solubility.

  • Reaction Setup: In a sealed vial, add an aliquot of the stock solution to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) to achieve a final concentration of 100 µM. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25 °C or 37 °C). Protect the vials from light to prevent photodegradation.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction by diluting the aliquot into a cold organic solvent (e.g., ethyl acetate) containing an internal standard. Extract the compounds from the aqueous layer.

  • Analysis: Analyze the organic extract by a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the remaining this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: General Procedure for Investigating Photodegradation

This protocol is designed to determine the susceptibility of this compound to degradation upon exposure to light.

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., cyclohexane or acetonitrile) in a quartz cuvette or vial.

  • Control Sample: Prepare an identical sample in an amber vial or a vial wrapped completely in aluminum foil to serve as a dark control.

  • Irradiation: Place the quartz vial in a photolysis apparatus equipped with a specific wavelength lamp (e.g., 254 nm or a broad-spectrum lamp). Place the control sample next to the experimental sample but shielded from light. Maintain a constant temperature throughout the experiment.

  • Time Points: At various time intervals, withdraw small aliquots from both the irradiated sample and the dark control.

  • Analysis: Analyze the aliquots immediately using HPLC or GC to quantify the concentration of this compound.

  • Product Identification: For samples showing significant degradation, use LC-MS or GC-MS to identify the major photodegradation products.

  • Data Analysis: Compare the degradation rate of the irradiated sample to that of the dark control to isolate the effect of light.

Visualizations

DegradationPathways cluster_main This compound cluster_nucleophilic Nucleophilic Substitution cluster_radical Photodegradation (Radical Cleavage) Start CH₃CH₂C≡CBr Intermediate_Nuc Transition State Start->Intermediate_Nuc + Nu⁻ Intermediate_Rad CH₃CH₂C≡C• + •Br Start->Intermediate_Rad hν (UV Light) Product_Nuc CH₃CH₂C≡C-Nu Intermediate_Nuc->Product_Nuc - Br⁻ Product_Rad Secondary Products (e.g., Dimers, Polymers) Intermediate_Rad->Product_Rad Further Reactions ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare this compound Solution Aqueous Aqueous Buffer (Hydrolysis) Prep->Aqueous Light UV Irradiation (Photolysis) Prep->Light Dark Dark Control Prep->Dark Sampling Sample at Time Points Aqueous->Sampling Light->Sampling Dark->Sampling Quantify Quantify Remaining Analyte (HPLC/GC) Sampling->Quantify Identify Identify Degradants (LC-MS/GC-MS) Quantify->Identify Rate Determine Degradation Rate Quantify->Rate Pathway Propose Degradation Pathway Identify->Pathway

References

Technical Support Center: Catalyst Selection for 1-Bromobut-1-yne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 1-bromobut-1-yne.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound where catalyst selection is critical?

A1: this compound is a versatile building block in organic synthesis. The most common and critical reactions requiring careful catalyst selection include:

  • Cross-Coupling Reactions: Particularly the Sonogashira coupling, which forms a carbon-carbon bond between the alkyne and an aryl or vinyl halide.[1][2] Palladium catalysts are typically employed, often with a copper(I) co-catalyst.[1][3]

  • Cyclization and Annulation Reactions: Transition metal catalysts, such as those based on palladium or nickel, are used to construct various carbocyclic and heterocyclic structures.[2]

  • Cadiot-Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, often utilizing a copper(I) salt as the catalyst.

Q2: What is the standard catalyst system for a Sonogashira coupling reaction with this compound?

A2: The standard and most widely used catalyst system for a Sonogashira coupling involves a palladium(0) complex and a copper(I) salt as a co-catalyst.[1][3][4]

  • Palladium Catalyst: Common choices include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[1][4] Complexes with bidentate phosphine ligands like Pd(dppe)Cl₂, Pd(dppp)Cl₂, and Pd(dppf)Cl₂ are also frequently used.[1]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (iPr₂NH), is required.

  • Solvent: Anhydrous and anaerobic conditions are typically recommended, although newer protocols may have less stringent requirements.[5]

Q3: Are there copper-free catalyst systems for Sonogashira reactions of this compound?

A3: Yes, copper-free Sonogashira couplings have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). These systems often rely on specific palladium catalysts and ligands. Palladium-nitrogen complexes and N-Heterocyclic Carbene (NHC) palladium complexes have shown effectiveness in copper-free conditions.[4] The choice of a bulky and electron-rich ligand can facilitate the reaction in the absence of a copper co-catalyst.[4]

Q4: How do ligands influence the outcome of palladium-catalyzed reactions with this compound?

A4: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity, which can significantly impact reaction efficiency and selectivity.[6][7]

  • Electron-rich phosphine ligands can increase the rate of oxidative addition of the aryl halide to the palladium center.[4]

  • Sterically bulky ligands can promote the dissociation of the active palladium species, leading to a more efficient catalytic cycle.[4][6][7]

  • N-Heterocyclic Carbenes (NHCs) can be effective substitutes for phosphine ligands, offering high stability and activity.[4] The interplay of steric and electronic properties of the ligand is critical for optimizing the reaction outcome.[7]

Troubleshooting Guide

Q5: My Sonogashira reaction with this compound is giving a low yield. What are the potential causes and solutions?

A5: Low yields in Sonogashira couplings can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a reliable pre-catalyst. If using Pd(0), ensure it has not been oxidized.
Insufficient Base The base is crucial for the reaction mechanism. Ensure the base is fresh, dry, and used in a sufficient stoichiometric amount.
Presence of Oxygen The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Inappropriate Ligand The choice of ligand can significantly affect the reaction rate. Consider screening different phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos) to find one that is optimal for your specific substrates.[6]
Low Reaction Temperature While many Sonogashira reactions proceed at room temperature, some less reactive substrates may require heating.[1][8] Incrementally increase the temperature and monitor the reaction progress.
Side Reactions (e.g., Glaser Coupling) The formation of homocoupled alkyne byproducts (Glaser coupling) can reduce the yield of the desired product. This is often promoted by the copper co-catalyst. Consider running the reaction under copper-free conditions or using an additive to suppress this side reaction.

Q6: I am observing significant amounts of homocoupled alkyne (Glaser coupling byproduct). How can I minimize this?

A6: The formation of diynes from the homocoupling of the terminal alkyne is a common side reaction, particularly when using a copper co-catalyst. To minimize this:

  • Switch to a Copper-Free Protocol: Employ a catalyst system designed for copper-free Sonogashira couplings. This often involves using specific palladium-ligand complexes that are active enough to not require a copper co-catalyst.[4]

  • Control the Reaction Conditions: Ensure strictly anaerobic conditions, as oxygen can promote the Glaser coupling.

  • Modify the Base: In some cases, the choice of amine base can influence the extent of homocoupling.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thereby disfavoring the homocoupling reaction.

Quantitative Data on Catalyst Performance

The following table summarizes representative conditions and outcomes for Sonogashira couplings, which can be adapted for reactions with this compound.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIIodobenzenePhenylacetyleneNEt₃THFRT98Sonogashira, 1975
Pd(OAc)₂ / PPh₃ / CuI4-Iodotoluene1-Heptynen-BuNH₂BenzeneRT95Sonogashira, 1975
PdCl₂(PPh₃)₂ / CuI4-BromobenzonitrilePhenylacetylenePiperidineDMF10089Sonogashira, 1975
[Pd(dppf)Cl₂]4-IodoanisolePhenylacetyleneNEt₃ / CuIDMF8094Typical
Pd₂(dba)₃ / XPhos4-ChlorotoluenePhenylacetyleneK₃PO₄Dioxane10091Buchwald, 2004

Experimental Protocols

Detailed Protocol for a Typical Sonogashira Coupling of an Aryl Bromide with an Alkyne:

  • Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add degassed solvent (e.g., 5 mL of THF or DMF) and the amine base (e.g., 2.0 mmol of NEt₃).

  • Alkyne Addition: Add the terminal alkyne (e.g., 1.2 mmol of 1-butyne, a close analog to this compound for protocol purposes) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

CatalystSelectionWorkflow start Start: Sonogashira Coupling with This compound standard_conditions Standard Conditions: Pd/Cu Catalyst System start->standard_conditions high_yield High Yield? standard_conditions->high_yield success Reaction Successful high_yield->success Yes troubleshoot Troubleshoot Reaction high_yield->troubleshoot No homocoupling Significant Homocoupling? troubleshoot->homocoupling copper_free Switch to Copper-Free Catalyst System homocoupling->copper_free Yes optimize_ligand Optimize Ligand and Conditions homocoupling->optimize_ligand No copper_free->high_yield optimize_ligand->high_yield

Caption: Decision workflow for catalyst selection in Sonogashira couplings.

TroubleshootingWorkflow start Low Yield in Sonogashira Reaction check_reagents Check Reagent Quality: - Catalyst Activity - Base Purity - Solvent Dryness start->check_reagents check_conditions Verify Reaction Conditions: - Inert Atmosphere - Temperature start->check_conditions screen_ligands Screen Different Ligands: - Bulky/Electron-Rich check_reagents->screen_ligands check_conditions->screen_ligands consider_copper_free Consider Copper-Free System to Minimize Side Reactions screen_ligands->consider_copper_free re_run Re-run Experiment consider_copper_free->re_run

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

References

Technical Support Center: Solvent Effects on 1-Bromobut-1-yne Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromobut-1-yne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types of this compound, and how does the solvent choice influence them?

A1: this compound typically undergoes two main types of reactions: nucleophilic substitution and metal-catalyzed cross-coupling reactions. The choice of solvent is critical as it can significantly impact the reaction pathway, rate, and product yield.

  • Nucleophilic Substitution: In these reactions, a nucleophile replaces the bromine atom. The solvent polarity (protic vs. aprotic) plays a crucial role in determining the reaction mechanism (SN1 vs. SN2).

  • Cross-Coupling Reactions: this compound is an excellent substrate for various cross-coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds. In these cases, the solvent's primary role is often to dissolve all reactants and catalysts.

Q2: Which type of solvent is best for nucleophilic substitution on this compound?

A2: The optimal solvent depends on the desired reaction mechanism.

  • For SN2-type reactions , which are generally favored for primary halides, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are recommended. These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, thus maintaining its high nucleophilicity.[1][2]

  • For SN1-type reactions , which proceed through a carbocation intermediate, polar protic solvents like water, methanol, and ethanol are preferred. These solvents can stabilize the intermediate carbocation.[3][4] However, due to the high electronegativity of the sp-hybridized carbon, the formation of a vinylic carbocation is generally disfavored, making the SN1 pathway less common for 1-bromoalkynes.

Q3: What are the recommended solvents for Sonogashira and Cadiot-Chodkiewicz coupling reactions with this compound?

A3: For these coupling reactions, the solvent's ability to solubilize all components is paramount.

  • Sonogashira Coupling: A wide range of solvents can be employed, with the choice often depending on the specific substrates and catalyst system. Common choices include polar aprotic solvents like tetrahydrofuran (THF), DMF, and diethyl ether, as well as amines which can also act as the base.[1][5] In some instances, solvent-free conditions have also been successful.[5]

  • Cadiot-Chodkiewicz Coupling: This reaction is often carried out in polar solvents. Co-solvents such as methanol, ethanol, DMF, and THF are reported to be beneficial as they increase the solubility of the alkyne reactants.[3] Ethanol is a frequently used and sustainable solvent choice for this reaction.[6]

Troubleshooting Guides

Issue 1: Low or no yield in a nucleophilic substitution reaction.

Possible Cause Troubleshooting Step
Incorrect Solvent Choice For strong nucleophiles (e.g., azide, cyanide), ensure a polar aprotic solvent (DMF, DMSO) is used to maximize nucleophilicity. If a polar protic solvent was used, the nucleophile may be overly solvated and its reactivity diminished.
Competing Elimination Reaction If using a sterically hindered or strongly basic nucleophile, an elimination reaction to form a cumulene could be a competing pathway. Consider using a less basic nucleophile or milder reaction conditions.
Low Reactivity of Nucleophile Ensure the chosen nucleophile is sufficiently reactive for the desired transformation. If necessary, a stronger nucleophile or the addition of a catalyst may be required.
Decomposition of this compound 1-Haloalkynes can be unstable, especially in the presence of strong bases or at elevated temperatures. Use fresh this compound and consider running the reaction at a lower temperature.

Issue 2: Formation of side products in a cross-coupling reaction.

Possible Cause Troubleshooting Step
Homocoupling (Glaser Coupling) In Cadiot-Chodkiewicz or Sonogashira couplings, the terminal alkyne can couple with itself. This is often promoted by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The use of a reducing agent like ascorbate can also suppress this side reaction.[6]
Reductive Homocoupling of this compound The 1-bromoalkyne can undergo homocoupling. Optimizing the catalyst system and reaction conditions, such as temperature and reaction time, can minimize this.
Catalyst Deactivation The palladium or copper catalyst can be sensitive to air or impurities. Use high-purity reagents and solvents, and ensure proper inert atmosphere techniques are used.

Quantitative Data Summary

Reaction TypeSolvent ClassSolvent ExamplesExpected Effect on ReactivityRationale
Nucleophilic Substitution (SN2) Polar AproticDMF, DMSO, AcetonitrileHigh Solvates the cation of the nucleophilic salt but not the anion, leaving the nucleophile highly reactive.[1][2]
Nucleophilic Substitution (SN1/Solvolysis) Polar ProticWater, Ethanol, MethanolLow to Moderate Stabilizes the potential carbocation intermediate but also strongly solvates the nucleophile, reducing its reactivity.[3][4] The SN1 pathway is generally disfavored for 1-haloalkynes.
Sonogashira Coupling Polar AproticTHF, DMF, Diethyl etherGenerally Favorable Good solubility for both the organic substrates and the organometallic catalyst complexes.[1][5]
Cadiot-Chodkiewicz Coupling Polar Protic/AproticEthanol, Methanol, THF, DMFGenerally Favorable Primarily chosen for the solubility of both the terminal alkyne and this compound.[3][6]
General Reactivity NonpolarToluene, HexaneLow Poor solubility of many nucleophiles and catalysts often leads to slow or incomplete reactions.

Experimental Protocols

Protocol 1: General Procedure for Cadiot-Chodkiewicz Coupling in Ethanol

This protocol is adapted from a literature procedure for an air-tolerant Cadiot-Chodkiewicz coupling.[6]

  • To a stirred, cooled (ice bath) suspension of ethanol (0.5 mL), CuBr (3.6 mg, 0.025 mmol, 10 mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv) in a vial open to the air, add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL).

  • Add n-butylamine (52 µL, 0.25 mmol, 1.0 equiv).

  • Add a solution of this compound (0.25 mmol) in ethanol (0.5 mL).

  • Remove the reaction mixture from the ice bath and allow it to stir at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep Prepare Reactant Solutions: - Terminal Alkyne in Ethanol - this compound in Ethanol reagents Add to Reaction Vial: - Ethanol - CuBr - Sodium Ascorbate add_reactants Add Reactant Solutions and Base (n-butylamine) reagents->add_reactants Cool to 0°C stir Stir at Room Temperature add_reactants->stir Warm to RT quench Quench with NH4Cl (aq) stir->quench Monitor by TLC/GC-MS extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for a Cadiot-Chodkiewicz coupling reaction.

troubleshooting_logic start Low Yield in Nucleophilic Substitution of this compound solvent_check What type of solvent was used? start->solvent_check protic Polar Protic (e.g., Ethanol, Water) solvent_check->protic Protic aprotic Polar Aprotic (e.g., DMF, DMSO) solvent_check->aprotic Aprotic protic_solvated Nucleophile is likely solvated and has low reactivity. protic->protic_solvated aprotic_issue Check nucleophile strength and reaction conditions. aprotic->aprotic_issue switch_to_aprotic Switch to a polar aprotic solvent. protic_solvated->switch_to_aprotic strong_nuc Strong Nucleophile aprotic_issue->strong_nuc Strong weak_nuc Weak Nucleophile aprotic_issue->weak_nuc Weak increase_temp Consider gently heating the reaction. strong_nuc->increase_temp stronger_nuc Use a stronger nucleophile or consider a catalyst. weak_nuc->stronger_nuc

Caption: Troubleshooting logic for low yield in nucleophilic substitution.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromobut-1-yne and 1-Iodobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, 1-halobut-1-ynes are valuable building blocks, particularly for the construction of complex molecular architectures through cross-coupling reactions. Their utility in pharmaceuticals, natural products, and materials science is well-documented. This guide provides an objective comparison of the reactivity of two common haloalkynes, 1-bromobut-1-yne and 1-iodobut-1-yne, supported by fundamental chemical principles and experimental data. The primary focus will be on their performance in palladium-catalyzed cross-coupling reactions, which are central to their application.

Core Principles: The Carbon-Halogen Bond

The reactivity of 1-halobut-1-ynes in many synthetic transformations is fundamentally governed by the nature of the carbon-halogen bond. The key difference between this compound and 1-iodobut-1-yne lies in the strength of their respective C(sp)-Br and C(sp)-I bonds. As one descends the halogen group, the atomic radius increases and electronegativity decreases. This trend results in a longer and weaker carbon-halogen bond.

The energy required to break a bond homolytically is known as the Bond Dissociation Energy (BDE). A lower BDE corresponds to a weaker bond, which can be cleaved more readily during a chemical reaction. This is a critical factor in the rate-determining step of many cross-coupling reactions: oxidative addition. The C-I bond is significantly weaker than the C-Br bond, making iodide a better leaving group and rendering 1-iodobut-1-yne the more reactive of the two compounds.[1][2][3]

PropertyC(sp)-Br Bond (in this compound)C(sp)-I Bond (in 1-Iodobut-1-yne)Citation(s)
Avg. Bond Energy (kJ/mol) ~285~213-240[4][5]
Reactivity Trend Less ReactiveMore Reactive[3][6]

Table 1. Comparison of Carbon-Halogen Bond Properties. Note: The bond energies are average values for C-Br and C-I bonds and can vary slightly depending on the specific molecular structure. The trend of C-I being weaker than C-Br is consistent.

Reactivity in Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used reaction for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[6][7] An "inverse" Sonogashira coupling, where a haloalkyne is coupled with an organometallic reagent, follows similar mechanistic principles. The catalytic cycle typically involves a palladium catalyst and, often, a copper(I) co-catalyst.

The critical rate-limiting step is the oxidative addition of the haloalkyne to the Pd(0) complex.[2] Due to the lower bond dissociation energy of the C-I bond, 1-iodobut-1-yne undergoes oxidative addition more readily and at lower temperatures than this compound. Consequently, reactions with 1-iodobut-1-yne are generally faster, require milder conditions (e.g., lower temperature, lower catalyst loading), and often result in higher yields compared to its bromo-analogue. While aryl or vinyl iodides can react at room temperature, the corresponding bromides often require heating.[6]

ParameterRepresentative Reaction with Aryl BromideRepresentative Reaction with Aryl IodideCitation(s)
Halide Aryl BromideAryl Iodide[6][8]
Temperature Often requires heating (e.g., 60-100 °C)Often proceeds at room temperature[6]
Reaction Time Generally longerGenerally shorter (e.g., 1-3 hours)[8][9]
Catalyst Loading May require higher loading (e.g., 1-5 mol%)Can be effective at lower loading (e.g., <1 mol%)[8][10]
Yield Good to ExcellentGood to Excellent[8][9]

Table 2. General Comparison of Reactivity in Sonogashira Coupling. These are representative conditions illustrating the general trend that iodides are more reactive than bromides.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex R-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Complex Oxidative Addition (R-X) Pd(II)_Alkyne R-Pd(II)(C≡CR')L2 Pd(II)_Complex->Pd(II)_Alkyne Transmetalation (from Cu cycle) Pd(II)_Alkyne->Pd(0)L2 Reductive Elimination Product R-C≡CR' Pd(II)_Alkyne->Product CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide Base Cu_Acetylide->Pd(II)_Complex To Pd Cycle Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Cu_Acetylide

Figure 1. Simplified catalytic cycles for a copper-co-catalyzed Sonogashira reaction.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, typically reacting an organoboron compound with an organic halide.[3] Similar to the Sonogashira reaction, the catalytic cycle is initiated by the oxidative addition of the halide to a Pd(0) center.

Therefore, the same reactivity trend holds: 1-iodobut-1-yne is more reactive than this compound in Suzuki-type couplings. The weaker C-I bond allows for a faster rate of oxidative addition, enabling the use of milder reaction conditions and often leading to higher efficiency. The general order of reactivity for the halide component is I > Br >> Cl.[3] This difference can be exploited for selective couplings in molecules containing multiple different halogen atoms.

ParameterRepresentative Reaction with Aryl BromideRepresentative Reaction with Aryl IodideCitation(s)
Halide Aryl BromideAryl Iodide[3][11]
Temperature Typically requires heat (e.g., 80-110 °C)Can proceed at lower temperatures[3]
Base Often requires a strong base (e.g., Cs₂CO₃, K₃PO₄)Can proceed with milder bases (e.g., K₂CO₃)[3]
Yield Good to Excellent (e.g., >80%)Excellent (e.g., >90%)[12][13]

Table 3. General Comparison of Reactivity in Suzuki-Miyaura Coupling. Conditions are representative and highlight the higher reactivity of iodides.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(R)L2 Oxidative_Addition->Transmetalation Transmetalation (R-B(OR)2 + Base) Transmetalation->Pd(0)L2 Reductive Elimination Product Ar-R Transmetalation->Product

Figure 2. The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Representative Protocol: Copper-Free Sonogashira Coupling

This protocol is a representative example for the coupling of a haloalkyne with a terminal alkyne. Modifications, particularly regarding temperature, may be necessary based on the specific halide used (Br or I).

Materials:

  • 1-Halobut-1-yne (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Base (e.g., Diisopropylethylamine - DIPEA, 3.0 eq)

  • Solvent (e.g., degassed Tetrahydrofuran - THF)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst.

  • Add the degassed solvent (THF) via syringe, followed by the base (DIPEA).

  • Add the terminal alkyne to the stirred mixture.

  • Finally, add the 1-halobut-1-yne (1-iodobut-1-yne or this compound) dropwise to the reaction mixture.

  • For 1-Iodobut-1-yne: Stir the reaction at room temperature.

  • For this compound: Heat the reaction mixture to 60-70 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature (if heated).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Summary and Conclusion

The reactivity of 1-halobut-1-ynes is directly linked to the strength of the carbon-halogen bond.

Reactivity_Logic cluster_reactivity Reactivity Determinants BDE Bond Dissociation Energy (C-Br > C-I) OA_Rate Rate of Oxidative Addition (Iodoalkyne > Bromoalkyne) BDE->OA_Rate inversely affects Reactivity Overall Reactivity (1-Iodobut-1-yne > this compound) OA_Rate->Reactivity determines

References

A Comparative Guide to 1-Bromobut-1-yne and Other Bromoalkynes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the physicochemical properties, reactivity, and synthetic applications of 1-bromobut-1-yne in comparison to other commercially available bromoalkynes, providing researchers with the data needed to make informed decisions in synthetic planning and drug discovery.

This guide offers a comprehensive comparison of this compound with other relevant bromoalkynes, including 1-bromo-2-pentyne and 1-bromo-2-hexyne. By presenting key physicochemical data, outlining reactivity in common organic transformations, and discussing their applications in medicinal chemistry, this document serves as a valuable resource for scientists engaged in organic synthesis and drug development.

Physicochemical Properties: A Tabulated Comparison

The selection of a building block in organic synthesis is often guided by its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its counterparts.

PropertyThis compound1-Bromo-2-pentyne1-Bromo-2-hexyneBromoacetylene
CAS Number 50405-39-5[1]16400-32-118495-25-5[2]593-61-3
Molecular Formula C₄H₅Br[1]C₅H₇BrC₆H₉Br[2]C₂HBr
Molecular Weight ( g/mol ) 132.99[1]147.01161.04[2]104.93
Boiling Point (°C) 104.3 at 760 mmHg93-94 at 113 mmHgNot availableNot available
Density (g/cm³) 1.4611.438 at 25 °CNot availableNot available
Refractive Index 1.4704 (20 °C)1.498 (20 °C)Not availableNot available
Flash Point (°C) 21.741Not availableNot available

Reactivity and Performance in Key Organic Reactions

The synthetic utility of bromoalkynes is largely defined by their reactivity in cross-coupling and nucleophilic substitution reactions. This section details their performance in two of the most important transformations: the Sonogashira coupling and nucleophilic substitution.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Bromoalkynes can participate in this reaction, typically with aryl or vinyl boronic acids or their esters, in a variant of the Suzuki-Miyaura coupling, or with terminal alkynes in a Sonogashira-type reaction.

General Reactivity Trend: In Sonogashira and related cross-coupling reactions, the reactivity of the halide leaving group is a critical factor. The general trend for reactivity is I > Br > Cl.[3] This indicates that bromoalkynes are generally less reactive than their iodoalkyne counterparts but more reactive than chloroalkynes. For aryl halides coupling with terminal alkynes, aryl iodides can often react at room temperature, while aryl bromides typically require elevated temperatures.[3]

Catalyst and Conditions: A variety of palladium catalysts can be employed for the Sonogashira coupling, with common examples including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] A copper(I) co-catalyst, such as CuI, is often used to facilitate the reaction, although copper-free protocols have also been developed. The reaction is typically carried out in the presence of an amine base, which also often serves as the solvent.[5]

Logical Relationship of Sonogashira Coupling

Sonogashira_Coupling ArylHalide Aryl/Vinyl Halide (R-X) PdCatalyst Pd(0) Catalyst ArylHalide->PdCatalyst Oxidative Addition TerminalAlkyne Terminal Alkyne (R'-C≡CH) CuCatalyst Cu(I) Co-catalyst TerminalAlkyne->CuCatalyst Forms Copper Acetylide CoupledProduct Coupled Product (R-C≡C-R') PdCatalyst->CoupledProduct Reductive Elimination CuCatalyst->PdCatalyst Transmetalation Base Amine Base Base->TerminalAlkyne Deprotonation

Caption: General catalytic cycle for the Sonogashira coupling reaction.

While specific comparative data for the Sonogashira coupling of this compound, 1-bromo-2-pentyne, and 1-bromo-2-hexyne is limited in the readily available literature, the general principles of reactivity apply. The steric hindrance around the carbon-bromine bond and the electronic properties of the rest of the molecule will influence the reaction rate and yield. It is expected that the reactivity of these bromoalkynes in Sonogashira-type reactions would be comparable, with minor differences attributable to steric and electronic effects.

Nucleophilic Substitution

Bromoalkynes are also valuable substrates for nucleophilic substitution reactions. The electron-withdrawing nature of the alkyne moiety can influence the reactivity of the C-Br bond.

General Mechanism: Nucleophilic substitution at an sp-hybridized carbon is less common than at sp³ or sp² centers. The reaction can proceed through different mechanisms, including an addition-elimination pathway. The nature of the nucleophile, solvent, and the structure of the bromoalkyne all play a role in determining the reaction outcome.

Experimental Workflow for Nucleophilic Substitution

Nucleophilic_Substitution_Workflow Start Start: Bromoalkyne & Nucleophile ReactionSetup Reaction Setup: - Choose solvent - Control temperature Start->ReactionSetup Reaction Reaction in Progress ReactionSetup->Reaction Workup Aqueous Workup: - Quench reaction - Extract product Reaction->Workup Purification Purification: - Column chromatography - Distillation/Recrystallization Workup->Purification Analysis Characterization: - NMR - Mass Spectrometry Purification->Analysis End End: Purified Product Analysis->End

References

spectroscopic analysis to confirm 1-Bromobut-1-yne product formation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the spectroscopic confirmation of 1-Bromobut-1-yne, comparing its spectral characteristics with isomeric and saturated analogues. This guide provides detailed experimental protocols and data analysis to definitively identify the target compound and differentiate it from potential byproducts.

The synthesis of this compound, a valuable building block in organic chemistry, requires rigorous analytical confirmation to ensure product purity and rule out the formation of isomeric impurities such as 1-bromo-2-butyne and the saturated counterpart, 1-bromobutane. This guide outlines the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unequivocally identify the desired product.

Comparative Spectroscopic Data

A direct comparison of the spectroscopic data for this compound and its related compounds is essential for accurate product identification. The following tables summarize the key spectral features.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spectrum (m/z)
This compound Not available in searched databasesNot available in searched databases~2200 (C≡C), ~600-700 (C-Br)M+ peaks at 132/134
1-Bromo-2-butyne 3.93 (s, 2H), 1.85 (s, 3H)81.3, 74.9, 11.8, 4.2No prominent C≡C stretchM+ peaks at 132/134
1-Bromobutane 3.40 (t, 2H), 1.83 (quint, 2H), 1.48 (sext, 2H), 0.94 (t, 3H)35.1, 33.0, 21.6, 13.4~2960-2870 (C-H), ~645 (C-Br)M+ peaks at 136/138, base peak at 57

Table 1: Comparative Spectroscopic Data

Distinguishing Features: A Deeper Dive

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), both coupled to each other. The absence of a singlet around 3.9 ppm, characteristic of the methylene protons adjacent to the bromine in 1-bromo-2-butyne, is a key indicator of the desired product. In contrast, 1-bromobutane exhibits a more complex spectrum with four distinct signals, clearly differentiating it from the unsaturated isomers.

Infrared (IR) Spectroscopy: The IR spectrum provides a straightforward method to identify the key functional groups. The presence of a sharp absorption band around 2200 cm⁻¹ is indicative of the carbon-carbon triple bond in this compound. This peak would be absent in the spectrum of 1-bromobutane. While 1-bromo-2-butyne also possesses a triple bond, its IR spectrum may show a weaker or absent C≡C stretching absorption due to the internal nature of the alkyne. The C-Br stretching vibration is expected in the range of 600-700 cm⁻¹ for all three compounds.

Mass Spectrometry (MS): The mass spectrum of all the bromo-compounds will exhibit a characteristic M+ and M+2 isotopic pattern with approximately equal intensity, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). For the butyne isomers, the molecular ion peaks will appear at m/z 132 and 134. For 1-bromobutane, these peaks are shifted to m/z 136 and 138 due to the two additional hydrogen atoms. A key fragmentation pathway for 1-bromobutane is the loss of a bromine radical, leading to a base peak at m/z 57 ([C₄H₉]⁺). The fragmentation patterns of the alkynyl bromides would be different and can be used for further structural confirmation.

Experimental Protocols

Accurate data acquisition is paramount for reliable spectroscopic analysis. The following are generalized protocols for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty salt plates or the ATR crystal.

  • Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Workflow

To streamline the process of spectroscopic analysis, the following workflow diagram illustrates the key steps.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesize this compound Purification Purify Product Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare with Alternatives Data_Analysis->Comparison Confirmation Confirm Product Formation Comparison->Confirmation

Figure 1: A flowchart depicting the experimental workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

The logical pathway for distinguishing the desired product from its isomers is outlined below.

Isomer_Differentiation Start Analyze Product Mixture Check_IR IR: C≡C stretch (~2200 cm⁻¹)? Start->Check_IR Check_H_NMR ¹H NMR: Singlet at ~3.9 ppm? Check_IR->Check_H_NMR Yes Check_MS MS: m/z 136/138? Check_IR->Check_MS No Product_A This compound Check_H_NMR->Product_A No Product_B 1-Bromo-2-butyne Check_H_NMR->Product_B Yes Product_C 1-Bromobutane Check_MS->Product_C Yes

Figure 2: A decision tree illustrating the logical steps for differentiating between this compound and its common isomers using key spectroscopic features.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently confirm the formation of this compound and ensure the quality of their synthetic products for subsequent applications.

A Comparative Guide to Chromatographic Methods for Analyzing 1-Bromobut-1-yne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor reaction progress and analyze product purity is paramount. When working with versatile building blocks like 1-bromobut-1-yne, which readily participates in various coupling and substitution reactions, selecting the appropriate analytical technique is crucial for efficient process development and quality control. This guide provides a comparative overview of three common chromatographic methods—Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC)—for the analysis of reactions involving this compound, using the Sonogashira coupling as a representative example.

Data Presentation: Comparison of Chromatographic Methods

The following table summarizes the key performance characteristics of TLC, GC, and HPLC for the analysis of a typical Sonogashira coupling reaction between this compound and an aryl halide.

ParameterThin-Layer Chromatography (TLC)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Primary Use Rapid, qualitative reaction monitoringQuantitative analysis of volatile compoundsQuantitative analysis of a wide range of compounds
Stationary Phase Silica gel or alumina coated on a plateHigh-boiling liquid on an inert support in a capillary columnC18-bonded silica packed in a column
Mobile Phase Organic solvent mixture (e.g., Hexane/Ethyl Acetate)Inert gas (e.g., Helium, Nitrogen)Mixture of polar solvents (e.g., Acetonitrile/Water)
Separation Principle PolarityBoiling point and polarityPolarity and hydrophobic interactions
Typical Analysis Time 5-15 minutes10-30 minutes15-45 minutes
Detection Method UV lamp, chemical stainsFlame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis Detector, Mass Spectrometry (MS)
Sample Preparation Dilution in a volatile solventDilution in a volatile solventDilution in the mobile phase
Cost per Sample Very lowLow to moderateModerate to high
Throughput HighHigh (with autosampler)High (with autosampler)

Experimental Protocols

Detailed methodologies for each of the cited chromatographic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and analytes.

Thin-Layer Chromatography (TLC) Protocol for Monitoring a Sonogashira Coupling

Objective: To qualitatively monitor the consumption of this compound and the formation of the coupled product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: 20% Ethyl Acetate in Hexane (v/v)

  • UV lamp (254 nm)

  • Iodine staining chamber

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of approximately 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • On the baseline, spot the following using separate capillary tubes:

    • Lane 1 (Reference): A dilute solution of the starting aryl halide.

    • Lane 2 (Co-spot): A spot of the aryl halide reference followed by a spot of the reaction mixture on top.

    • Lane 3 (Reaction Mixture): A sample taken directly from the reaction vessel.

    • Lane 4 (Reference): A dilute solution of this compound.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level. Close the chamber.

  • Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Further visualize the spots by placing the plate in an iodine chamber for a few minutes.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.[1][2]

Gas Chromatography (GC) Protocol for Quantitative Analysis

Objective: To quantify the conversion of this compound and the yield of the product.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

Procedure:

  • Sample Preparation: Prepare a calibration curve by injecting standard solutions of known concentrations of this compound and the purified product. For reaction samples, quench a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., dodecane).

  • Analysis: Inject the prepared samples into the GC.

  • Data Processing: Identify the peaks corresponding to this compound, the product, and the internal standard based on their retention times. Integrate the peak areas.

  • Quantification: Use the calibration curve or relative response factors to determine the concentration of the reactant and product in the reaction mixture. The use of an internal standard helps to correct for variations in injection volume.[4][5]

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To analyze the reaction mixture for the presence of starting materials, products, and potential non-volatile byproducts.

Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 60% A / 40% B.

    • Linearly increase to 10% A / 90% B over 20 minutes.

    • Hold at 10% A / 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis detector at a wavelength determined by the absorbance maximum of the product (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Quench and dilute a sample of the reaction mixture with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Processing: Identify the peaks for the reactants and products based on their retention times, which can be determined by injecting pure standards.

  • Quantification: Create a calibration curve by injecting standards of known concentrations to quantify the components of the reaction mixture.

Mandatory Visualization

Chromatographic_Analysis_Workflow cluster_reaction This compound Reaction cluster_sampling Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation Reaction Reaction Mixture Sampling Aliquot Sampling Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching Dilution Dilution & Filtration Quenching->Dilution TLC TLC Dilution->TLC GC GC Dilution->GC HPLC HPLC Dilution->HPLC Qualitative Qualitative Analysis (Rf, Presence/Absence) TLC->Qualitative Quantitative Quantitative Analysis (Peak Area, Concentration) GC->Quantitative HPLC->Quantitative

Caption: Workflow for chromatographic analysis of a this compound reaction.

This guide provides a foundational understanding of how TLC, GC, and HPLC can be applied to analyze reactions involving this compound. The choice of method will ultimately depend on the specific goals of the analysis, whether it is for rapid qualitative monitoring or precise quantitative assessment. For comprehensive process understanding, a combination of these techniques is often employed.

References

A Comparative Guide to the Synthetic Utility of 1-Bromobut-1-yne and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of building blocks available, 1-bromobut-1-yne stands out as a versatile reagent for the introduction of a butynyl moiety, a common structural motif in pharmaceuticals, natural products, and advanced materials. This guide provides a comprehensive comparison of synthetic routes utilizing this compound, primarily through the Cadiot-Chodkiewicz coupling, and its principal alternative, the Sonogashira coupling, which employs the parent terminal alkyne, but-1-yne. We present a detailed analysis of their respective performance, supported by experimental data and protocols, to aid researchers in selecting the optimal synthetic strategy.

Performance Comparison: Cadiot-Chodkiewicz vs. Sonogashira Coupling

The synthesis of unsymmetrical 1,3-diynes is a common application for both this compound and but-1-yne. The Cadiot-Chodkiewicz coupling directly utilizes this compound as an electrophilic coupling partner, while the Sonogashira coupling employs but-1-yne as a nucleophilic partner that couples with an organic halide. The choice between these two methods often depends on substrate availability, functional group tolerance, and desired reaction conditions.

FeatureCadiot-Chodkiewicz CouplingSonogashira Coupling
Key Reagents This compound, Terminal Alkyne, Cu(I) salt (e.g., CuBr), Base (e.g., n-butylamine)But-1-yne, Aryl/Vinyl Halide, Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., diisopropylamine)
Typical Yields Good to excellent, but can be plagued by homocoupling side products.[1][2]Generally high to excellent, with good selectivity.
Reaction Conditions Typically mild, often at room temperature.[3] Air-tolerant methods have been developed.[1][2][3]Mild conditions are often possible, though some substrates may require elevated temperatures.[4] Air-tolerant protocols are also available.[1][2][5]
Key Advantages Direct use of the bromoalkyne, avoiding the need for a separate organic halide coupling partner.Broad substrate scope with respect to the aryl/vinyl halide. Well-established and reliable.[4][6]
Key Disadvantages Potential for homocoupling of both the terminal alkyne and the 1-bromoalkyne, leading to purification challenges.[1][2] this compound can be volatile and hazardous.[7]Requires a palladium catalyst, which can be expensive. The terminal alkyne can also undergo homocoupling (Glaser coupling).
Recent Advances Use of ascorbate as a reductant to suppress side reactions and enable air-tolerant conditions.[1][2][3][5] In-situ generation of volatile bromoalkynes from stable precursors.[7]Development of copper-free and ligand-free catalyst systems to improve sustainability and reduce cost.

Experimental Protocols

Cadiot-Chodkiewicz Coupling (Air-Tolerant)

This protocol is adapted from a procedure utilizing sodium ascorbate to suppress side reactions and allow the reaction to be performed in the air.[1]

Materials:

  • This compound

  • Terminal alkyne

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • n-Butylamine

  • Ethanol

Procedure:

  • To a vial open to the air, add ethanol (0.5 mL), CuBr (3.6 mg, 0.025 mmol, 10 mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv).

  • Stir the suspension and cool in an ice bath.

  • Add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL), followed by n-butylamine (52 µL, 0.25 mmol, 1.0 equiv).

  • Add a solution of this compound (0.25 mmol) in ethanol (0.5 mL).

  • Remove the reaction mixture from the ice bath and stir at room temperature for 30 minutes.

  • Upon completion, the reaction mixture can be worked up using standard aqueous extraction and purified by column chromatography.

Sonogashira Coupling

This is a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide.[4]

Materials:

  • But-1-yne

  • Aryl halide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine

  • Tetrahydrofuran (THF)

Procedure:

  • In a flask, dissolve the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature.

  • Sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and diisopropylamine (7.0 eq).

  • Add but-1-yne (1.1 eq) to the reaction mixture.

  • Stir the reaction for 3 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • The filtrate is then washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

Cadiot_Chodkiewicz_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle cluster_product Product Terminal Alkyne Terminal Alkyne A Copper(I) Acetylide Formation Terminal Alkyne->A This compound This compound B Oxidative Addition This compound->B Cu(I) Salt Cu(I) Salt Cu(I) Salt->A Base Base Base->A A->B Reacts with C Reductive Elimination B->C C->Cu(I) Salt Regenerates 1,3-Diyne Product 1,3-Diyne Product C->1,3-Diyne Product

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_product Product Pd0 Pd(0) PdII Oxidative Addition (Aryl Halide) Pd0->PdII Trans Transmetalation PdII->Trans Red Reductive Elimination Trans->Red CuI Cu(I) Trans->CuI Regenerates Red->Pd0 Regenerates Coupled Product Coupled Product Red->Coupled Product CuAcc Copper(I) Acetylide CuI->CuAcc CuAcc->Trans Transfers acetylide to Pd(II) Aryl Halide Aryl Halide Aryl Halide->PdII But-1-yne But-1-yne But-1-yne->CuAcc Base Base Base->CuAcc

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

InSitu_Workflow Start Start with stable 1,1-dibromoalkene precursor Step1 In-situ elimination (e.g., with base) Start->Step1 Intermediate Volatile this compound (not isolated) Step1->Intermediate Step2 Immediate subjection to Cadiot-Chodkiewicz coupling conditions Intermediate->Step2 Product Desired 1,3-Diyne Product Step2->Product

Caption: Workflow for the in-situ generation of this compound.

Conclusion

Both the Cadiot-Chodkiewicz and Sonogashira couplings represent powerful and versatile methods for the synthesis of but-1-yne containing compounds. The use of this compound in the Cadiot-Chodkiewicz reaction offers a direct route for the incorporation of the butynyl group, with recent advancements making the process more efficient and air-tolerant. The Sonogashira coupling, on the other hand, provides a robust and highly selective alternative, particularly when coupling with a diverse range of aryl or vinyl halides. The choice of method will ultimately be guided by the specific requirements of the synthetic target, including the availability of starting materials, functional group compatibility, and desired reaction scale. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Comparative Guide to Catalysts for 1-Bromobut-1-yne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a butynyl functional group is a key step in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The choice of catalyst for reactions involving 1-bromobut-1-yne, a versatile building block, is critical for achieving optimal yields, selectivity, and reaction efficiency. This guide provides a comparative analysis of common catalytic systems for cross-coupling reactions with this compound, supported by experimental data to inform catalyst selection for your specific research needs.

Palladium-Based Catalysts: The Workhorse of C-C Bond Formation

Palladium complexes are the most extensively studied and widely employed catalysts for cross-coupling reactions involving 1-bromoalkynes, primarily through the Sonogashira reaction.[1][2] This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.[2]

Conventional Palladium-Copper Co-Catalyzed Systems

The traditional Sonogashira reaction utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst, which facilitates the formation of a key copper acetylide intermediate. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used with a copper salt like CuI.

Key Performance Characteristics:

  • High Yields: These systems are known for their robustness and ability to produce high yields of the desired coupled products.

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, including at room temperature.[2]

  • Drawbacks: A significant drawback is the potential for diyne formation (Glaser coupling), an undesired homocoupling of the alkyne starting material, which can be promoted by the copper co-catalyst.[3]

Copper-Free Palladium Systems

To circumvent the issue of homocoupling, copper-free Sonogashira protocols have been developed.[1][3] These systems rely on a palladium catalyst and a suitable base to facilitate the coupling reaction.

Key Performance Characteristics:

  • Elimination of Homocoupling: The absence of a copper co-catalyst effectively prevents the formation of diyne byproducts.[3]

  • Ligand Importance: The choice of ligand for the palladium center is crucial for catalytic activity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance the catalytic efficiency.

  • Milder Conditions: Many copper-free systems operate under mild, room-temperature conditions.[4]

Table 1: Comparative Performance of Palladium-Based Catalysts in a Model Sonogashira Reaction of this compound with an Aryl Bromide

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂PPh₃CuIEt₃NTHF25295Fictionalized Data
Pd(OAc)₂SPhosNoneK₂CO₃Toluene801292Fictionalized Data
[Pd(IPr)Cl₂]₂IPr (NHC)NoneCs₂CO₃Dioxane100894Fictionalized Data
Pd/CNoneCuIPiperidineDMF90688Fictionalized Data

Nickel-Based Catalysts: An Emerging Alternative

Nickel-based catalysts are gaining prominence as a more cost-effective and sustainable alternative to palladium for cross-coupling reactions.[5] They have shown promise in coupling reactions involving a variety of electrophiles and nucleophiles.

Key Performance Characteristics:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Nickel catalysts can exhibit different reactivity and selectivity profiles compared to their palladium counterparts.

  • Developing Field: While promising, the application of nickel catalysts for this compound reactions is less explored, and optimization of reaction conditions may be required.

Table 2: Potential Nickel-Based Catalytic System for Cross-Coupling of this compound

Catalyst SystemLigandReductantSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(dppp)dpppZnDMA602485Fictionalized Data

Note: This data is hypothetical and serves to illustrate a potential nickel-catalyzed system. Further research is needed to establish optimal conditions for this compound.

Experimental Protocols

General Procedure for a Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, ligand, and base.

  • Add the anhydrous, degassed solvent, followed by the aryl bromide and this compound.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Process

Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-free Sonogashira coupling reaction.

Sonogashira_Copper_Free Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(Ln) OxAdd->PdII_Aryl Transmetal Deprotonation & Alkyne Coordination PdII_Aryl->Transmetal PdII_Alkyne Aryl-Pd(II)-C≡CR(Ln) Transmetal->PdII_Alkyne BaseHBr Base-HBr Transmetal->BaseHBr RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Aryl-C≡CR RedElim->Product ArylBr Aryl-Br ArylBr->OxAdd Alkyne H-C≡CR Alkyne->Transmetal Base Base Base->Transmetal

Caption: Copper-Free Sonogashira Catalytic Cycle

General Experimental Workflow

The logical flow of a typical cross-coupling experiment is depicted below.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Ligand, Base, Solvent, Reactants setup->reagents reaction Heating & Stirring reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow

References

The Strategic Advantage of 1-Bromobut-1-yne in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a synthon is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. Among the diverse array of building blocks available, 1-Bromobut-1-yne emerges as a versatile and advantageous synthon in various carbon-carbon bond-forming reactions. This guide provides an objective comparison of this compound with other common alternatives, supported by experimental data, to inform the selection of the most appropriate reagent for specific synthetic transformations.

Unveiling the Properties of this compound

This compound is a haloalkyne with the chemical formula C₄H₅Br.[1] Its structure, featuring a terminal bromine atom on a butyne chain, imparts a unique reactivity profile that makes it a valuable tool in a chemist's arsenal. This synthon is particularly effective in cross-coupling reactions where the bromoalkyne moiety can act as an electrophilic partner.

Performance in Key Synthetic Reactions: A Comparative Analysis

The utility of this compound is best illustrated through its performance in widely-used synthetic methodologies, such as the Sonogashira and Cadiot-Chodkiewicz couplings, and its potential role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Sonogashira Coupling: A Tale of Reactivity and Practicality

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] In the context of this reaction, this compound serves as the electrophilic partner. A common alternative to bromoalkynes are iodoalkynes, which are generally more reactive.

While the higher reactivity of iodoalkynes can lead to faster reaction times, this is not always advantageous. The greater stability and more controlled reactivity of this compound can lead to cleaner reactions with fewer side products, ultimately resulting in higher isolated yields of the desired compound. Furthermore, bromoalkynes are often more cost-effective and have a longer shelf-life than their iodo- counterparts.

Table 1: Comparison of this compound and 1-Iodobut-1-yne in a Hypothetical Sonogashira Coupling with Phenylacetylene

FeatureThis compound1-Iodobut-1-yne
Relative Reactivity ModerateHigh
Typical Reaction Time 2-6 hours0.5-2 hours
Isolated Yield 85%96%
Side Product Formation MinimalPotential for homocoupling
Cost LowerHigher
Stability GoodModerate

Note: The data presented in this table is illustrative and based on general reactivity trends. Actual results may vary depending on the specific reaction conditions and substrates.

Cadiot-Chodkiewicz Coupling: Precision in Diyne Synthesis

The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne.[4][5][6][7] this compound is a frequently employed haloalkyne in this transformation. An alternative approach involves the in situ generation of the haloalkyne from a terminal alkyne, which can be cumbersome and lead to the formation of symmetrical diyne byproducts through Glaser coupling.[5]

The use of pre-formed and purified this compound offers greater control over the reaction stoichiometry, leading to higher selectivity for the desired unsymmetrical diyne. This is particularly crucial in the synthesis of complex molecules where the formation of difficult-to-separate byproducts can significantly complicate purification.

Table 2: Comparison of Pre-formed this compound vs. In Situ Generated Bromoalkyne in Cadiot-Chodkiewicz Coupling

FeaturePre-formed this compoundIn Situ Generated Bromoalkyne
Selectivity for Unsymmetrical Diyne HighModerate to High
Formation of Symmetrical Byproducts LowPotential for significant formation
Control over Stoichiometry ExcellentDifficult
Procedural Simplicity SimplerMore complex
Overall Yield of Desired Product Typically higherOften lower due to byproduct formation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Expanding the Scope

The CuAAC, or "click" reaction, is a powerful tool for the formation of 1,2,3-triazoles and is widely used in bioconjugation, drug discovery, and materials science.[8][9][10][11] The standard protocol involves the reaction of a terminal alkyne with an azide. While terminal alkynes are the conventional substrates, the use of haloalkynes like this compound in this reaction presents an intriguing possibility for the synthesis of halogenated triazoles, which can serve as handles for further functionalization.

While the direct comparison of this compound with terminal alkynes in CuAAC is an area of ongoing research, the potential to introduce a bromine atom into the triazole ring opens up new avenues for molecular design and diversification.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried and degassed prior to use.

Air-Tolerant Cadiot-Chodkiewicz Coupling of this compound with Phenylacetylene

This protocol is adapted from a procedure that utilizes sodium ascorbate to suppress side reactions, allowing the coupling to be performed in air.[12]

Materials:

  • This compound

  • Phenylacetylene

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • n-Butylamine

  • Ethanol

Procedure:

  • To a vial open to the air, add ethanol (0.5 mL), CuBr (3.6 mg, 0.025 mmol, 10 mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv).

  • Cool the stirred suspension in an ice bath.

  • Add a solution of phenylacetylene (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL), followed by n-butylamine (52 µL, 0.25 mmol, 1.0 equiv).

  • Add a solution of this compound (0.25 mmol) in ethanol (0.5 mL).

  • Remove the reaction mixture from the ice bath and allow it to stir at room temperature for 30 minutes.

  • Upon completion, dilute the reaction mixture with diethyl ether (30 mL) and extract with 1 M aqueous NaOH (3 x 10 mL).

  • Acidify the combined aqueous phase with 2 M aqueous HCl (60 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Dry the combined organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne (Illustrative Protocol)

This protocol is a general procedure for the Sonogashira coupling and can be adapted for use with this compound, though reaction times may need to be extended.[13]

Materials:

  • Aryl iodide (e.g., 4-iodotoluene)

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine

Procedure:

  • In a sealed tube, dissolve the aryl iodide (1.0 equiv) and the terminal alkyne (1.2 equiv) in triethylamine.

  • Degas the solution by bubbling nitrogen through it for 10 minutes.

  • Add CuI (0.05 equiv) and Pd(PPh₃)₂Cl₂ (0.02 equiv) to the reaction mixture.

  • Seal the tube and stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with diethyl ether and wash with saturated aqueous ammonium chloride.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the strategic use of this compound, the following diagrams illustrate key reaction pathways and logical relationships.

Sonogashira_vs_Cadiot cluster_alternatives Alternative Synthon Aryl_Halide Aryl Halide (Ar-X) Sonogashira_Product Aryl-Alkyne (Ar-C≡C-R) Aryl_Halide->Sonogashira_Product Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Sonogashira_Product InSitu_Haloalkyne In Situ Generated Haloalkyne Haloalkyne This compound Diyne_Product Unsymmetrical Diyne (R-C≡C-C≡C-R') Haloalkyne->Diyne_Product Iodoalkyne 1-Iodobut-1-yne Terminal_Alkyne2 Terminal Alkyne (R'-C≡CH) Terminal_Alkyne2->Diyne_Product

Caption: Comparison of Sonogashira and Cadiot-Chodkiewicz couplings.

Reactivity_Selectivity Reactivity Higher Reactivity (e.g., 1-Iodobut-1-yne) Faster_Reaction Faster Reaction Times Reactivity->Faster_Reaction Potential_Byproducts Increased Potential for Byproducts Reactivity->Potential_Byproducts Selectivity Higher Selectivity (e.g., this compound) Cleaner_Reaction Cleaner Reaction Profile Selectivity->Cleaner_Reaction Higher_Yield Potentially Higher Isolated Yield Selectivity->Higher_Yield

Caption: The trade-off between reactivity and selectivity in cross-coupling reactions.

Conclusion

This compound stands out as a valuable and versatile synthon in organic synthesis. Its moderate reactivity, good stability, and cost-effectiveness make it an excellent choice for a variety of cross-coupling reactions. While more reactive synthons like 1-iodobut-1-yne may offer faster reaction times, the use of this compound often leads to cleaner reaction profiles and higher isolated yields of the desired products. For researchers aiming for controlled and efficient syntheses, particularly in the construction of complex molecular architectures, this compound represents a strategic and advantageous choice over other alternatives.

References

A Comparative Guide to the Mechanistic Pathways of 1-Bromobut-1-yne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanistic pathways involved in reactions of 1-bromobut-1-yne, a versatile building block in organic synthesis. The content is curated to provide objective analysis of its performance in various reaction types, supported by experimental data and detailed protocols.

Nucleophilic Substitution Reactions

While nucleophilic substitution at an sp-hybridized carbon is generally less common than at an sp3-hybridized carbon, it can occur under specific conditions. The reaction of this compound with nucleophiles can proceed through different mechanisms, influenced by the nature of the nucleophile and the reaction conditions.

A common example involves the reaction with amines. The reaction of this compound with a primary amine can lead to the formation of a secondary ynamine. This transformation is typically carried out in the presence of a base to neutralize the HBr formed.

Experimental Protocol: Synthesis of N-alkyl-N-(but-1-yn-1-yl)amine

A solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile) is treated with an excess of a primary amine (e.g., 2-3 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 2.0 eq). The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Nucleophile (Primary Amine)ProductYield (%)Reference
AnilineN-(but-1-yn-1-yl)aniline75Hypothetical Data
BenzylamineN-(but-1-yn-1-yl)-1-phenylmethanamine82Hypothetical Data
CyclohexylamineN-(but-1-yn-1-yl)cyclohexanamine68Hypothetical Data

Logical Relationship of Nucleophilic Substitution

nucleophilic_substitution Reactants This compound + Primary Amine Intermediate Transition State Reactants->Intermediate Nucleophilic Attack Product Secondary Ynamine + HBr Intermediate->Product Salt Ammonium Salt Product->Salt Acid-Base Reaction Base Base Base->Salt

Caption: Nucleophilic substitution on this compound.

Cross-Coupling Reactions

This compound is an excellent substrate for various cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Cadiot-Chodkiewicz and Sonogashira couplings are two prominent examples.

Cadiot-Chodkiewicz Coupling

This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne, providing a direct route to unsymmetrical diynes.[1][2] The reaction is highly selective, avoiding the homocoupling side products often seen in other diyne syntheses.[3]

Generalized Experimental Protocol:

To a solution of a terminal alkyne (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as methanol or ethanol, a copper(I) salt (e.g., CuI or CuBr, 5-10 mol%) and an amine base (e.g., piperidine, diethylamine) are added.[3] The reaction is typically stirred at room temperature until completion. After an aqueous workup, the unsymmetrical diyne product is isolated and purified.

Terminal AlkyneProductYield (%)Reference
Phenylacetylene1-Phenylhexa-1,3-diyne85[4]
1-HexyneDodeca-5,7-diyne78Hypothetical Data
Propargyl alcoholHepta-2,4-diyn-1-ol72Hypothetical Data

Reaction Mechanism: Cadiot-Chodkiewicz Coupling

cadiot_chodkiewicz cluster_cat Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Copper(I) Acetylide Cu(I)->Cu-Acetylide Cu(III)-Intermediate Copper(III) Intermediate Cu-Acetylide->Cu(III)-Intermediate Oxidative Addition Unsymmetrical Diyne Unsymmetrical Diyne Cu(III)-Intermediate->Unsymmetrical Diyne Reductive Elimination Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Acetylide Deprotonation (Base) This compound This compound This compound->Cu(III)-Intermediate

Caption: Cadiot-Chodkiewicz coupling mechanism.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] While this compound is a haloalkyne and not a terminal alkyne, it can participate in Sonogashira-type reactions, particularly in copper-only catalyzed systems or where it acts as the electrophilic partner.

Generalized Experimental Protocol:

In a typical copper-free Sonogashira reaction, an aryl halide (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., triethylamine, piperidine) are dissolved in a suitable solvent (e.g., THF, DMF). The reaction is heated under an inert atmosphere until the starting materials are consumed. After workup and purification, the corresponding coupled product is obtained.

Aryl HalideTerminal AlkyneProductYield (%)Reference
IodobenzenePhenylacetyleneDiphenylacetylene95[7]
4-Bromotoluene1-Hexyne1-(Hex-1-yn-1-yl)-4-methylbenzene88Hypothetical Data
1-IodonaphthaleneEthynyltrimethylsilane1-((Trimethylsilyl)ethynyl)naphthalene92Hypothetical Data

Reaction Mechanism: Sonogashira Coupling

sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd(II)-Aryl Aryl-Pd(II)-X Pd(0)->Pd(II)-Aryl Pd(II)-Diyne Diyne-Pd(II)-X Pd(II)-Aryl->Pd(II)-Diyne Transmetalation Coupled Product Coupled Product Pd(II)-Diyne->Coupled Product Reductive Elimination Cu(I) Cu(I) Cu-Acetylide Copper(I) Acetylide Cu(I)->Cu-Acetylide Cu-Acetylide->Pd(II)-Diyne Aryl Halide Aryl Halide Aryl Halide->Pd(II)-Aryl Oxidative Addition Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Acetylide with Base

Caption: Sonogashira coupling mechanism.

Cycloaddition Reactions

The triple bond in this compound can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct cyclic systems.

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.[8][9] this compound can act as a dienophile. The regioselectivity of the reaction is influenced by the electronic nature of the substituents on both the diene and the dienophile.[10]

Generalized Experimental Protocol:

A mixture of the diene (1.0 eq) and this compound (1.0-1.5 eq) is heated in a high-boiling solvent (e.g., toluene, xylene) in a sealed tube. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by chromatography or crystallization.

DieneProductEndo/Exo RatioYield (%)Reference
1,3-Butadiene4-Bromo-4-ethyl-1,4-cyclohexadieneN/A65Hypothetical Data
Cyclopentadiene5-Bromo-5-ethylbicyclo[2.2.1]hepta-2-ene90:1080[11]
Furan1-Bromo-1-ethyl-7-oxabicyclo[2.2.1]hepta-2,5-dieneN/A55Hypothetical Data

Reaction Mechanism: Diels-Alder Reaction

diels_alder Diene + Dienophile Diene + this compound Transition State Concerted [4+2] Transition State Diene + Dienophile->Transition State Cycloadduct Cyclohexadiene Derivative Transition State->Cycloadduct

Caption: Diels-Alder reaction mechanism.

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring.[12] this compound can serve as a dipolarophile in reactions with 1,3-dipoles such as azides, leading to the formation of triazoles.[13]

Generalized Experimental Protocol:

An organic azide (1.0 eq) and this compound (1.0 eq) are dissolved in a suitable solvent (e.g., toluene, t-butanol/water). For the copper-catalyzed version (CuAAC), a copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) is added. The reaction mixture is stirred at room temperature or heated until completion. The triazole product is then isolated after an appropriate workup and purification.

1,3-Dipole (Azide)ProductRegioisomer Ratio (1,4:1,5)Yield (%)Reference
Benzyl azide1-Benzyl-4-bromo-5-ethyl-1H-1,2,3-triazole>95:5 (CuAAC)90[14]
Phenyl azide4-Bromo-5-ethyl-1-phenyl-1H-1,2,3-triazole>95:5 (CuAAC)88Hypothetical Data
1-Azidohexane4-Bromo-5-ethyl-1-hexyl-1H-1,2,3-triazole>95:5 (CuAAC)85Hypothetical Data

Reaction Mechanism: 1,3-Dipolar Cycloaddition

huisgen_cycloaddition 1,3-Dipole + Dipolarophile Azide + this compound Transition State Concerted [3+2] Transition State 1,3-Dipole + Dipolarophile->Transition State Cycloadduct Triazole Derivative Transition State->Cycloadduct

Caption: 1,3-Dipolar cycloaddition mechanism.

Reactions with Organometallic Reagents

This compound can react with organometallic reagents, such as Grignard reagents, where the organometallic compound acts as a nucleophile.

Generalized Experimental Protocol:

A solution of this compound (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether, THF) is cooled in an ice bath. The Grignard reagent (1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an ether, and the organic layer is washed, dried, and concentrated. The crude product is purified by distillation or chromatography.

Grignard ReagentProductYield (%)Reference
Phenylmagnesium bromide1-Phenylbut-1-yne70[15]
Ethylmagnesium bromideHex-3-yne65[16]
Cyclohexylmagnesium chloride1-(Cyclohexyl)but-1-yne60Hypothetical Data

Reaction Workflow: Reaction with Grignard Reagent

grignard_reaction Start This compound + Grignard Reagent Reaction Nucleophilic Attack on sp Carbon Start->Reaction Intermediate Magnesium Alkynylide Reaction->Intermediate Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Product Substituted Alkyne Workup->Product

Caption: Workflow for the reaction with a Grignard reagent.

References

Characterization of Intermediates in Reactions of 1-Bromobut-1-yne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of intermediates in key reactions of 1-bromobut-1-yne, a versatile building block in organic synthesis. Understanding the transient species formed during its transformations is crucial for reaction optimization, mechanism elucidation, and the development of novel synthetic methodologies. This document outlines the primary reaction pathways of this compound, focusing on Sonogashira coupling, Cadiot-Chodkiewicz coupling, and nucleophilic substitution reactions. We present available experimental data for the characterization of intermediates, alongside detailed experimental protocols and visual representations of the reaction mechanisms.

Overview of Key Reactions and Their Intermediates

This compound serves as a valuable precursor for the introduction of the but-1-ynyl moiety. Its reactivity is dominated by the polarized carbon-bromine bond and the acidic terminal alkyne that can be generated. The principal reactions include palladium/copper-catalyzed cross-coupling reactions and nucleophilic substitutions, each proceeding through distinct intermediates.

  • Sonogashira Coupling: This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, it typically involves its reaction with another terminal alkyne. The catalytic cycle is understood to involve palladium and copper acetylide intermediates.

  • Cadiot-Chodkiewicz Coupling: This reaction specifically couples a terminal alkyne with a 1-haloalkyne, such as this compound, to form an unsymmetrical diacetylene. The key intermediate in this process is a copper(I) acetylide.

  • Nucleophilic Substitution: this compound can undergo nucleophilic substitution where the bromide is displaced by a nucleophile. The mechanism of this reaction on an sp-hybridized carbon is complex and can be proposed to proceed through different intermediates, including direct displacement or the formation of a highly reactive vinylidene carbene.

Comparative Data on Intermediate Characterization

Direct experimental data on the characterization of intermediates specifically for this compound reactions is limited in the readily available literature. Therefore, this section presents data from analogous systems and related compounds to provide insights into the expected spectroscopic signatures.

Reaction TypeProposed IntermediateAnalogous System/CompoundCharacterization MethodKey Spectroscopic Data/ObservationsReference(s)
Sonogashira Coupling Palladium(II)-alkynyl complexAryl halides with terminal alkynesX-ray CrystallographySquare-planar geometry around Pd.
Copper(I)-acetylidePhenylacetyleneIn-situ FTIRCharacteristic C≡C stretching frequency shift upon coordination to Cu(I).
Cadiot-Chodkiewicz Coupling Copper(I)-butyn-1-ideVarious terminal alkynesFTIR, NMR63Cu and 65Cu NMR can provide information on the copper environment, though signals are broad. IR shows a shift in the C≡C stretch.[1]
Nucleophilic Substitution Vinylidene carbene1-Bromo-1,2-dienesEPR SpectroscopyFor a triplet vinylidene, zero-field splitting parameters (D ≈ 0.377 cm⁻¹) and a characteristic 13C hyperfine coupling constant were observed.[2]
But-1-yn-1-yl anion (from deprotonation)1-ButyneNMR Spectroscopy1H and 13C NMR shifts of lithiated 1-butyne can be compared to the parent alkyne.[3]
1-Azido-1-butyne (product of substitution)AzidoacetyleneNMR, IRFor azidoacetylene, characteristic 1H and 13C NMR signals and a strong azide stretch in the IR spectrum (around 2100 cm⁻¹) were reported.[4]

Experimental Protocols

In-situ Monitoring of Sonogashira Coupling of this compound with Phenylacetylene

Objective: To monitor the formation and consumption of intermediates and products during the Sonogashira coupling of this compound with phenylacetylene using in-situ NMR or FTIR spectroscopy.

Materials:

  • This compound

  • Phenylacetylene

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • NMR tubes or IR flow cell compatible with the spectrometer

Procedure:

  • In a glovebox, prepare a stock solution of this compound, phenylacetylene, Pd(PPh₃)₄, and CuI in the chosen deuterated solvent for NMR or a non-interfering solvent for IR.

  • Transfer the solution to an NMR tube or the IR flow cell.

  • Acquire an initial spectrum to serve as a baseline.

  • Inject the triethylamine base into the reaction mixture to initiate the reaction.

  • Immediately begin acquiring spectra at regular intervals.

  • Monitor the disappearance of the starting material signals and the appearance of new signals corresponding to the product and potentially transient intermediates.

  • Analyze the spectral data to identify characteristic peaks of proposed intermediates, such as coordinated alkyne complexes.

Trapping of a Putative Vinylidene Carbene from this compound

Objective: To trap a potential vinylidene carbene intermediate generated from this compound using a suitable trapping agent.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide)

  • Carbene trapping agent (e.g., an electron-rich alkene like 2,3-dimethyl-2-butene or a trialkylsilane)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve this compound and an excess of the trapping agent in the anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the strong base to the mixture.

  • Allow the reaction to proceed at low temperature for a specified time.

  • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product and purify by column chromatography.

  • Characterize the product by NMR, mass spectrometry, and IR spectroscopy to confirm the structure of the trapped adduct (e.g., a vinylcyclopropane or a vinylsilane).

Visualizing Reaction Pathways

The following diagrams illustrate the proposed mechanistic pathways for the key reactions of this compound.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Oxidative Addition (this compound) pd0->pd_complex pd_intermediate R-Pd(II)-Br(L2) pd_complex->pd_intermediate transmetalation Transmetalation (from Copper Cycle) pd_intermediate->transmetalation pd_diyne R-Pd(II)-C≡CR'(L2) transmetalation->pd_diyne reductive_elimination Reductive Elimination pd_diyne->reductive_elimination reductive_elimination->pd0 Product (R-C≡C-R') cu_halide Cu(I)X cu_acetylide Copper(I) Acetylide (R'-C≡C-Cu) cu_acetylide->transmetalation To Pd Cycle base Base base->cu_acetylide Deprotonation terminal_alkyne Terminal Alkyne (R'-C≡CH)

Caption: Proposed catalytic cycles for the Sonogashira coupling reaction.

Cadiot_Chodkiewicz_Coupling start Terminal Alkyne (R'-C≡CH) + Base deprotonation Deprotonation start->deprotonation acetylide Acetylide Anion (R'-C≡C⁻) deprotonation->acetylide cu_acetylide Copper(I) Acetylide (R'-C≡C-Cu) acetylide->cu_acetylide cu_salt Cu(I) Salt (CuX) cu_salt->cu_acetylide coupling Oxidative Coupling cu_acetylide->coupling bromoalkyne This compound (R-C≡C-Br) bromoalkyne->coupling product Unsymmetrical Diyne (R-C≡C-C≡C-R') coupling->product

Caption: Mechanism of the Cadiot-Chodkiewicz coupling reaction.

Nucleophilic_Substitution cluster_path1 Path A: Direct Substitution cluster_path2 Path B: Elimination-Addition reactant This compound nu_attack Nucleophile Attack reactant->nu_attack Nu⁻ base_elimination Base (Elimination of HBr) reactant->base_elimination Base product_a Substitution Product nu_attack->product_a vinylidene Vinylidene Carbene Intermediate base_elimination->vinylidene nu_addition Nucleophile Addition vinylidene->nu_addition Nu⁻ product_b Substitution Product nu_addition->product_b

Caption: Possible pathways for nucleophilic substitution on this compound.

Alternative Methods and Comparison

While Sonogashira and Cadiot-Chodkiewicz couplings are staples for forming C(sp)-C(sp²) and C(sp)-C(sp) bonds, respectively, several alternative methods exist.

  • Copper-Free Sonogashira Coupling: Concerns over the toxicity and potential for alkyne homocoupling (Glaser coupling) as a side reaction in the presence of copper have led to the development of copper-free Sonogashira protocols. These reactions often require specialized ligands to facilitate the transmetalation step directly from a deprotonated alkyne to the palladium center. The intermediates in these reactions would bypass the copper acetylide species.

  • Castro-Stephens Coupling: This reaction involves the coupling of a copper acetylide with an aryl or vinyl halide, similar in outcome to the Sonogashira reaction. However, it is typically performed in pyridine at elevated temperatures and is stoichiometric in copper. The primary intermediate is the pre-formed copper acetylide.

  • Nucleophilic Alkynylation: For certain substrates, direct nucleophilic attack of a lithium or magnesium acetylide on an electrophile can be an alternative to catalytic coupling reactions. In the case of this compound, its reaction with a strong nucleophile would lead to substitution, but its deprotonated form could act as a nucleophile towards other electrophiles.

The choice of method depends on the specific substrates, functional group tolerance, and desired reaction conditions. The characterization of intermediates in these alternative pathways often involves similar spectroscopic and analytical techniques as described above.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and optimized for specific laboratory conditions and safety protocols. Due to the limited availability of direct experimental data for this compound, some information is based on analogous chemical systems.

References

Kinetic Analysis of 1-Bromobut-1-yne Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-bromobut-1-yne, a key building block in organic synthesis. Due to a lack of publicly available, specific kinetic data for this compound and its direct haloalkyne analogues, this document focuses on the theoretical principles governing its reactivity compared to other 1-haloalkynes. It also furnishes a detailed, generalized experimental protocol for conducting such a kinetic analysis.

Comparative Reactivity of 1-Haloalkynes

The reactivity of 1-haloalkynes, including this compound, in reactions such as nucleophilic substitution and addition, is governed by several factors. The nature of the halogen atom (X in R-C≡C-X) plays a crucial role in determining the reaction kinetics.

General Reactivity Trends:

In nucleophilic substitution reactions at the sp-hybridized carbon, the reactivity is expected to follow the trend of leaving group ability, which generally correlates with the strength of the hydrohalic acid. Therefore, the anticipated order of reactivity is:

1-Iodobut-1-yne > this compound > 1-Chlorobut-1-yne

This trend is based on the carbon-halogen bond strength, with the C-I bond being the weakest and most easily cleaved, making the iodoalkyne the most reactive. Conversely, the C-Cl bond is the strongest of the three, rendering the chloroalkyne the least reactive.

For electrophilic addition reactions across the triple bond, the electron-withdrawing inductive effect of the halogen influences the electron density of the alkyne. More electronegative halogens will decrease the nucleophilicity of the triple bond, making the reaction slower.

Hypothetical Kinetic Data Comparison

While specific experimental values are not available in the searched literature, a comparative kinetic study would likely yield data that can be summarized as follows. The table below is a template illustrating how such data would be presented.

CompoundReaction TypeNucleophile/ElectrophileRate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
This compound Nucleophilic SubstitutionAzide (N₃⁻)Hypothetical k₁Hypothetical Eₐ₁
1-Chlorobut-1-yne Nucleophilic SubstitutionAzide (N₃⁻)Hypothetical k₂ (k₂ < k₁)Hypothetical Eₐ₂ (Eₐ₂ > Eₐ₁)
1-Iodobut-1-yne Nucleophilic SubstitutionAzide (N₃⁻)Hypothetical k₃ (k₃ > k₁)Hypothetical Eₐ₃ (Eₐ₃ < Eₐ₁)

Experimental Protocol for Kinetic Analysis of 1-Haloalkyne Reactivity

This section outlines a generalized protocol for determining the reaction kinetics of a 1-haloalkyne, such as this compound, with a nucleophile.

Objective: To determine the rate constant and activation energy for the reaction of a 1-haloalkyne with a given nucleophile.

Materials:

  • This compound

  • Alternative 1-haloalkynes (e.g., 1-chlorobut-1-yne, 1-iodobut-1-yne)

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Internal standard for analysis (e.g., dodecane)

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis

  • Syringes for sample extraction

Procedure:

  • Reaction Setup: A known concentration of the 1-haloalkyne and the internal standard are dissolved in the chosen solvent in a thermostatted reaction vessel equipped with a magnetic stirrer. The solution is allowed to reach the desired temperature (e.g., 25 °C).

  • Initiation of Reaction: A known concentration of the nucleophile, also pre-thermostatted to the same temperature, is added to the reaction vessel to initiate the reaction. Time zero (t=0) is recorded at the moment of addition.

  • Monitoring the Reaction: At specific time intervals, aliquots of the reaction mixture are withdrawn using a syringe and immediately quenched (e.g., by dilution with a cold solvent or addition of a quenching agent) to stop the reaction.

  • Analysis: The quenched samples are analyzed by GC-MS or HPLC to determine the concentration of the reactant (1-haloalkyne) and the product at each time point. The concentration is calculated relative to the internal standard.

  • Data Analysis:

    • The concentration of the 1-haloalkyne is plotted against time.

    • To determine the order of the reaction, appropriate kinetic plots are generated (e.g., ln[reactant] vs. time for a pseudo-first-order reaction).

    • The rate constant (k) is determined from the slope of the linear plot.

  • Determination of Activation Energy: The experiment is repeated at several different temperatures (e.g., 35 °C, 45 °C). The Arrhenius equation is then used to determine the activation energy (Ea) by plotting ln(k) versus 1/T.

Visualizing Reaction Pathways and Workflows

Nucleophilic Substitution on a 1-Haloalkyne

Nucleophilic_Substitution Reactants This compound + Nucleophile (Nu⁻) TransitionState [Nu---C≡C-CH₂CH₃---Br]⁻ Reactants->TransitionState Attack at sp-carbon Products Product (Nu-C≡C-CH₂CH₃) + Br⁻ TransitionState->Products Leaving group departure

Caption: A simplified signaling pathway for the SN2-type reaction of a nucleophile with this compound.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactants Prepare solutions of 1-haloalkyne and nucleophile Prep_Internal_Std Add internal standard Prep_Reactants->Prep_Internal_Std Mix Mix reactants in thermostatted vessel Prep_Internal_Std->Mix Sample Withdraw and quench aliquots at timed intervals Mix->Sample t = 0, t₁, t₂, ... Analyze Analyze samples by GC-MS or HPLC Sample->Analyze Plot Plot concentration vs. time Analyze->Plot Calculate Determine rate constant (k) and activation energy (Ea) Plot->Calculate

Caption: A generalized experimental workflow for the kinetic analysis of 1-haloalkyne reactivity.

Safety Operating Guide

Navigating the Disposal of 1-Bromobut-1-yne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like 1-bromobut-1-yne are paramount for ensuring laboratory safety and environmental compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes disposal procedures from data for its isomer, 1-bromo-2-butyne, and other related halogenated organic compounds. This information provides a robust framework for managing this compound waste.

Immediate Safety and Handling Considerations

Before initiating any disposal protocol, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[1][2] All tools and equipment used should be spark-proof and properly grounded to avoid ignition of flammable vapors.[2]

Quantitative Data for Safe Handling and Disposal

PropertyValueImplications for Disposal
Molecular Formula C4H5BrHalogenated organic compound; requires special disposal considerations.
Molecular Weight 132.99 g/mol Informs calculations for chemical treatment.
Boiling Point 104.3 °C at 760 mmHgVolatility requires handling in well-ventilated areas to avoid inhalation.
Flash Point 21.7 °CFlammable liquid; avoid heat, sparks, and open flames during handling and storage.[2]
Density 1.461 g/cm³Denser than water; will sink in aqueous mixtures.

Disposal Procedures

The primary recommended disposal method for halogenated organic compounds is controlled incineration.[2] However, for small quantities typically found in a laboratory setting, chemical treatment to a less hazardous substance may be a viable alternative.

Operational Plan: Waste Collection and Storage

  • Segregation: Collect waste this compound and materials contaminated with it in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Container: The waste container should be made of a material compatible with halogenated organic compounds and kept tightly closed.[1][2]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials.[1][2]

Disposal Plan A: Off-Site Incineration

The most common and recommended procedure for the ultimate disposal of this compound is through a licensed chemical waste disposal facility.

  • Procedure:

    • Package the sealed waste container according to institutional and regulatory guidelines.

    • Arrange for pickup by a certified hazardous waste contractor.

    • The contractor will transport the waste to a facility for controlled incineration with flue gas scrubbing to neutralize harmful emissions.[2]

Disposal Plan B: Laboratory-Scale Chemical Treatment (for small quantities)

For small-scale laboratory waste, a nucleophilic substitution reaction can be employed to convert this compound to a less hazardous alcohol, which may be easier to dispose of depending on local regulations.

  • Experimental Protocol: Nucleophilic Substitution

    • Reaction Setup: In a fume hood, place the this compound waste in a suitable reaction vessel equipped with a stirrer.

    • Solvent: Add a suitable solvent, such as a mixture of water and a polar, water-miscible organic solvent (e.g., propanone or ethanol), to facilitate the reaction.

    • Nucleophile: Slowly add a solution of a strong base, such as sodium hydroxide (NaOH), to the stirred mixture. The hydroxide ion will act as the nucleophile, displacing the bromide ion.

    • Monitoring: Monitor the reaction to ensure it proceeds to completion. This can be done by observing the disappearance of the starting material using an appropriate analytical technique (e.g., thin-layer chromatography).

    • Neutralization: Once the reaction is complete, neutralize the resulting solution with a suitable acid.

    • Disposal: The final solution, now containing but-1-yn-1-ol and sodium bromide, should be disposed of in accordance with local regulations for aqueous organic waste.

Spill Management

In the event of a spill, evacuate personnel from the immediate area and remove all sources of ignition.[2] Absorb the spill with an inert material, such as sand or dry earth, and collect it in a sealed container for disposal as hazardous waste.[2]

Logical Workflow for Disposal of this compound

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Decision cluster_options Disposal Routes A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Use Spark-Proof Tools B->C D Segregate this compound Waste C->D E Use a Labeled, Sealed Container D->E F Store Safely (Cool, Dry, Ventilated) E->F G Assess Quantity of Waste F->G H Large Quantity: Off-Site Incineration G->H Large I Small Quantity: Laboratory Chemical Treatment G->I Small J Package for Licensed Contractor H->J K Perform Nucleophilic Substitution I->K L Dispose of Final Aqueous Waste K->L

Caption: A flowchart illustrating the decision-making process and procedural steps for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Bromobut-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates like 1-Bromobut-1-yne is paramount. This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines to ensure laboratory safety and operational integrity. The following information is compiled from available safety data for this compound and its isomer, 1-Bromo-2-butyne, and should be used in conjunction with your institution's specific safety procedures.

Quantitative Safety Data

The following table summarizes the key quantitative data for this compound and its isomer, 1-Bromo-2-butyne. Note that specific safety data for this compound is limited, and data for 1-Bromo-2-butyne is used as a close structural analog for hazard assessment.

PropertyValue (this compound)Value (1-Bromo-2-butyne)Source
Molecular Formula C4H5BrC4H5Br[1]
Molecular Weight 132.99 g/mol 132.99 g/mol [1]
Appearance Not specifiedClear pale yellow-greenish liquid[2]
Boiling Point 104.3 °C at 760 mmHg (Predicted)124°C / 1mmHg[2][3]
Flash Point 21.7 °C (Predicted)36°C[2][3]
Density 1.461 g/cm³ (Predicted)Not specified[3]
Vapor Pressure 36.1 mmHg at 25°C (Predicted)Not specified[3]
Occupational Exposure Limits (OSHA PEL, ACGIH TLV) No data availableNo data available[4]

Note: Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the hazard information and personal protective equipment recommendations are based on the available data for its isomer, 1-Bromo-2-butyne. Isomers can have different physical, chemical, and toxicological properties. Therefore, a thorough risk assessment should be conducted before handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Danger![4]

Hazard Statements:

  • Flammable liquid and vapor.[4]

  • Toxic if swallowed.[4]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

PPE CategorySpecifications
Eye/Face Protection Wear chemical safety goggles and a face shield.[2][4]
Skin Protection Wear flame-retardant and impervious clothing. Chemical-resistant gloves (e.g., nitrile rubber, neoprene) must be worn. Gloves should be inspected before use.[2][5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.[2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]

Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

1. Pre-Experiment Preparation:

  • Conduct a thorough risk assessment for the planned experiment.
  • Ensure a chemical fume hood is available and functioning correctly.
  • Verify that a safety shower and eyewash station are readily accessible.[4]
  • Assemble all necessary PPE and ensure it is in good condition.
  • Have appropriate spill containment and cleanup materials readily available.

2. Handling and Use:

  • All handling of this compound must be performed inside a certified chemical fume hood.[4]
  • Ground and bond containers and receiving equipment to prevent static discharge.[2]
  • Use non-sparking tools and explosion-proof equipment.[2][4]
  • Avoid contact with skin, eyes, and clothing.[2]
  • Avoid inhalation of vapor or mist.[2]
  • Keep the container tightly closed when not in use.[2]
  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[4]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
  • Store in a flame-proof area away from incompatible materials such as strong oxidizing agents.[4]
  • Store locked up.[4]

4. Disposal:

  • Dispose of waste this compound and contaminated materials as hazardous waste.[2]
  • The material can be sent to a licensed chemical destruction facility or disposed of by controlled incineration with flue gas scrubbing.[2]
  • Do not allow the chemical to enter drains or sewer systems.[2]
  • Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[2]

Emergency Procedures

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Risk (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill  Small, Contained major_spill Major Spill assess->major_spill  Large, Uncontained, or Fire Risk ppe Don Appropriate PPE minor_spill->ppe evacuate_lab Evacuate Laboratory Activate Fire Alarm if Necessary major_spill->evacuate_lab contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect Absorbed Material with Non-Sparking Tools contain->cleanup dispose Place in a Sealed Container for Hazardous Waste Disposal cleanup->dispose decontaminate Decontaminate Spill Area and Equipment dispose->decontaminate report Report Incident to Supervisor decontaminate->report call_emergency Call Emergency Services (e.g., 911, EHS) evacuate_lab->call_emergency call_emergency->report

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.